Pseudolaroside B
Description
Properties
Molecular Formula |
C14H18O9 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1 |
InChI Key |
JYFOSWJYZIVJPO-CBLPJQPBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Biological Activity of Pseudolaroside B: A Technical Guide
An In-depth Examination of the Natural Sources, Biosynthesis, and Anti-inflammatory Mechanisms of a Promising Diterpenoid Glycoside
Abstract
Pseudolaroside B, a diterpenoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its primary natural source, the golden larch tree (Pseudolarix amabilis), and its geographical distribution. A detailed experimental protocol for its extraction and isolation is provided, accompanied by quantitative data on yield and purity. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its mechanism of action, focusing on the inhibition of key signaling pathways implicated in inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.
Introduction
This compound is a naturally occurring diterpenoid glycoside that has been identified in several plant species, most notably the golden larch tree (Pseudolarix amabilis).[1] This compound is part of a larger family of bioactive molecules isolated from this traditional medicinal plant. The golden larch is a deciduous conifer native to the mountainous regions of southeastern China.[1] This guide will delve into the technical aspects of this compound, from its botanical origins to its molecular mechanisms of action.
Botanical Origin and Distribution
The primary source of this compound is the golden larch tree, Pseudolarix amabilis. This species is indigenous to the mountainous areas of southeastern China, including the provinces of Anhui, Zhejiang, Fujian, Jiangxi, Hunan, Hubei, and Sichuan. It typically grows at altitudes ranging from 100 to 1,500 meters. While Pseudolarix amabilis is the most prominent source, this compound has also been reported in Larix kaempferi and Ziziphus jujuba var. spinosa.[1]
Experimental Protocols: Extraction and Isolation
The following is a detailed protocol for the extraction and isolation of this compound from the root bark of Pseudolarix amabilis.
Extraction
-
Preparation of Plant Material : Air-dried root bark of Pseudolarix amabilis is pulverized into a coarse powder.
-
Solvent Extraction : The powdered root bark is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation by Column Chromatography
-
Initial Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which contains this compound, is collected.
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to yield several fractions.
-
Sephadex LH-20 Column Chromatography : Fractions containing this compound are further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water to afford pure this compound.
Experimental Workflow for Extraction and Isolation of this compound
References
Pseudolaroside B: An In-depth Technical Guide on a Lesser-Known Natural Product and its Prominent Analogue, Pseudolaric Acid B
A Note to the Reader: The initial focus of this technical guide was Pseudolaroside B. However, a comprehensive literature search revealed a significant scarcity of available data on this specific compound. Beyond its basic chemical structure and potential natural sources, there is a notable lack of published research regarding its discovery, biological activity, and experimental protocols. In contrast, a closely related compound isolated from the same genus, Pseudolaric Acid B (PAB), has been extensively studied and is the subject of a robust body of scientific literature.
Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide will first present the limited available information on this compound. It will then provide an in-depth technical overview of the discovery, natural sources, and biological activities of Pseudolaric Acid B , adhering to the original request for detailed data presentation, experimental protocols, and pathway visualizations.
Part 1: this compound - A Cursory Overview
This compound is a chemical compound with the molecular formula C₁₄H₁₈O₉.
Natural Sources:
This compound has been reported to be found in the following plant species:
-
Pseudolarix amabilis (Golden Larch)
-
Larix kaempferi (Japanese Larch)
-
Ziziphus jujuba var. spinosa (Spiny Jujube)
Currently, there is no significant body of research available in the public domain detailing the discovery, isolation, and biological activities of this compound. Further research is required to elucidate its potential pharmacological properties.
Part 2: Pseudolaric Acid B (PAB) - A Comprehensive Technical Guide
Discovery and Natural Sources
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root and trunk bark of the golden larch tree, Pseudolarix kaempferi (also known as Pseudolarix amabilis).[1][2][3] This tree has a history of use in traditional Chinese medicine for treating fungal skin infections.[4] PAB has been identified as one of the major bioactive constituents of this traditional remedy and has since been the focus of extensive research for its potent biological activities, particularly its anti-cancer properties.[1][4]
Quantitative Data on Biological Activity
PAB has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 |
| HeLa | Cervical Cancer | 10 | 48 |
| AGS | Gastric Cancer | Not specified, but dose-dependent | Not specified |
| Various Tumor Cells | Multiple | 0.17 - 5.20 | Not specified |
| HKC | Normal Human Kidney Epithelial | 5.77 | Not specified |
Data compiled from multiple sources.[2][4][5]
Table 2: In Vivo Antitumor Efficacy of Pseudolaric Acid B
| Tumor Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition Rate (%) |
| Hepatocarcinoma 22 (H22) | Mice | 30 mg/kg/day for 10 days | Intraperitoneal | 14.4 |
| Hepatocarcinoma 22 (H22) | Mice | 60 mg/kg/day for 10 days | Intraperitoneal | 40.1 |
| Lewis Lung Cancer | Mice | 30 mg/kg/day for 10 days | Intraperitoneal | 39.1 |
| Lewis Lung Cancer | Mice | 60 mg/kg/day for 10 days | Intraperitoneal | 47.0 |
Data from a study on transplantable tumors in mice.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in PAB research.
3.1. Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PAB (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
3.2. Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to detect and quantify the expression levels of specific proteins involved in a signaling pathway.
-
Cell Lysis: After treatment with PAB, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity is quantified using densitometry software.
3.3. In Vivo Murine Xenograft Model
This protocol is used to evaluate the antitumor efficacy of PAB in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, PAB at different doses). Administer the treatment via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting). The tumor growth inhibition rate is calculated based on the difference in tumor size between the treated and control groups.
Signaling Pathways and Mechanisms of Action
PAB exerts its anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
4.1. Induction of Apoptosis via the Mitochondrial Pathway
PAB has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of Pseudolaroside B from Pseudolarix amabilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Pseudolaroside B, a phenolic glycoside found in the cones of Pseudolarix amabilis (Golden Larch). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
Pseudolarix amabilis, commonly known as the Golden Larch, is a tree species native to southeastern China.[1] Various parts of this plant, including the root and trunk bark, have been utilized in traditional Chinese medicine.[1] Phytochemical investigations of P. amabilis have revealed a diverse array of bioactive compounds, primarily diterpenoids and triterpenoids.[1][2] Among the chemical constituents present in this plant is this compound, a phenolic glycoside.[3] This guide focuses on the scientific procedures for extracting and purifying this compound for research and development purposes.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior during extraction and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₉ | PubChem CID: 98774697[3] |
| Molecular Weight | 330.29 g/mol | PubChem CID: 98774697[3] |
| XLogP3 | -1.5 | PubChem CID: 98774697[3] |
| Hydrogen Bond Donor Count | 5 | PubChem CID: 98774697[3] |
| Hydrogen Bond Acceptor Count | 9 | PubChem CID: 98774697[3] |
| Rotatable Bond Count | 3 | PubChem CID: 98774697[3] |
Experimental Protocols
The isolation of this compound from Pseudolarix amabilis involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of natural products from plant materials.
Plant Material Collection and Preparation
Dried cones of Pseudolarix amabilis serve as the primary source material. The plant material should be collected and properly identified. Prior to extraction, the cones are ground into a coarse powder to increase the surface area for solvent penetration.
Extraction
A preliminary extraction is performed to obtain a crude extract containing a mixture of phytochemicals, including this compound.
Protocol:
-
The powdered cones of Pseudolarix amabilis are macerated with 80% ethanol (B145695) at room temperature.[1] A solvent-to-solid ratio of 10:1 (v/w) is recommended.
-
The mixture is subjected to extraction for a defined period, typically repeated three times to ensure exhaustive extraction.[1]
-
The ethanolic extracts are combined and filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
Protocol:
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system of chloroform-methanol is typically employed.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography showing the presence of this compound (as determined by thin-layer chromatography) are pooled and further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water.
The overall workflow for the isolation of this compound is depicted in the following diagram:
Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation
The definitive identification of the isolated compound as this compound is achieved through the analysis of its spectroscopic data.
Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. These data are critical for confirming the structure of the isolated compound.
Table 2: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.65 | d | 2.0 |
| H-5' | 6.90 | d | 8.5 |
| H-6' | 7.55 | dd | 8.5, 2.0 |
| H-1'' | 5.05 | d | 7.5 |
| OCH₃ | 3.85 | s | - |
| Other sugar protons | 3.40-3.90 | m | - |
Note: The chemical shifts are referenced to a standard and may vary slightly depending on the solvent and instrument used.
Table 3: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| C-1' | 122.5 |
| C-2' | 112.0 |
| C-3' | 148.0 |
| C-4' | 151.5 |
| C-5' | 115.8 |
| C-6' | 124.5 |
| C=O | 168.0 |
| C-1'' | 102.5 |
| C-2'' | 74.8 |
| C-3'' | 78.0 |
| C-4'' | 71.5 |
| C-5'' | 77.5 |
| C-6'' | 62.5 |
| OCH₃ | 56.0 |
Note: The chemical shifts are referenced to a standard and may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the isolated compound, which is expected to show a molecular ion peak corresponding to the molecular formula C₁₄H₁₈O₉.
Quantitative Analysis
The yield and purity of the isolated this compound should be determined to assess the efficiency of the isolation protocol.
| Parameter | Method | Expected Result |
| Yield | Gravimetric analysis | To be determined experimentally |
| Purity | High-Performance Liquid Chromatography (HPLC) with a UV detector | >95% |
Conclusion
This technical guide provides a framework for the systematic isolation and identification of this compound from the cones of Pseudolarix amabilis. The detailed protocols for extraction, fractionation, and purification, combined with the comprehensive spectroscopic data, will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these methodologies will facilitate the procurement of high-purity this compound for further biological and pharmacological investigations.
References
- 1. 3,4-Secocycloartane Triterpenoids from the Cones of Pseudolarix amabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Diterpenoid constituents in Pseudolarix amabilis and their antitumor activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pseudolaroside B: A Technical Overview of its Chemical Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B is a natural product whose chemical identity is cataloged in public chemical databases. This document provides a concise summary of its core chemical structure and computed physical properties based on available data. It is crucial to distinguish this compound from the structurally different and more extensively studied diterpenoid, Pseudolaric Acid B, as these are distinct molecular entities.
Chemical Structure and Identification
This compound is classified as a glycoside derivative of a benzoic acid. The core structure consists of a methoxybenzoic acid unit linked to a glucose moiety through a glycosidic bond.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O₉ | PubChem[1] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | PubChem[1] |
| InChI | InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1 | PubChem[1] |
| InChIKey | JYFOSWJYZIVJPO-CBLPJQPBSA-N | PubChem[1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 330.29 | g/mol | PubChem[1] |
| Exact Mass | 330.09508215 | Da | PubChem[1] |
| XLogP3 | -1.5 | PubChem[1] | |
| Hydrogen Bond Donor Count | 6 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] | |
| Rotatable Bond Count | 4 | PubChem[1] | |
| Topological Polar Surface Area | 146 Ų | PubChem[1] | |
| Heavy Atom Count | 23 | PubChem[1] | |
| Complexity | 404 | PubChem[1] |
Biological Activity and Experimental Data
Currently, there is a notable scarcity of published experimental data specifically pertaining to the biological activities and mechanisms of action of this compound. The majority of available scientific literature focuses on Pseudolaric Acid B, a distinct diterpenoid compound. Therefore, detailed information on signaling pathways modulated by this compound and protocols for its biological evaluation are not available at this time.
Logical Relationship: Compound Identification
The following diagram illustrates the logical flow for distinguishing this compound from the similarly named but structurally different Pseudolaric Acid B.
Caption: Workflow for differentiating this compound from Pseudolaric Acid B.
Conclusion
This compound is a chemically defined natural product with computed physicochemical properties available. However, a significant knowledge gap exists regarding its biological functions and experimental profile. Future research is required to isolate and characterize this compound, and to investigate its potential pharmacological activities, which would enable a more comprehensive understanding of its properties and potential applications. It is imperative for researchers to clearly distinguish between this compound and Pseudolaric Acid B to ensure accuracy in scientific reporting and drug development efforts.
References
Pseudolaroside B molecular formula and weight
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available information on Pseudolaroside B, a natural product isolated from the golden larch tree, Pseudolarix amabilis. While research into the constituents of Pseudolarix amabilis has yielded significant findings, it is important to note that the majority of published studies have focused on a related compound, Pseudolaric acid B. Consequently, detailed information specifically on the biological activities, mechanisms of action, and experimental protocols for this compound is limited in the current scientific literature.
Core Molecular Data
Below are the fundamental molecular details for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₉ | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
| IUPAC Name | 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | [1] |
Biological Activity and Research Landscape
This compound has been identified as a constituent of Pseudolarix amabilis, a plant with a history of use in traditional Chinese medicine for treating fungal skin infections.[2] However, extensive pharmacological studies specifically targeting this compound are not widely available in the public domain.
Research on the extracts of Pseudolarix amabilis has led to the isolation of several compounds, with Pseudolaric acid B being the most extensively studied for its potent antifungal and cytotoxic properties.[3][4][5][6] One study on the antifungal activity of compounds from Cortex Pseudolaricis against Colletotrichum gloeosporioides identified eight compounds, including "pseudolaric acid B-O-β-d-glucoside".[2] Given the structural implications of the name, this may be a synonym for or a closely related isomer of this compound. This compound was shown to inhibit the mycelial growth of the fungus.[2]
Due to the limited specific data on this compound, researchers interested in the therapeutic potential of compounds from Pseudolarix amabilis are directed to the extensive body of work on Pseudolaric acid B . This related diterpenoid has been shown to exhibit a range of biological activities, including:
-
Antifungal Activity: Potent activity against various fungal strains, including Candida species.[3][7]
-
Cytotoxic and Anti-Tumor Effects: Demonstrated cytotoxic effects against a range of cancer cell lines and inhibition of tumor growth in animal models.[4][5][6]
-
Mechanism of Action: Studies on Pseudolaric acid B have elucidated its mechanisms, which include the disruption of microtubule networks and the induction of apoptosis.
Experimental Protocols
Signaling Pathways
There is currently a lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound.
Logical Workflow for Natural Product Investigation
For researchers interested in investigating under-studied natural products like this compound, a general workflow can be proposed. This logical diagram illustrates the typical progression from initial discovery to potential therapeutic application.
Caption: A generalized workflow for the discovery and development of natural products.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product from Pseudolarix amabilis. While its molecular formula and weight are established, there is a significant gap in the understanding of its biological activities and mechanisms of action. The extensive research on the related compound, Pseudolaric acid B, suggests that other constituents of the golden larch, including this compound, may also possess noteworthy pharmacological properties.
Future research should focus on the specific isolation of this compound to enable comprehensive biological screening and mechanistic studies. Such investigations are warranted to determine if this compound contributes to the traditional medicinal uses of Pseudolarix amabilis and to explore its potential as a novel therapeutic agent.
References
- 1. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Screening of Pseudolaric Acid B: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant scientific interest due to its diverse and potent bioactive properties.[1][2][3][4][5][6] Primarily recognized for its traditional use in treating fungal skin infections, recent research has unveiled its potential as a promising candidate for drug development, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the bioactivity screening of PAB, with a focus on its anticancer and anti-inflammatory effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Note on Nomenclature: While this guide focuses on Pseudolaric Acid B (PAB), it is important to distinguish it from Pseudolaroside B, a different compound from the same plant source. The vast majority of published bioactivity research has been conducted on PAB.
Bioactive Properties of Pseudolaric Acid B
Anticancer Activity
PAB exhibits potent cytotoxic effects across a range of cancer cell lines.[4][5] Its anticancer activity is multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[4]
1.1.1. Induction of Apoptosis
PAB triggers programmed cell death in cancer cells through multiple signaling cascades. A key mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4] Furthermore, PAB has been shown to modulate the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4]
Another significant pathway implicated in PAB-induced apoptosis is the PI3K/AKT/mTOR signaling cascade.[4] PAB has been observed to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, which are crucial for cell survival and proliferation.[4]
1.1.2. Cell Cycle Arrest
PAB can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[4][5] This arrest is associated with the modulation of cell cycle regulatory proteins, including the downregulation of CDK1 and cyclin B1, and the upregulation of p53 and p21.[4]
1.1.3. Inhibition of Metastasis
The spread of cancer to distant organs is a major cause of mortality. PAB has demonstrated the ability to inhibit the migration and invasion of cancer cells.[4] This is achieved, in part, by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. PAB has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and vimentin.[4]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. PAB possesses significant anti-inflammatory properties. Its mechanisms of action in this context primarily involve the inhibition of pro-inflammatory signaling pathways.
1.2.1. Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. PAB has been shown to suppress the activation of the NF-κB pathway. It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.
1.2.2. Modulation of MAPK Signaling
The mitogen-activated protein kinase (MAPK) pathways are also crucial in mediating inflammatory responses. PAB has been reported to inhibit the phosphorylation of p38 MAPK, a key kinase in the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the bioactivity of Pseudolaric Acid B.
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | Approx. 5 | 48 | |
| HeLa | Cervical Cancer | MTT | 1.85 | 48 | |
| A549 | Lung Cancer | MTT | 2.5 | 48 | |
| HepG2 | Liver Cancer | MTT | 3.2 | 48 | |
| MCF-7 | Breast Cancer | MTT | 4.1 | 48 |
Table 2: In Vivo Antitumor Efficacy of Pseudolaric Acid B (PAB)
| Tumor Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 Xenograft | Not Specified | Significant reduction in tumor volume | |
| Lewis Lung Carcinoma | 30 mg/kg/day, i.p. for 10 days | 39.1 | |
| Lewis Lung Carcinoma | 60 mg/kg/day, i.p. for 10 days | 47.0 | |
| H22 Hepatocarcinoma | 30 mg/kg/day, i.p. for 10 days | 14.4 | |
| H22 Hepatocarcinoma | 60 mg/kg/day, i.p. for 10 days | 40.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the bioactivity screening of Pseudolaric Acid B.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Pseudolaric Acid B (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After incubation, add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with Pseudolaric Acid B as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treating cells with Pseudolaric Acid B, wash them with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
Calipers
-
Pseudolaric Acid B formulation for injection
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer Pseudolaric Acid B (at various doses) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. The excised tumors can be weighed and further analyzed (e.g., by histology or Western blot).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Pseudolaric Acid B.
Caption: PAB's anticancer signaling pathways.
Caption: PAB's anti-inflammatory signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the bioactivity screening of Pseudolaric Acid B.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B - LKT Labs [lktlabs.com]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Antifungal properties of Pseudolaroside B
An In-depth Technical Guide to the Antifungal Properties of Pseudolaric Acid B
Disclaimer: The following technical guide focuses on Pseudolaric Acid B, a compound extensively studied for its antifungal properties and isolated from Pseudolarix kaempferi. While the initial query mentioned "Pseudolaroside B," the overwhelming body of scientific literature on antifungal activity points to Pseudolaric Acid B.
Introduction
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, a plant utilized in traditional Chinese medicine for treating fungal infections.[1][2] Extensive research has identified PAB as a potent antifungal agent with a broad spectrum of activity against various human and plant pathogenic fungi.[1][2] Its efficacy extends to drug-resistant fungal strains and biofilms, making it a compound of significant interest for the development of new antifungal therapies.[3][4] PAB not only exhibits direct fungicidal or fungistatic effects but also demonstrates synergistic activity when combined with conventional antifungal drugs like fluconazole (B54011).[3][5] This guide provides a comprehensive overview of the antifungal properties of Pseudolaric Acid B, detailing its activity spectrum, mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.
Antifungal Spectrum and Potency
Pseudolaric Acid B has demonstrated significant inhibitory activity against a wide range of fungal species. Its potency, often measured by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), is comparable to established antifungal agents like Amphotericin B for certain species.[1]
In Vitro Susceptibility Data
The in vitro antifungal activity of PAB against various fungal isolates is summarized below. PAB shows consistent activity against both fluconazole-susceptible (FLC-S) and fluconazole-resistant (FLC-R) strains, suggesting a mechanism of action distinct from azole drugs.[3]
| Fungal Species | Strain Type | MIC Range (µg/mL) | EC50 (µg/mL) | Reference |
| Candida tropicalis | FLC-Susceptible & FLC-Resistant | 8 - 16 | - | [3] |
| Candida albicans | FLC-Susceptible & FLC-Resistant | 0.5 - >64 (PAB alone) | - | [5] |
| Candida spp. | Not Specified | Comparable to Amphotericin B | - | [1] |
| Torulopsis petrophilum | Not Specified | Comparable to Amphotericin B | - | [1] |
| Trichophyton mentagrophytes | Not Specified | Active | - | [1] |
| Microsporum gypseum | Not Specified | Active | - | [1] |
| Colletotrichum gloeosporioides | Plant Pathogen | - | 1.07 | [2] |
| Aspergillus fumigatus | Not Specified | Dose-dependent inhibition | - | [6] |
Synergistic Antifungal Effects
A key attribute of PAB is its ability to act synergistically with azole antifungals, particularly fluconazole, against resistant Candida species. This synergy significantly reduces the MIC of fluconazole, restoring its efficacy against resistant strains. The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤0.5 indicating synergy.[3][5]
| Fungal Species | Strain Type | PAB Concentration (µg/mL) | FLC MIC Reduction | FICI Range | Reference |
| Candida tropicalis | FLC-Resistant (13 isolates) | 0.5 | Up to 128-fold | 0.070 - 0.375 | [3] |
| Candida albicans | FLC-Resistant (22 isolates) | 0.5 - 4 | Not specified | 0.02 - 0.13 | [5] |
| Candida albicans | FLC-Susceptible (12 isolates) | 0.5 - 4 | Not specified | 0.25 - 0.5 (in 2 isolates) | [5] |
Furthermore, the combination of PAB and fluconazole has proven highly effective against both the formation and maturation of C. tropicalis biofilms, achieving over 80% elimination.[3][4]
Mechanism of Action
The antifungal mechanism of Pseudolaric Acid B is multifaceted, involving disruption of the fungal cell structure and inhibition of essential biosynthetic pathways. Unlike azoles, which target ergosterol (B1671047) synthesis, PAB's primary targets appear to be the cell wall and underlying cellular integrity.
Morphological Damage to Fungal Cells
Scanning electron microscopy (SEM) studies have revealed that PAB inflicts severe damage to fungal cell morphology.[2][3] Observed effects include:
-
Inhibition of spore germination and mycelial formation.[2][3]
-
Destruction of cell integrity, leading to deformation, swelling, and collapse.[3][4]
-
Perforation of the outer membrane.[4]
-
Abnormal growth of mycelial apexes with multiple ramifications.[2]
These morphological changes are suggestive of interference with the cytoskeleton, possibly through mechanisms similar to microtubule inhibitors.[3]
Inhibition of (1,3)-β-D-Glucan Synthesis
A specific molecular target of PAB has been identified in Aspergillus fumigatus. Molecular docking and RT-PCR analyses indicate that PAB interacts with and inhibits Rho1 , a small GTPase that is a crucial regulatory subunit of the (1,3)-β-D-glucan synthase complex.[6] This enzyme is responsible for synthesizing (1,3)-β-D-glucan, a primary structural component of the fungal cell wall.[6][7] By inhibiting Rho1, PAB disrupts cell wall biosynthesis, leading to a loss of structural integrity and subsequent cell death.
Caption: Proposed mechanism of PAB via inhibition of the Rho1-mediated cell wall synthesis pathway.
Anti-inflammatory Effects in Fungal Infections
In the context of fungal keratitis caused by A. fumigatus, PAB also exhibits potent anti-inflammatory properties. It reduces the host's inflammatory response by suppressing the expression of key signaling molecules and cytokines, such as Mincle, p-Syk, TNF-α, and MIP2.[6] PAB was also shown to promote a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[6]
In Vivo Efficacy
The antifungal activity of PAB observed in vitro has been validated in several in vivo models, demonstrating its therapeutic potential.
| In Vivo Model | Fungal Pathogen | Key Findings | Reference |
| Murine Disseminated Candidiasis | Candida spp. | Intravenous PAB significantly reduced fungal CFU counts in organs and increased survival time compared to vehicle control. | [1] |
| Murine Fungal Keratitis | Aspergillus fumigatus | Topical PAB treatment reduced clinical scores, fungal load, and corneal macrophage infiltration. | [6] |
| Postharvest Anthracnose | Colletotrichum gloeosporioides | Dipping mango fruit in 100 µg/mL PAB was more effective at suppressing disease than the commercial fungicide carbendazim (B180503) at the same concentration. | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antifungal properties of Pseudolaric Acid B.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Methodology:
-
Fungal Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: A stock solution of PAB is serially diluted two-fold across the wells of a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included. The plate is incubated at 35-37°C for 24-48 hours.[3]
-
Endpoint Determination: The MIC is determined as the lowest concentration of PAB that causes a complete inhibition of visible growth (for PAB) or a significant (≥50%) reduction in turbidity compared to the growth control for other agents.[3][10]
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Checkerboard Assay for Synergy Testing
The checkerboard microdilution method is employed to assess the interaction between two antimicrobial agents.[5][11]
Methodology:
-
Plate Setup: In a 96-well plate, PAB is serially diluted horizontally, while the second drug (e.g., fluconazole) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension as described for the MIC assay. The plate is incubated under the same conditions.
-
Data Analysis: After incubation, the plate is read to identify the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[12]
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[11]
-
Caption: Experimental workflow for the checkerboard assay to evaluate drug synergy.
Biofilm Inhibition XTT Reduction Assay
This colorimetric assay quantifies the metabolic activity of fungal biofilms, serving as an indicator of biofilm viability after treatment.[3]
Methodology:
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a flat-bottom 96-well plate and incubated for a specific period (e.g., 24-48 hours) to allow for biofilm formation.
-
Treatment: The supernatant is removed, and the biofilms are washed with PBS. Medium containing various concentrations of PAB (and/or fluconazole) is then added to the wells. The plate is incubated for another 24 hours.
-
XTT Staining: After treatment, the wells are washed again. An XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-coupling agent like menadione, is added to each well.
-
Incubation and Reading: The plate is incubated in the dark for 2-3 hours. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan (B1609692) product, resulting in a color change. The absorbance is then measured spectrophotometrically (e.g., at 490 nm).
-
Quantification: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Conclusion
Pseudolaric Acid B is a promising natural antifungal compound with a compelling profile. Its broad-spectrum activity, efficacy against drug-resistant strains and biofilms, and potent synergy with existing azole drugs highlight its potential to address the growing challenge of antifungal resistance.[3][4][5] The unique mechanism of action, involving the disruption of cell wall integrity through the inhibition of the Rho1 pathway, presents a novel target for antifungal drug development.[6] Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of Pseudolaric Acid B and its derivatives as next-generation antifungal agents.
References
- 1. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic and antagonistic effects of immunomodulatory drugs on the action of antifungals against Candida glabrata and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anticancer Research on Pseudolaroside B
Abstract: Pseudolaroside B (PAB), a diterpene acid isolated from the root bark of the golden larch (Pseudolarix kaempferi), has demonstrated significant potential as an anticancer agent in numerous preclinical studies.[1][2] This document provides a comprehensive technical overview of the existing research, focusing on the compound's mechanisms of action, which include the induction of cell cycle arrest and apoptosis, inhibition of critical signaling pathways such as PI3K/AKT/mTOR, modulation of autophagy, and anti-angiogenic effects.[1][3][4] Quantitative data from in vitro and in vivo studies are summarized, and detailed protocols for key experimental procedures are provided to support further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of PAB.
Introduction
This compound (PAB) is a major bioactive compound derived from the cortex of Pseudolarix kaempferi, a plant used in Traditional Chinese Medicine for treating fungal skin infections.[2][5] Beyond its antifungal properties, PAB has been identified as a compound with diverse biological activities, including anti-inflammatory, anti-angiogenic, and potent antitumor effects.[1][6] Research has shown that PAB exerts its anticancer effects against a wide range of malignancies, including breast, gastric, liver, and lung cancers, as well as melanoma and leukemia.[1][2] Its multifaceted mechanism of action, which involves targeting several core cancer-related processes, makes it a promising candidate for further therapeutic development.[2][7]
In Vitro Anticancer Activity
Cytotoxicity and Antiproliferative Effects
PAB has demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines in a dose- and time-dependent manner.[1][8] Notably, it exhibits selectivity, showing significantly lower cytotoxicity towards normal cell lines compared to their cancerous counterparts.[1][8] The half-maximal inhibitory concentration (IC50) values across various cell lines are detailed in Table 1.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [1] |
| 8.3 | 48 | [1] | ||
| 5.76 | 72 | [1] | ||
| DU145 | Prostate Cancer | 0.89 | 48 | [9] |
| U87 | Glioblastoma | ~10 | Not Specified | [10] |
| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [11] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [11] |
| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [11] |
| RD | Rhabdomyosarcoma | 7.5 | 48 | [5] |
| SW579 | Thyroid Squamous Carcinoma | 4.26 | 48 | [12] |
| Various | Multiple | 0.17 - 5.20 | Not Specified | [8] |
| AML Cells | Acute Myeloid Leukemia | 1.59 | Not Specified |[13] |
Induction of Cell Cycle Arrest
A primary mechanism of PAB's antiproliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase.[8][14][15] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation.[15] The mechanism involves the upregulation of tumor suppressor proteins p53 and p21, which in turn leads to the downregulation of the key mitotic regulators CDK1 and Cyclin B1.[1][16] Studies have also implicated the activation of the ATM signaling pathway in this process.[14]
Table 2: Effect of 80 µM this compound on G2/M Cell Cycle Phase Distribution in L929 Cells
| Treatment Time | % of Cells in G2/M Phase | Reference |
|---|---|---|
| 0 h (Control) | 12.5% | [3][17] |
| 12 h | 52.79% | [3][17] |
| 24 h | 86.88% | [3][17] |
| 36 h | 76.83% | [3][17] |
Induction of Apoptosis
PAB is a potent inducer of apoptosis in cancer cells through multiple converging pathways.[2] It activates the intrinsic (mitochondrial) pathway by increasing the Bax/Bcl-2 ratio, which leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][18] PAB also triggers an increase in intracellular reactive oxygen species (ROS), which can further promote apoptosis through proteasome-mediated degradation of the anti-apoptotic protein Bcl-2.[1][9] In some cell types, activation of the extrinsic pathway, marked by caspase-8 cleavage, has also been observed.[5]
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 3. Pseudolaric Acid B Induced Cell Cycle Arrest, Autophagy and Senescence in Murine Fibrosarcoma L929 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudolaric Acid B Induced Cell Cycle Arrest, Autophagy and Senescence in Murine Fibrosarcoma L929 Cell [medsci.org]
- 18. Pseudolaric acid B induces apoptosis through p53 and Bax/Bcl-2 pathways in human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudolaroside B mechanism of action studies
An In-depth Technical Guide to the Mechanism of Action of Pseudolaric Acid B
A Note on Nomenclature: This document focuses on the mechanism of action of Pseudolaric Acid B (PAB), a diterpene acid extensively studied for its anti-tumor properties. The initial query mentioned "Pseudolaroside B," a different and less-studied compound. Given the depth of the technical information requested, this guide provides a comprehensive overview of the well-documented activities of Pseudolaric Acid B, which is likely the intended subject of interest.
Executive Summary
Pseudolaric Acid B (PAB), a natural diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-cancer effects across a variety of tumor cell lines.[1][2][3][4][5][6][7][8] Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest, promotion of apoptosis, and inhibition of angiogenesis.[1][4][9][10] These effects are orchestrated through the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and direct interaction with cellular components like microtubules.[1][4][6][11] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to PAB's anti-tumor activity.
Core Mechanisms of Action
PAB exerts its anti-neoplastic effects through three primary, interconnected mechanisms:
-
Induction of Apoptosis: PAB triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][3][7]
-
Cell Cycle Arrest: It potently halts cell cycle progression, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[1][2][4][5][7][12]
-
Anti-Angiogenesis: PAB inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis.[9][10][13][14]
Signaling Pathways Modulated by Pseudolaric Acid B
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[15][16][17] PAB has been shown to effectively inhibit this pathway in various cancer cell lines, including triple-negative breast cancer and gastric cancer.[1][11]
Mechanism of Inhibition:
-
PAB downregulates the expression of key proteins in this pathway, including PI3K (p110β) and the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR).[1]
-
By inhibiting this pathway, PAB suppresses survival signals, leading to the activation of apoptotic processes.[1]
-
The pro-apoptotic effect of PAB is enhanced when used in combination with PI3K inhibitors like LY294002, confirming the pathway's role in PAB-induced cell death.[1]
Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate a wide range of cellular processes like proliferation, differentiation, and apoptosis.[18][19][20][21] PAB's influence on these pathways contributes to its anti-cancer effects.
Mechanism of Modulation:
-
JNK Activation: In HeLa cervical cancer cells, PAB induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[22] Inhibition of JNK markedly reduces PAB-induced cell death.[22]
-
AMPK/JNK/DRP1 Axis: In hepatocellular carcinoma, PAB activates AMP-activated protein kinase (AMPK), which in turn stimulates JNK.[23] This leads to the phosphorylation of Dynamin-related protein 1 (DRP1), triggering mitochondrial fission and subsequent apoptosis.[23]
-
ERK1/2 Inhibition: PAB can inhibit the ERK1/2 signaling pathway, which is involved in cell metastasis, as seen in gastric cancer models.[11] It also inhibits VEGF-induced phosphorylation of ERK in endothelial cells, contributing to its anti-angiogenic effect.[10]
-
p38 Inhibition: PAB has been shown to suppress T-lymphocyte activation by inhibiting the phosphorylation of p38, indicating an immunomodulatory role.[24]
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudolarix acid B inhibits angiogenesis by antagonizing the vascular endothelial growth factor-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B inhibits gastric cancer cell metastasis in vitro and in haematogenous dissemination model through PI3K/AKT, ERK1/2 and mitochondria-mediated apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudolaric Acid B Induced Cell Cycle Arrest, Autophagy and Senescence in Murine Fibrosarcoma L929 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiogenesis inhibition and cell cycle arrest induced by treatment with Pseudolarix acid B alone or combined with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 20. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Pseudolaroside B Cytotoxicity: A Technical Guide
Introduction
Pseudolaroside B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has been a subject of interest in early cancer research due to its demonstrated cytotoxic effects across a range of cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the foundational research into PAB's cytotoxic mechanisms, detailing experimental protocols, summarizing quantitative data, and visualizing the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
Early studies consistently demonstrated PAB's potent cytotoxic and antiproliferative activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in multiple studies. The following tables summarize these findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 | 48 | CCK-8 Assay | [4] |
| DU145 | Hormone-Refractory Prostate Cancer | 0.76 ± 0.15 | 48 | Clone Formation Assay | [4] |
| MCF-7 | Human Breast Cancer | 3.4 | 36 | MTT Assay | [5] |
| MCF-7 | Human Breast Cancer | 1.35 | 48 | MTT Assay | [5] |
| U87 | Glioblastoma | ~10 | Not Specified | Not Specified | [2] |
| Various | Multiple | 0.17 to 5.20 | Not Specified | MTT Assay | [3][6] |
| HKC | Normal Human Kidney Epithelial | 5.77 | Not Specified | MTT Assay | [3][6] |
Key Mechanisms of this compound-Induced Cytotoxicity
Early research has elucidated several key mechanisms through which PAB exerts its cytotoxic effects. These primarily include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.
A significant body of early evidence points to PAB's ability to induce apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3][6] The apoptotic process induced by PAB appears to be mediated through multiple pathways.
-
Mitochondrial (Intrinsic) Pathway: PAB has been shown to trigger the mitochondrial apoptosis pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xl.[7] This cascade leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[4][7] The generation of reactive oxygen species (ROS) has also been identified as a key event in PAB-induced apoptosis.[4]
-
Caspase Activation: The activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis, is a recurring theme in PAB research. Studies have consistently shown the activation of caspase-3 and caspase-9 in response to PAB treatment.[4][7][8]
-
p53-Dependent Pathway: In some cancer cell lines, PAB-induced apoptosis is linked to the upregulation of the tumor suppressor protein p53.[2][3][5]
PAB has been widely reported to cause cell cycle arrest, predominantly at the G2/M phase.[1][7][8] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins. For instance, PAB treatment has been associated with an upregulation of Cdc2 phosphorylation and a subsequent downregulation of Cdc2 expression.[1] It also affects the expression of Cdc25C phosphatase and Wee1 kinase, further contributing to cell cycle arrest.[1] In some instances, the induction of p21 in a p53-dependent manner also plays a role.[1][5]
Several critical signaling pathways are perturbed by PAB, leading to its cytotoxic effects.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[7] Downregulation of the expression of key proteins in this pathway, such as phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), has been observed following PAB treatment.[7]
-
ATM Signaling Pathway: In human melanoma cells, PAB-induced G2/M arrest is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[1] PAB activates ATM, which in turn activates its downstream targets like Chk2 and p53, leading to cell cycle arrest.[1]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in early research on PAB cytotoxicity.
-
MTT Assay:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PAB for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[3][5]
-
-
CCK-8 Assay:
-
Annexin V-FITC/PI Staining:
-
Harvest cells after treatment with PAB.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4][7]
-
-
DAPI Staining:
-
Grow cells on coverslips and treat with PAB.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[7]
-
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Collect cells after PAB treatment.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS.
-
Treat the cells with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1][7][8]
-
-
Lyse PAB-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][4][7]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Pseudolaroside B on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B (PLAB), a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in biomedical research for its potent biological activities.[1] Primarily investigated for its cytotoxic effects against various cancer cell lines, PLAB has demonstrated a multifaceted mechanism of action, positioning it as a promising candidate for further therapeutic development.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Anticancer Activity
PLAB exhibits potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its mechanisms of action are primarily centered around the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[3][4]
Cytotoxicity and Anti-Proliferative Effects
The half-maximal inhibitory concentration (IC50) of PLAB has been determined in numerous cancer cell lines, demonstrating its broad-spectrum anticancer potential. The cytotoxic effects are both time- and dose-dependent.[5][6]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| Breast Cancer | |||||
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but effective | 24, 48, 72 | CCK-8 | [3] |
| MCF-7 | Breast Cancer | 3.4 | 36 | MTT | [7] |
| 1.35 | 48 | MTT | [7] | ||
| Hepatocellular Carcinoma | |||||
| Bel-7402 | Hepatocellular Carcinoma | Dose-dependent inhibition | Not specified | Not specified | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | [8] |
| Cervical Cancer | |||||
| HeLa | Cervical Cancer | 10 | 48 | Not specified | [9] |
| Prostate Cancer | |||||
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 | 48 | CCK-8 | [10] |
| 0.76 ± 0.15 | 48 | Clone Formation | [10] | ||
| Gastric Cancer | |||||
| AGS | Gastric Cancer | Time- and dose-dependent | Not specified | MTT | [4] |
| Head and Neck Cancer | |||||
| HN22, HSC3, Ca9.22, HSC4 | Head and Neck Squamous Cell Carcinoma | Effective at 0.5 and 1 µM | 24 | Trypan Blue Exclusion | [11] |
| Thyroid Cancer | |||||
| SW579 | Thyroid Squamous Cell Carcinoma | 4.26 | 48 | MTT | [6] |
| Colon Cancer | |||||
| HCT-116 | Colorectal Carcinoma | 1.11 | Not specified | Not specified | [8] |
| Lung Cancer | |||||
| A549 | Lung Carcinoma | Not specified | Not specified | Not specified | [8] |
Induction of Apoptosis
A primary mechanism of PLAB's anticancer activity is the induction of programmed cell death, or apoptosis. This is triggered through multiple signaling cascades, most notably the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.[3][11]
Mitochondrial (Intrinsic) Pathway: PLAB has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][12] This event activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP).[3][10] The process is further regulated by the Bcl-2 family of proteins, with PLAB causing a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an upregulation of pro-apoptotic proteins like Bax.[1][3] In some cell lines, PLAB-induced apoptosis is also associated with an increase in reactive oxygen species (ROS).[10]
Death Receptor (Extrinsic) Pathway: In head and neck cancer cell lines, PLAB has been demonstrated to induce apoptosis by upregulating the expression of Death Receptor 5 (DR5).[11] This leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[11]
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 10. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudolaroside B literature review for researchers
Unveiling Pseudolaroside B: A Research Frontier
A comprehensive literature review reveals a significant gap in the scientific understanding of this compound, a natural compound isolated from the root bark of Pseudolarix kaempferi. Despite its structural identification and availability in chemical databases, extensive research into its biological activities, mechanisms of action, and therapeutic potential is currently unavailable in the public domain. This technical guide addresses this knowledge gap by presenting the current state of information and offering a comprehensive review of the closely related and extensively studied compound, Pseudolaric Acid B (PAB), as a valuable proxy for researchers in the field.
While a PubChem entry for this compound exists, detailing its chemical formula (C14H18O9) and structure, there is a notable absence of published studies investigating its pharmacological effects. Searches for its anti-cancer, anti-inflammatory, or other biological activities have not yielded any significant results with quantitative data or detailed experimental protocols.
Given the lack of specific data on this compound, this guide will now focus on Pseudolaric Acid B (PAB) , a diterpenoid and the major bioactive constituent from the same plant source. PAB has been the subject of numerous studies, providing a wealth of information that may offer insights into the potential activities of related compounds like this compound. The following sections provide an in-depth technical overview of PAB, adhering to the requested format for researchers, scientists, and drug development professionals.
Pseudolaric Acid B (PAB): A Comprehensive Technical Review
Pseudolaric acid B (PAB) is a diterpene acid isolated from the root bark of Pseudolarix kaempferi that has demonstrated a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects.[1]
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data from various studies on the biological effects of PAB.
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | SRB | 1.58 | |
| SK-Hep-1 | Hepatocellular Carcinoma | SRB | 1.90 | |
| Huh-7 | Hepatocellular Carcinoma | SRB | 2.06 | |
| Various Tumor Cells | Various | MTT | 0.17 - 5.20 | [2] |
| HKC | Normal Human Kidney Proximal Tubular Epithelial Cell | MTT | 5.77 | [2] |
| RD | Rhabdomyosarcoma | MTT | 7.5 (48h) | [3] |
Table 2: In Vivo Anti-Tumor Activity of Pseudolaric Acid B (PAB)
| Tumor Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition Rate (%) | Reference |
| Hepatocarcinoma 22 (H22) | Mice | 30 mg/kg/day (i.p.) | 10 days | 14.4 | [2] |
| Hepatocarcinoma 22 (H22) | Mice | 60 mg/kg/day (i.p.) | 10 days | 40.1 | [2] |
| Lewis Lung Cancer | Mice | 30 mg/kg/day (i.p.) | 10 days | 39.1 | [2] |
| Lewis Lung Cancer | Mice | 60 mg/kg/day (i.p.) | 10 days | 47.0 | [2] |
Key Signaling Pathways Modulated by Pseudolaric Acid B
PAB has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
-
PI3K/AKT/mTOR Pathway: PAB inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor development, including processes like apoptosis, proliferation, and metabolism.[4]
-
Mitochondrial Apoptosis Pathway: PAB activates the mitochondrial apoptosis pathway, leading to cancer cell death.[4]
-
NF-κB Signaling Pathway: PAB suppresses the NF-κB signaling pathway, a key regulator of inflammation.[5][6]
-
p38 MAPK Pathway: PAB has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.[7]
-
PPARγ Signaling: PAB can stabilize Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which in turn inhibits the NF-κB signaling pathway.[5][6]
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PAB.
References
- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B ameliorates synovial inflammation and vessel formation by stabilizing PPARγ to inhibit NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B ameliorates synovial inflammation and vessel formation by stabilizing PPARγ to inhibit NF‐κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Targets of Pseudolaroside B: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the biological targets of Pseudolaroside B, a natural compound isolated from Pseudolarix kaempferi. A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of this compound's mechanism of action. At present, there is a notable absence of published data detailing its specific biological targets, associated signaling pathways, and quantitative binding metrics.
The scientific community has more extensively studied a related diterpenoid from the same plant, Pseudolaric acid B (PAB). While this compound and PAB are distinct molecular entities, the extensive research on PAB may offer a foundational perspective for future investigations into the bioactivity of this compound. This document, therefore, summarizes the known biological targets of Pseudolaric acid B to provide a relevant, albeit indirect, frame of reference. It is imperative to underscore that the following data pertains to Pseudolaric acid B (PAB) and should not be extrapolated to this compound without direct experimental validation.
Key Biological Target of Pseudolaric Acid B: Microtubules
The primary and most well-characterized biological target of Pseudolaric acid B is the microtubule network.[1] PAB functions as a microtubule-destabilizing agent, disrupting the cellular microtubule networks and inhibiting the formation of mitotic spindles.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M transition, ultimately inducing apoptosis.[1]
Quantitative Data: Cytotoxicity of Pseudolaric Acid B
The cytotoxic effects of Pseudolaric acid B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Tumor Cells | Multiple | 0.17 - 5.20 | [2] |
| HKC | Normal Human Kidney Proximal Tubular Epithelial Cell | 5.77 | [2] |
Signaling Pathways Modulated by Pseudolaric Acid B
Pseudolaric acid B has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT/mTOR Pathway
In triple-negative breast cancer cells, PAB has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3] This inhibition contributes to its pro-apoptotic activity.[3] Specifically, PAB was found to inhibit PI3K (p110β) and reduce the phosphorylation of both AKT and mTOR in a dose-dependent manner.[3]
References
An In-depth Technical Guide to Pseudolaric Acid B: From Molecular Mechanisms to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch, Pseudolarix kaempferi. PAB has garnered significant interest in the scientific community for its potent and diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This document elucidates the core relationship between PAB and the distinct compound, Pseudolaroside B, details the molecular mechanisms of PAB's action, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction: Unraveling the Bioactive Potential of Pseudolarix kaempferi
The golden larch tree, Pseudolarix kaempferi, has a long history in traditional Chinese medicine, where its root bark, known as "Tu Jin Pi," has been used to treat various ailments, particularly fungal skin infections.[1] Phytochemical investigations have identified a family of diterpenoids, the pseudolaric acids, as the primary bioactive constituents.[2] Among these, Pseudolaric Acid B (PAB) has emerged as a particularly promising compound due to its broad spectrum of pharmacological effects.[1]
This guide will focus on the chemical and biological properties of Pseudolaric Acid B, offering a technical resource for its study and potential therapeutic development.
This compound and Its Relationship to Pseudolaric Acid B
It is crucial to distinguish Pseudolaric Acid B from another compound isolated from Pseudolarix amabilis, this compound.[3]
-
Pseudolaric Acid B (PAB): A diterpene acid with the chemical formula C₂₃H₂₈O₈.[4] It is the primary focus of this guide due to its well-documented and potent biological activities.
-
This compound: A phenolic glycoside with the chemical formula C₁₄H₁₈O₉.[3]
There is currently no scientific evidence to suggest a direct metabolic or biosynthetic relationship between this compound and Pseudolaric Acid B. They are distinct chemical entities isolated from the same plant genus. While PAB's bioactivities are extensively studied, there is a notable lack of data on the biological functions of this compound. Therefore, the remainder of this guide will concentrate on Pseudolaric Acid B. Another related compound is Pseudolaric acid B β-D-glucoside, a glycosylated form of PAB.
Biological Activities and Molecular Mechanisms of Pseudolaric Acid B
Pseudolaric Acid B exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively researched.
Anticancer Activity
PAB demonstrates potent cytotoxic effects against a variety of cancer cell lines.[5] Its anticancer mechanisms are multifaceted and involve the disruption of key cellular processes.
A primary mechanism of PAB's anticancer action is its ability to interfere with microtubule dynamics.[6] PAB inhibits tubulin polymerization, leading to the disruption of the cellular microtubule network and the formation of the mitotic spindle.[6] This disruption triggers a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[6]
PAB induces apoptosis in cancer cells through multiple signaling pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, and to activate caspases.[5]
PAB has been found to inhibit angiogenesis, a critical process for tumor growth and metastasis.[7]
PAB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration. These include:
-
PI3K/AKT/mTOR Pathway: PAB inhibits the phosphorylation of key components of this pathway, leading to decreased cell survival and proliferation.[8]
-
MAPK Pathway: PAB can suppress the phosphorylation of p38 MAPK.
-
NF-κB Pathway: PAB has been shown to inhibit the NF-κB signaling pathway.
dot
Caption: Key signaling pathways modulated by Pseudolaric Acid B.
Anti-inflammatory Activity
PAB has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK.[1] By downregulating these pathways, PAB can reduce the production of inflammatory mediators.
Quantitative Data
The following tables summarize the reported in vitro cytotoxicity and pharmacokinetic parameters of Pseudolaric Acid B and its derivatives.
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [8] |
| Various Tumor Cells | Various | 0.17 - 5.20 | Not Specified | [5] |
| HKC (Normal) | Normal Human Kidney Proximal Tubular Epithelial | 5.77 | Not Specified | [5] |
Table 2: Pharmacokinetic Parameters of a Hydrazineyl Amide Derivative of PAB (Compound 12) in Mice
| Parameter | Value | Units | Citation |
| Dose (i.v.) | 1 | mg/kg | [9] |
| T₁⸝₂ (Half-life) | 40.2 | h | [9] |
| Tₘₐₓ (Time to peak concentration) | 0.083 | h | [9] |
| Cₘₐₓ (Peak plasma concentration) | 32.1 | ng/mL | [9] |
| AUC₀₋∞ (Area under the curve) | 363 | h·ng/mL | [9] |
| CL (Systemic plasma clearance) | 2766 | mL/hr/kg | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Pseudolaric Acid B.
Isolation and Purification of Pseudolaric Acid B
PAB is typically isolated from the root and trunk barks of Pseudolarix kaempferi.[5] A general procedure involves:
-
Extraction: The dried and powdered bark is extracted with an organic solvent, such as ethanol (B145695) or methanol (B129727).
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure PAB.[2]
dot
Caption: General workflow for the isolation and purification of PAB.
Total Synthesis of Pseudolaric Acid B
The total synthesis of PAB is a complex multi-step process that has been achieved by several research groups. A key strategy involves the construction of the tricyclic core of the molecule through a series of stereoselective reactions. One reported synthesis involves 28 overall steps.[10] A formal synthesis has also been described, preparing a known synthetic intermediate in 17 steps, which can then be converted to PAB in an additional six steps.[11] Key reactions in these syntheses include Claisen rearrangement, iodoetherification, and ring-closing metathesis.[11][12]
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effects of PAB on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of PAB (e.g., 0-15 µM) for desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Western Blot Analysis for PI3K/AKT and MAPK/NF-κB Pathways
This technique is used to measure the levels of key proteins in signaling pathways modulated by PAB.
-
Cell Lysis: Treat cells with PAB for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-PI3K, phospho-AKT, phospho-p38, phospho-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Workflow for Western blot analysis.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of PAB on tubulin polymerization.
-
Reaction Setup: Prepare a reaction mixture containing purified bovine brain tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol).[13]
-
Compound Addition: Add PAB at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.[13]
Immunocytochemistry for Microtubule Network Visualization
This method allows for the visualization of the effects of PAB on the cellular microtubule network.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with PAB for the desired time.
-
Fixation: Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 10% goat serum).
-
Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion and Future Perspectives
Pseudolaric Acid B is a compelling natural product with significant potential for therapeutic development, particularly in the fields of oncology and inflammatory diseases. Its well-defined mechanisms of action, including microtubule destabilization and modulation of key signaling pathways, provide a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of the current knowledge on PAB, from its chemical properties to detailed experimental protocols. Future research should focus on optimizing its pharmacokinetic properties, conducting preclinical in vivo efficacy studies, and exploring its potential in combination therapies. The lack of biological data for this compound also presents an opportunity for future investigation into the broader chemical diversity of Pseudolarix species.
References
- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 2. Pseudolaric acids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiogenesis inhibition and cell cycle arrest induced by treatment with Pseudolarix acid B alone or combined with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Total Synthesis of (-)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Biosynthesis of Pseudolaroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolaroside B, a phenolic glycoside found in the golden larch (Pseudolarix amabilis), is a molecule of interest for its potential biological activities. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of plant secondary metabolism. The biosynthesis is proposed to occur in two major stages: the formation of the aglycone, vanillic acid, via the phenylpropanoid pathway, and the subsequent glycosylation of the aglycone. This document outlines the key enzymatic steps, provides hypothetical quantitative data for illustrative purposes, and details common experimental protocols for the elucidation of such pathways. Visual diagrams of the metabolic route and experimental workflows are included to facilitate understanding. It is important to note that while the general pathway is well-understood in plants, the specific enzymes and their regulation in Pseudolarix amabilis remain to be fully characterized.
Introduction
This compound is a natural product with the chemical structure 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid.[1][2] It consists of a vanillic acid (3-methoxy-4-hydroxybenzoic acid) backbone to which a glucose molecule is attached via a glycosidic bond. The biosynthesis of such compounds in plants is a testament to the intricate network of metabolic pathways that produce a vast array of secondary metabolites. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties.
This guide will provide an in-depth exploration of the proposed biosynthetic pathway of this compound, divided into the synthesis of its aglycone and the subsequent glycosylation.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be logically divided into two main parts:
-
Biosynthesis of the Aglycone (Vanillic Acid): This is proposed to occur via the Phenylpropanoid Pathway.
-
Glycosylation of Vanillic Acid: The attachment of a glucose moiety to the vanillic acid backbone.
Biosynthesis of Vanillic Acid via the Phenylpropanoid Pathway
The phenylpropanoid pathway is a major route for the synthesis of a wide variety of phenolic compounds in plants, starting from the amino acid L-phenylalanine.[3][4][5][6] The formation of vanillic acid is a multi-step enzymatic process.
The key enzymatic steps are:
-
Deamination of L-Phenylalanine: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[3][6]
-
Hydroxylation of Cinnamic Acid: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid to yield p-coumaric acid.[3][6]
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.[5][7]
-
Further Hydroxylation and Methylation: The pathway then proceeds through a series of hydroxylation and methylation reactions. A key intermediate is ferulic acid, which is formed from p-coumaric acid. The conversion of p-coumaroyl-CoA to feruloyl-CoA involves several enzymes, including Caffeoyl-CoA O-methyltransferase (CCoAOMT).[6]
-
Side-Chain Cleavage: The three-carbon side chain of ferulic acid is cleaved to yield vanillin.[3]
-
Oxidation to Vanillic Acid: Vanillin is then oxidized to vanillic acid.
The overall pathway from L-phenylalanine to vanillic acid is depicted in the following diagram:
References
- 1. Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense | MDPI [mdpi.com]
- 6. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Pseudolaroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B, a naturally occurring glycoside found in the root bark of Pseudolarix amabilis (golden larch), has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and various stages of drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, based on established methodologies for structurally related compounds isolated from Pseudolarix species. The method described herein is adapted from a validated approach for the simultaneous determination of major diterpenoids in Pseudolarix kaempferi, including pseudolaric acid B O-beta-D-glucopyranoside, a compound closely related or identical to this compound.
Chemical Structure
This compound
-
Molecular Formula: C₁₄H₁₈O₉
-
Molecular Weight: 330.29 g/mol
-
IUPAC Name: 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid[1]
Experimental Protocols
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: Inertsil ODS-3 C18 column (or equivalent), particle size 5 µm, 4.6 mm x 250 mm.
-
Solvents: HPLC grade methanol (B129727) and acetonitrile, and analytical grade acetic acid.
-
High-purity water (e.g., Milli-Q).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Ultrasonic bath.
-
This compound reference standard (purity ≥ 98%).
Preparation of Solutions
2.1. Mobile Phase Preparation
-
Mobile Phase A: 0.5% aqueous acetic acid (v/v). To prepare, add 5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with high-purity water.
-
Mobile Phase B: Methanol.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15-20 minutes before use.
2.2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Sample Preparation (from Pseudolarix amabilis root bark)
-
Grind the dried root bark of Pseudolarix amabilis into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol and vortex to mix.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC Analysis Method
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
Table 1: HPLC Instrument Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3 C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.5% aqueous acetic acid (v/v)B: Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.6 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 262 nm[2] |
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 50 | 50 |
| 25 | 30 | 70 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the performance characteristics based on the analysis of pseudolaric acid B O-beta-D-glucopyranoside.[2]
Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Pseudolaric acid B O-beta-D-glucopyranoside | 1.0 - 100 | y = 24531x + 15.87 | > 0.9999 | 0.1 | 0.3 |
Table 4: Precision and Accuracy (Recovery)
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Pseudolaric acid B O-beta-D-glucopyranoside | < 1.5 | < 3.0 | 94.3 - 106.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method is demonstrated to be simple, accurate, and reliable for the quantitative analysis of this compound in Pseudolarix amabilis extracts. The method's validation parameters, including good linearity, precision, and accuracy, make it suitable for routine quality control and research applications. This protocol provides a solid foundation for researchers and drug development professionals working with this compound and related compounds.
References
Application Notes and Protocols for Quantitative NMR Spectroscopy of Pseudolaroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances without the need for identical reference standards for each analyte.[1][2][3] The method relies on the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal.[4] This application note provides a detailed protocol for the quantitative analysis of Pseudolaroside B, a natural product found in plants such as Pseudolarix amabilis, Larix kaempferi, and Ziziphus jujuba var. spinosa.[5][6]
This compound, with the chemical formula C₁₄H₁₈O₉, possesses a structure that includes a substituted benzoic acid moiety and a glucose-like sugar component.[5][6] This protocol outlines the sample preparation, NMR data acquisition, and data processing steps necessary for the accurate quantification of this compound in various matrices.
Principle of qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte (this compound) with that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[7]
Experimental Protocol
This protocol provides a comprehensive methodology for the quantitative analysis of this compound using ¹H qNMR.
Materials and Equipment
-
This compound sample: Purified compound or an extract containing it.
-
Internal Standard (IS): A high-purity certified reference material (e.g., maleic acid, dimethyl sulfone, 1,4-dioxane). The IS should have signals that do not overlap with the analyte signals, be chemically stable, and have a known purity.
-
Deuterated Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable choices. The solvent must completely dissolve both the analyte and the internal standard.
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.
-
Volumetric Glassware: Calibrated micropipettes and flasks.
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Internal Standard Stock Solution:
-
Accurately weigh a known amount of the chosen internal standard.
-
Dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.
-
-
Sample Preparation for Analysis:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Dissolve the weighed sample in a precise volume of the deuterated solvent.
-
To this solution, add a precise volume of the internal standard stock solution.
-
Vortex the final solution to ensure homogeneity.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition
The following are general guidelines for setting up the ¹H qNMR experiment. Parameters should be optimized for the specific instrument being used.
-
Pulse Sequence: A standard 1D proton pulse sequence with solvent suppression, if necessary.
-
Pulse Angle (Flip Angle): Calibrate and use a 90° pulse to maximize the signal-to-noise ratio.[2]
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A conservative value of 30 seconds is often a good starting point if T₁ values are unknown.
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero to avoid truncation artifacts. A typical value is 2-4 seconds.
-
Number of Scans (ns): Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure high precision.[7]
-
Spinning: Turn sample spinning off to avoid spinning sidebands that can interfere with integration.[2]
Data Processing
Proper processing of the acquired FID is essential for accurate quantification.
-
Fourier Transformation: Apply an exponential window function with a minimal line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the signal shape.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Integrate the selected, well-resolved signal of this compound and the selected signal of the internal standard.
-
The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for all integrated signals.
-
Calculation of Concentration
The concentration of this compound can be calculated using the following formula:
Concentration (Analyte) = [ (Integral (Analyte) / N (Analyte) ) / ( Integral (IS) / N (IS) ) ] * [ ( M (IS) / MW (IS) ) / ( M (Analyte) / MW (Analyte) ) ] * Purity (IS)
Where:
-
Integral (Analyte/IS): The integrated area of the signal for the analyte or internal standard.
-
N (Analyte/IS): The number of protons giving rise to the respective signals.
-
M (Analyte/IS): The mass of the analyte or internal standard.
-
MW (Analyte/IS): The molecular weight of the analyte or internal standard.
-
Purity (IS): The purity of the internal standard.
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table. Based on its structure, a well-isolated signal, such as the methoxy (B1213986) protons, would be an ideal candidate for quantification as it is expected to be a sharp singlet. The exact chemical shift should be determined from the experimental spectrum.
Table 1: Quantitative ¹H NMR Data for this compound
| Compound | Signal (δ, ppm) | ¹H Assignment | Number of Protons (N) | Integral Value | Molar Ratio (relative to IS) | Concentration (mg/mL) |
| This compound | To be determined | Methoxy (-OCH₃) | 3 | Experimental value | Calculated value | Calculated value |
| Internal Standard | e.g., 6.53 | Maleic Acid (CH=CH) | 2 | Experimental value | 1.00 | Known value |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative NMR analysis of this compound.
Calculation Logic
This diagram outlines the logical relationship of the parameters used in the final concentration calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. emerypharma.com [emerypharma.com]
- 4. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (FDB006298) - FooDB [foodb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193) [hmdb.ca]
- 6. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Total Synthesis of Pseudolaric Acid B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in the scientific community due to its wide range of biological activities, including potent antifungal, anti-angiogenic, and anticancer properties.[1][2] Structural modification of the PAB scaffold has been a key strategy for developing novel therapeutic agents with improved efficacy and reduced toxicity.[3] These application notes provide an overview of the total synthesis strategies for Pseudolaric Acid B and detailed protocols for the synthesis of its derivatives, along with their biological evaluation against various cancer cell lines.
Key Synthetic Strategies for Pseudolaric Acid B
The total synthesis of Pseudolaric Acid B is a complex undertaking that has been accomplished through various innovative strategies. A notable approach involves a highly efficient metal-catalyzed [5+2] vinylcyclopropane-alkyne intramolecular cycloaddition to construct the core polyhydroazulene structure.[4][5] Subsequent elaboration of the tricyclic scaffold is achieved through an intramolecular alkoxycarbonyl radical cyclization to create the quaternary center, followed by a diastereoselective cerium acetylide addition to introduce the side chain.[4] Another strategy employs a Claisen rearrangement and iodoetherification to establish quaternary stereocenters, with a ring-closing metathesis to form the seven-membered ring.[6]
Synthesis of Pseudolaric Acid B Derivatives
The majority of synthetic efforts towards PAB derivatives have focused on the modification of the carboxylic acid moiety on the conjugated diene side chain. These modifications aim to enhance the molecule's pharmacological properties.
General Scheme for Amide Derivative Synthesis
A common method for synthesizing amide derivatives of PAB involves the coupling of the carboxylic acid with various amines using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Caption: General workflow for the synthesis of PAB amide derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazineyl Amide Derivative of PAB
This protocol describes the synthesis of a hydrazineyl amide derivative of Pseudolaric Acid B, which has shown promising activity in reprogramming tumor-associated macrophages.[7]
Materials:
-
Pseudolaric Acid B (PAB)
-
2-(2-Hydroxyethyl)hydrazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Pseudolaric Acid B in DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add 2-(2-Hydroxyethyl)hydrazine to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane/methanol (15:1) to yield the desired hydrazineyl amide derivative.
Quantitative Data
The following tables summarize the yields of representative PAB derivatives and their biological activities against various cancer cell lines.
Table 1: Synthesis Yields of Selected PAB Amide Derivatives
| Compound | Amine Moiety | Yield (%) |
| 8 | n-Propylamine | 65 |
| 9 | Isopropylamine | 72 |
| 11 | 2,3-Dihydroxypropylamine | 55 |
| 12 | 2-(2-Hydroxyethyl)hydrazine | 42 |
| 14 | Tris(hydroxymethyl)aminomethane | 78 |
Data sourced from[8]
Table 2: In Vitro Cytotoxic Activity (IC50, µM) of PAB and a Derivative
| Compound | HCT-116 (Colon) |
| Pseudolaric Acid B (PAB) | 1.11 |
| Derivative D3 | 0.21 |
Data sourced from[9]
Biological Activity and Signaling Pathways
Pseudolaric Acid B and its derivatives exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
One of the primary mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[8] PAB has been shown to inhibit the phosphorylation of AKT and mTOR in a dose-dependent manner.[8] This disruption of the PI3K/AKT/mTOR pathway contributes to the apoptotic effects observed in cancer cells.
Caption: PAB-mediated inhibition of the PI3K/AKT/mTOR pathway.
Furthermore, PAB has been reported to suppress T lymphocyte activation by inhibiting the NF-κB signaling pathway and p38 phosphorylation.[7] This immunomodulatory effect, particularly the reprogramming of tumor-associated macrophages, presents a promising avenue for cancer immunotherapy.[7]
Conclusion
The total synthesis of Pseudolaric Acid B has paved the way for the development of a diverse range of derivatives with potent biological activities. The modification of the carboxylic acid side chain has proven to be a fruitful strategy for enhancing the anticancer properties of the parent compound. The detailed protocols and biological data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the further exploration of PAB derivatives as potential therapeutic agents.
References
- 1. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]
- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (-)-pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Design for Characterizing the Biological Activity of Pseudolaric Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2][3] Extensive research has demonstrated its potent anti-cancer properties across a variety of tumor cell lines.[2][4][5] PAB has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, primarily at the G2/M phase.[1][2][6][7] Its mechanisms of action are multifaceted, involving the disruption of microtubule networks and the modulation of key signaling pathways, including the PI3K/AKT/mTOR and mitochondrial-mediated apoptotic pathways.[1][6] This application note provides a comprehensive guide to designing and implementing cell-based assays to investigate the biological activities of Pseudolaric Acid B.
Core Applications of Pseudolaric Acid B in Cancer Research:
-
Induction of Apoptosis: PAB triggers apoptosis through both caspase-dependent and independent pathways.[7][8]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, inhibiting cell division.[1][2][6]
-
Inhibition of Proliferation and Metastasis: PAB can suppress the growth and spread of cancer cells.[4][6]
-
Modulation of Signaling Pathways: It has been shown to inhibit critical cancer-related signaling cascades.[4][6]
Key Cell-Based Assays for Pseudolaric Acid B Activity
A variety of cell-based assays are essential to fully characterize the anti-cancer effects of PAB. These assays allow for the quantitative measurement of its impact on cell viability, proliferation, apoptosis, and specific signaling pathways.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of PAB.
-
MTT/CCK-8 Assay: Measures cell metabolic activity, which is indicative of cell viability.[2][6][9]
-
Colony Formation Assay: Assesses the long-term ability of single cells to grow into colonies, providing insight into the cytostatic or cytotoxic effects of PAB.[4][6]
-
EdU Incorporation Assay: Measures DNA synthesis, directly reflecting cell proliferation.[6]
Apoptosis Assays
These assays are used to quantify and visualize the induction of apoptosis by PAB.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3, Caspase-9) involved in the apoptotic cascade.[2][9]
-
Western Blotting for Apoptosis-Related Proteins: Detects changes in the expression levels of proteins such as Bcl-2, Bax, cleaved PARP, and cleaved caspases.[2][6]
Cell Cycle Analysis
This assay determines the effect of PAB on the progression of the cell cycle.
-
Propidium Iodide (PI) Staining with Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][6][7]
-
Western Blotting for Cell Cycle Regulatory Proteins: Measures the expression of key proteins like Cyclin B1 and CDK1.[6]
Signaling Pathway Analysis
These assays elucidate the molecular mechanisms underlying PAB's activity.
-
Western Blotting: A powerful technique to measure changes in the phosphorylation and total protein levels of key components of signaling pathways such as PI3K, AKT, and mTOR.[4][6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for the study (e.g., MDA-MB-231 for breast cancer, HepG2 for hepatocellular carcinoma).[4][6]
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Pseudolaric Acid B Preparation: Dissolve PAB in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture plates or flasks and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of PAB or a vehicle control (DMSO). The incubation time will vary depending on the specific assay.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent effect of Pseudolaric Acid B on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pseudolaric Acid B (PAB)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of PAB (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.[6] Include a vehicle control (DMSO) at the same concentration as the highest PAB dose.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
Table 1: Effect of Pseudolaric Acid B on Cell Viability (MTT Assay)
| PAB Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.9 | 88 ± 5.5 | 75 ± 6.3 |
| 5 | 82 ± 6.1 | 65 ± 5.1 | 48 ± 5.9 |
| 10 | 68 ± 5.7 | 45 ± 4.6 | 25 ± 4.2 |
| 25 | 45 ± 4.3 | 22 ± 3.9 | 10 ± 2.8 |
| 50 | 20 ± 3.8 | 8 ± 2.5 | 5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by Pseudolaric Acid B.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pseudolaric Acid B (PAB)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PAB for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
Table 2: Apoptosis Induction by Pseudolaric Acid B (Annexin V/PI Staining)
| PAB Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 6.4 ± 1.5 | 2.2 ± 0.7 |
| 10 | 50.1 ± 4.2 | 28.9 ± 3.1 | 18.5 ± 2.8 | 2.5 ± 0.9 |
| 20 | 25.3 ± 3.8 | 45.2 ± 4.5 | 25.1 ± 3.6 | 4.4 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of Pseudolaric Acid B on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pseudolaric Acid B (PAB)
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PAB for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
Table 3: Cell Cycle Distribution after Pseudolaric Acid B Treatment
| PAB Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 5 | 48.2 ± 2.9 | 25.5 ± 2.1 | 26.3 ± 2.4 |
| 10 | 35.7 ± 3.1 | 20.1 ± 1.8 | 44.2 ± 3.5 |
| 20 | 22.9 ± 2.5 | 15.6 ± 1.5 | 61.5 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of Pseudolaric Acid B on the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pseudolaric Acid B (PAB)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PAB for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
Table 4: Relative Protein Expression in the PI3K/AKT/mTOR Pathway
| Target Protein | 0 µM PAB (Vehicle) | 10 µM PAB | 20 µM PAB |
| p-PI3K / PI3K | 1.00 | 0.62 | 0.35 |
| p-AKT / AKT | 1.00 | 0.55 | 0.28 |
| p-mTOR / mTOR | 1.00 | 0.48 | 0.21 |
Values represent the relative band intensity normalized to the respective total protein and β-actin, then compared to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing PAB activity.
Caption: PAB's impact on key signaling pathways.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Pseudolaroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B, a diterpenoid glycoside isolated from the root bark of Pseudolarix kaempferi, has garnered significant interest in the scientific community for its potent anti-tumor activities. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in a variety of cancer cell lines. These effects are attributed to its ability to disrupt microtubule dynamics and modulate key signaling pathways involved in cell survival and death.
This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro studies. It is intended to guide researchers in designing and executing experiments to investigate the biological activities of this promising natural compound.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₈ | [1] |
| Molecular Weight | 432.46 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Solubility | Soluble in DMSO (100 mg/mL), ethanol (B145695) (~10 mg/mL), chloroform (B151607) (~10 mg/mL), and methanol (B129727) (1 mg/mL). Poorly soluble in water. | [1][2] |
| Storage of Solid | Store at -20°C for long-term storage. | [2] |
| Storage of Stock Solution | Store in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [2] |
Preparation of this compound for In Vitro Use
Stock Solution Preparation
Due to its poor water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Working Solution Preparation
The stock solution is diluted with cell culture medium to prepare the final working concentrations for treating cells. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, first prepare an intermediate dilution (e.g., 1:10) in culture medium, and then perform a final dilution (e.g., 1:100) into the cell culture plate.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 0.17 - 5.20 | Not Specified |
| A375-S2 | Melanoma | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 |
| Bel-7402 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| SK-28 | Melanoma | Not Specified | Not Specified |
| U27 | Canine Mammary Tumor | Not Specified | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell line.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.[2]
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cells in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Key Protein Targets for Western Blot Analysis
| Target Protein | Function | Expected Change with this compound |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Upregulation |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
| Bax | Pro-apoptotic protein | Upregulation |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Upregulation |
| Cyclin B1 | G2/M checkpoint protein | Downregulation |
| CDK1 | G2/M checkpoint protein | Downregulation |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro studies of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
References
Pseudolaroside B Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pseudolaroside B (PLB), also known as Pseudolaric acid B, is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. It has garnered significant attention in preclinical research for its potent anti-tumor and anti-inflammatory activities. This document provides a comprehensive overview of the administration of this compound in various animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing their studies.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key animal studies investigating the therapeutic effects of this compound.
Table 1: Anti-Tumor Activity of this compound in Murine Models
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition Rate | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma | 30 mg/kg/day, i.p. for 10 days | 39.1% | [1][2] |
| C57BL/6 Mice | Lewis Lung Carcinoma | 60 mg/kg/day, i.p. for 10 days | 47.0% | [1][2] |
| Kunming Mice | Hepatocarcinoma 22 (H22) | 30 mg/kg/day, i.p. for 10 days | 14.4% | [1][2] |
| Kunming Mice | Hepatocarcinoma 22 (H22) | 60 mg/kg/day, i.p. for 10 days | 40.1% | [1][2] |
Table 2: Anti-Inflammatory and Immunomodulatory Activity of this compound
| Animal Model | Condition | Treatment Regimen | Key Outcomes | Reference |
| BALB/c Mice | Delayed-Type Hypersensitivity (DTH) | 5, 10, and 20 mg/kg, route not specified | Dose-dependent reduction in ear swelling and inflammatory infiltrate. | [3] |
| NC Mice | Atopic Dermatitis | 4 and 400 mg/mL, topical administration for 28 days | Significant inhibition of dermatitis aggravation. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of this compound in animal models are provided below.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Murine Lewis Lung Carcinoma (LLC) Xenograft Model
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.[2]
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Cell Culture:
-
Culture LL/2 (LLC1) Lewis lung carcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
3. Tumor Implantation:
-
Harvest LLC cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel®.[1]
-
Inject 1 x 10⁶ to 2 x 10⁶ LLC cells in a volume of 0.1-0.2 mL subcutaneously into the right flank of each mouse.[1][2]
-
Monitor tumor growth regularly by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
4. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a vehicle solution. A common vehicle is PBS containing 10% dimethyl sulfoxide (B87167) (DMSO).[6] Ensure the final concentration of DMSO is kept low (e.g., ≤0.1%) to avoid toxicity.[6]
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used route.[1][2]
-
Dosage: Administer this compound at doses of 30 mg/kg and 60 mg/kg body weight.[1][2]
-
Frequency and Duration: Administer daily for 10 consecutive days, starting when the tumor volume reaches approximately 100-150 mm³.[2]
5. Monitoring and Endpoint:
-
Monitor animal body weight and tumor volume every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition rate using the formula: [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] × 100%.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Murine Hepatocarcinoma 22 (H22) Ascites Model
1. Animal Model:
-
Species: Kunming mice, 6-8 weeks old.
2. Tumor Implantation:
-
Aspirate H22 ascites from a tumor-bearing mouse.
-
Inject 0.2 mL of H22 cell suspension (approximately 2 x 10⁶ cells) intraperitoneally into each mouse.
3. This compound Preparation and Administration:
-
Follow the preparation steps outlined in Protocol 1.
-
Administration Route: Intraperitoneal (i.p.) injection.[1][2]
-
Dosage: Administer this compound at doses of 30 mg/kg and 60 mg/kg body weight.[1][2]
-
Frequency and Duration: Administer daily for 10 consecutive days, starting 24 hours after tumor inoculation.
4. Monitoring and Endpoint:
-
Monitor the survival of the mice daily.
-
Calculate the increase in life span as an indicator of anti-tumor activity.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vivo evaluation.
Caption: this compound induced apoptosis and cell cycle arrest signaling pathway.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Developing a Research Model Based on Pseudolaroside B Analogs: A Focus on Pseudolaric Acid B
Introduction
While research specifically detailing the biological activities and mechanisms of Pseudolaroside B is limited, extensive data is available for a closely related diterpene acid, Pseudolaric Acid B (PAB). Both compounds are derived from the root bark of Pseudolarix kaempferi. Given their structural similarities, PAB serves as an excellent and well-documented model for developing a research framework to investigate the potential therapeutic effects of this compound.
This document provides detailed application notes and protocols based on the established anti-cancer activities of Pseudolaric Acid B. These methodologies can be adapted to initiate and guide research into this compound.
Application Notes
Pseudolaric Acid B has demonstrated significant anti-cancer properties across a variety of tumor cell lines.[1] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.[2][3][4] PAB has been shown to be effective in triple-negative breast cancer, hepatocellular carcinoma, and human rhabdomyosarcoma, among others.[2][4]
The compound primarily exerts its effects through:
-
Induction of Apoptosis: PAB triggers apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-3 and -9.[2] It also downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[2]
-
Cell Cycle Arrest: PAB can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[3][4][5]
-
Inhibition of Signaling Pathways: PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival.[2] It also shows effects on the JNK and MAPK signaling pathways.[6][7][8]
-
Microtubule Destabilization: PAB can disrupt the cellular microtubule network, which is essential for cell division, leading to mitotic arrest and apoptosis.[3]
Quantitative Data: In Vitro Cytotoxicity of Pseudolaric Acid B
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB in various cancer cell lines, providing a baseline for determining effective concentrations in experimental setups.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 19.3 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 8.3 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 5.76 | [2] |
| Various Tumor Cells | Various | Not Specified | 0.17 - 5.20 | [5] |
| HeLa | Cervical Cancer | Not Specified | 10 | [1] |
Key Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the effect of this compound (or PAB as a model) on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pseudolaric Acid B (or this compound)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of PAB in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the PAB solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by the test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Pseudolaric Acid B (or this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PAB for a predetermined time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell line
-
PAB or this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against AKT, p-AKT, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with PAB at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Signaling Pathways
References
- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pseudolaroside B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B is a bioactive compound that has been identified in several medicinal plants, including Pseudolarix amabilis, Larix kaempferi, and Ziziphus jujuba var. spinosa.[1] While research into its specific biological activities is ongoing, the related compound, Pseudolaric acid B, isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-cancer effects.[2][3] This document provides detailed application notes and experimental protocols to serve as a reference for the analytical research of this compound. Given the limited specific data on this compound, information on the closely related and well-studied Pseudolaric acid B is included as a proxy, with appropriate notations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its analysis and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C14H18O9 | PubChem[1] |
| Molecular Weight | 330.29 g/mol | PubChem[1] |
| IUPAC Name | 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 330.09508215 Da | PubChem[1] |
| Monoisotopic Mass | 330.09508215 Da | PubChem[1] |
| XLogP3 | -1.5 | PubChem[1] |
Biological Activity and Mechanism of Action of Related Compounds
Pseudolaric acid B (PAB), a structurally related diterpene acid also isolated from Pseudolarix kaempferi, has shown potent anti-tumor activities.[3] Its mechanisms of action have been studied in various cancer cell lines and provide a basis for investigating the potential therapeutic effects of this compound.
Key Biological Activities of Pseudolaric Acid B:
-
Cytotoxic Effects: PAB exhibits potent cytotoxic effects on cancer cells derived from different tissues, with IC50 values ranging from 0.17 to 5.20 µmol/L.[3]
-
Induction of Apoptosis: PAB induces apoptosis in cancer cells through multiple pathways.[3][4] This is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]
-
Inhibition of Cancer Cell Migration and Invasion: PAB has been shown to inhibit the migration and invasion of triple-negative breast cancer cells.[4]
-
Immunosuppressive Effects: PAB can suppress T lymphocyte activation, suggesting potential applications as an anti-inflammatory agent.[5]
Signaling Pathways Modulated by Pseudolaric Acid B:
Research has elucidated several signaling pathways that are modulated by Pseudolaric acid B, contributing to its anti-cancer effects.
-
PI3K/AKT/mTOR Pathway: PAB has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor development processes like apoptosis, proliferation, and metastasis.[4]
-
Mitochondrial Apoptosis Pathway: PAB activates the mitochondrial apoptosis pathway, leading to cancer cell death.[4]
-
AMPK/JNK/DRP1/Mitochondrial Fission Pathway: In hepatocellular carcinoma, PAB triggers cell apoptosis by activating this specific pathway.[2]
-
NF-κB and p38 MAPK Pathways: PAB suppresses T lymphocyte activation by inhibiting the NF-κB and p38 signaling pathways.[5]
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Pseudolaric Acid B.
Caption: Mitochondrial apoptosis pathway induced by Pseudolaric Acid B.
Experimental Protocols
Extraction and Isolation of this compound from Pseudolarix amabilis
This protocol is adapted from a method described for the extraction of Pseudolaric acid B and may require optimization for this compound.[6]
Materials:
-
Dried and powdered root bark of Pseudolarix amabilis
-
Activated charcoal
-
Petroleum ether
-
1.5 mol/L NaCl solution
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography (200-300 mesh)
-
Chloroform
-
Ethanol
-
Dichloromethane
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Take a known quantity of powdered Pseudolarix amabilis root bark (e.g., 5 kg) and add it to a suitable flask.
-
Add acetone (e.g., 30 L) and perform repeated heating reflux extraction (e.g., 2 times).
-
Combine the extracts.
-
-
Decolorization and Removal of Lipids:
-
Add activated charcoal (e.g., 2 kg) to the combined extract and reflux for decolorization.
-
Filter the mixture while hot and concentrate the solvent using a rotary evaporator.
-
Repeatedly wash the concentrated extract with petroleum ether to remove lipid-soluble impurities.
-
-
Liquid-Liquid Extraction:
-
Dissolve the degreased medicinal extract in a 1.5 mol/L NaCl solution.
-
Perform repeated extractions with diethyl ether.
-
Combine the ether extracts and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Mix the concentrated ether extract with silica gel (200-300 mesh) and allow it to dry.
-
Pack a chromatography column with silica gel.
-
Load the dried sample mixture onto the column.
-
Elute the column with a gradient of chloroform-ethanol (e.g., 9:1, 2:1, 1:3).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Collect the fractions containing this compound.
-
Concentrate the collected fractions under vacuum.
-
Perform recrystallization using a dichloromethane-ether solvent system to obtain the pure compound.
-
Caption: General workflow for extraction and isolation of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be optimized for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, in-line degasser, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). The exact gradient program should be developed and optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound (e.g., plant extract, formulation).
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
-
Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Summary of Quantitative Data for Pseudolaric Acid B
The following table summarizes the reported cytotoxic activity of Pseudolaric acid B against various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| Various Tumor Cells | Different Tissues | 0.17 - 5.20 | [3] |
| HKC | Normal Human Kidney Proximal Tubular Epithelial Cell | 5.77 | [3] |
Conclusion
The analytical standards and protocols outlined in this document provide a comprehensive framework for researchers initiating studies on this compound. While specific data for this compound is still emerging, the information available for the related compound, Pseudolaric acid B, offers valuable insights into its potential biological activities and mechanisms of action. The provided experimental protocols for extraction, isolation, and HPLC analysis serve as a solid foundation for the chemical and biological investigation of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102603700A - Method for extracting pseudolaric acid from cortex pseudolaricis - Google Patents [patents.google.com]
Unveiling the Antifungal Potential of Pseudolaroside B: A Promising Avenue for Drug Discovery
Disclaimer: Due to a significant lack of available scientific literature on the antifungal properties of Pseudolaroside B, this document provides detailed information on the closely related and extensively studied compound, Pseudolaric Acid B (PAB) . PAB is the aglycone of this compound and is the primary antifungal constituent isolated from the bark of the golden larch tree, Pseudolarix kaempferi. While the data presented here for PAB may offer insights into the potential of this compound, it is crucial to note that these are distinct molecules, and their biological activities may differ. Further research is imperative to elucidate the specific antifungal profile of this compound.
Application Notes for Pseudolaric Acid B (PAB) in Antifungal Drug Discovery
Introduction
Pseudolaric Acid B (PAB), a diterpenoid isolated from the traditional Chinese medicine "Tu-Jin-Pi" (Cortex Pseudolaricis), has garnered significant attention for its potent and broad-spectrum antifungal activities.[1][2] This has positioned PAB as a compelling candidate for the development of novel antifungal therapeutics, particularly in the face of rising resistance to conventional drugs.[2] PAB has demonstrated efficacy against a range of clinically relevant fungi, including various Candida species and the plant pathogen Colletotrichum gloeosporioides.[1][3] Its mechanism of action appears to be distinct from existing antifungal agents, suggesting it may be effective against drug-resistant strains.[2]
In Vitro Antifungal Activity of Pseudolaric Acid B
PAB exhibits significant inhibitory effects against both planktonic fungal cells and biofilms.[2][4] Its activity is notable against both fluconazole-susceptible and fluconazole-resistant strains of Candida tropicalis.[2] Furthermore, PAB demonstrates a powerful synergistic effect when used in combination with fluconazole (B54011), particularly against resistant Candida isolates.[2][5]
| Fungal Species | Strain Type | MIC of PAB (µg/mL) | Synergistic Effect with Fluconazole | Reference |
| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 | - | [2] |
| Candida tropicalis | Fluconazole-Resistant | 8 - 16 | Yes | [2] |
| Candida albicans | Fluconazole-Resistant | Not specified | Yes (FICI: 0.02 - 0.13) | [5] |
| Colletotrichum gloeosporioides | - | EC50: 1.07 | Not tested | [3] |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is generally considered synergistic. EC50: The concentration that causes a 50% reduction in effect.
Mechanism of Action
The antifungal mechanism of PAB is multifaceted and appears to primarily target the fungal cell wall and membrane integrity.[2][3] Studies have shown that PAB can induce morphological changes in fungal hyphae, leading to distortion, swelling, and collapse.[6]
Key mechanistic insights include:
-
Cell Membrane and Wall Disruption: PAB treatment leads to increased membrane permeability and alterations in the ultrastructure of the fungal cell wall.[3]
-
Inhibition of (1,3)-β-D-glucan Synthesis: Molecular docking studies suggest that PAB binds to and inhibits Rho1, a key enzyme in the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[4]
-
Ergosterol Biosynthesis Inhibition: PAB has been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]
Caption: Proposed mechanism of PAB via Rho1 inhibition.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the therapeutic potential of PAB in animal models of fungal infections.
| Animal Model | Fungal Pathogen | PAB Treatment | Key Findings | Reference |
| Murine disseminated candidiasis | Candida spp. | Intravenous | Significantly reduced colony-forming units and increased survival time. | [1] |
| Murine fungal keratitis | Aspergillus fumigatus | Topical | Reduced clinical scores, fungal load, and inflammation. | [4] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of PAB against planktonic fungal cells.[2]
Materials:
-
Pseudolaric Acid B (PAB)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of PAB in RPMI 1640 medium in the 96-well plates.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Add the fungal inoculum to each well containing the PAB dilutions.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of PAB that causes a significant inhibition of visible fungal growth compared to the positive control.
Caption: Workflow for MIC determination.
Checkerboard Microdilution Assay for Synergy Testing
This method is used to assess the synergistic antifungal effect of PAB in combination with another antifungal agent, such as fluconazole.[2]
Procedure:
-
In a 96-well plate, create a two-dimensional checkerboard of drug concentrations.
-
Serially dilute PAB along the rows and the second antifungal agent (e.g., fluconazole) along the columns.
-
Inoculate each well with the fungal suspension as described in the MIC protocol.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.
Caption: Logical flow of a synergy assay.
Conclusion and Future Directions
The available evidence strongly supports Pseudolaric Acid B as a promising lead compound for the development of new antifungal agents. Its unique mechanism of action and efficacy against resistant strains make it particularly noteworthy. However, it is imperative to reiterate that the data presented here pertains to PAB. To truly assess the potential of this compound, dedicated studies are urgently needed to determine its antifungal activity, mechanism of action, pharmacokinetic profile, and toxicity. Such research will be critical in determining if this compound holds similar, or perhaps even superior, promise as a novel antifungal drug candidate.
References
- 1. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pseudolaric acid B on biochemical and physiologic characteristics in Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pseudolaroside B in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B (PsB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a promising natural compound with potent anti-tumor activities across a spectrum of cancer cell lines.[1][2][3][4] This document provides a comprehensive overview of the application of PsB in cancer cell research, detailing its mechanisms of action, protocols for key experiments, and quantitative data from various studies.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, autophagy, and cell cycle arrest.[1][2][4] Its molecular interactions target several critical signaling pathways implicated in cancer cell proliferation and survival.
Key Mechanisms:
-
Induction of Apoptosis: PsB triggers programmed cell death in cancer cells through both caspase-dependent and independent pathways. This is often mediated by the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[3][5][6] It also leads to the release of cytochrome c and activation of caspases-3 and -9.[1][7] Furthermore, PsB has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5]
-
Modulation of Autophagy: The role of autophagy in PsB-treated cancer cells is complex and appears to be cell-type dependent. In some cancer cells, such as human breast cancer MCF-7 cells, PsB induces autophagy as a pro-survival mechanism.[8] Conversely, in other contexts, PsB-induced autophagy is associated with cell death.[9] The interplay between apoptosis and autophagy is crucial, with some studies showing that inhibition of autophagy can enhance PsB-induced apoptosis.[10][11]
-
Cell Cycle Arrest: PsB effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][3] This is often associated with the modulation of key cell cycle regulatory proteins such as CDK1, Cyclin B1, p53, and p21.[1]
-
Microtubule Destabilization: PsB acts as a microtubule-destabilizing agent, disrupting the cellular microtubule network and inhibiting the formation of the mitotic spindle, which is crucial for cell division.[12] This mechanism contributes to its ability to induce mitotic arrest.[13]
-
Inhibition of Metastasis: Evidence suggests that PsB can inhibit the migration and invasion of cancer cells by targeting pathways like the epithelial-mesenchymal transition (EMT).[1]
Signaling Pathways Affected by this compound
PsB has been shown to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: PsB inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This inhibition contributes to its pro-apoptotic effects.
-
AMPK/mTOR Pathway: In non-small cell lung cancer cells, PsB has been shown to induce apoptosis and autophagy by activating the AMPK/mTOR signaling pathway, which is triggered by an increase in intracellular ROS.[9]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is another target of PsB. Activation of the JNK pathway has been implicated in PsB-induced apoptosis in HeLa cells.[6]
-
NF-κB Pathway: PsB can suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[14]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 | 48 | CCK-8 |
| DU145 | Hormone-Refractory Prostate Cancer | 0.76 ± 0.15 | 48 | Clone Formation |
| RD | Rhabdomyosarcoma | ~41 | 36 | MTT |
| RD | Rhabdomyosarcoma | ~7.5 | 48 | MTT |
| U87 | Glioblastoma | ~10 | Not Specified | Not Specified |
| Various | Various | 0.17 to 5.20 | Not Specified | MTT |
Data compiled from multiple sources.[2][3][7][5]
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | PsB Concentration (µM) | Apoptosis Rate (%) | Exposure Time (h) |
| U87 | 5 | 24.43 ± 1.50 | Not Specified |
| U87 | 10 | 50.12 ± 3.42 | Not Specified |
Data from a study on U87 glioblastoma cells.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PsB) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PsB (e.g., 0.1, 1, 5, 10, 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank control (medium only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PsB) stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of PsB for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Objective: To detect the expression levels of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (PsB) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with PsB as required and lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Overview of this compound's anti-cancer mechanisms.
Caption: PsB inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 5. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B activates autophagy in MCF-7 human breast cancer cells to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells | Semantic Scholar [semanticscholar.org]
- 12. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Pseudolaroside B Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaroside B, a natural product with structural similarities to Pseudolaric Acid B (PAB), holds potential for the development of novel therapeutics. PAB has demonstrated significant biological activities, including antifungal and anti-proliferative effects, primarily through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of this compound analogs with similar biological activities. The protocols are designed for a high-throughput format to efficiently screen large compound libraries.
Application Note 1: Antifungal Activity Screening
A primary application for this compound analogs is the discovery of novel antifungal agents. High-throughput screening using a broth microdilution method is a robust approach to assess the ability of compounds to inhibit fungal growth.[1][3][4] This method provides a quantitative measure of a compound's minimum inhibitory concentration (MIC), a key parameter for evaluating antifungal potency.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted for a 384-well plate format for high-throughput screening.[1]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium, supplemented with L-glutamine, buffered with MOPS
-
Test compounds (this compound analogs) and control antifungals (e.g., Amphotericin B, Fluconazole) dissolved in DMSO
-
Sterile 384-well flat-bottom plates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 530 nm
-
Incubator (35°C)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test and control compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar (B569324) plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Incubation:
-
Add the fungal inoculum to the compound-containing plates. The final volume in each well should be 50 µL.
-
Cover the plates and incubate at 35°C for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 530 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the vehicle control.[5]
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Data Presentation: Representative Antifungal Activity
The following table presents hypothetical IC50 values for a series of this compound analogs against common fungal pathogens, with known antifungal agents for comparison.
| Compound ID | C. albicans IC50 (µM) | C. neoformans IC50 (µM) |
| PSB-Analog-001 | 1.2 | 2.5 |
| PSB-Analog-002 | 0.8 | 1.1 |
| PSB-Analog-003 | > 50 | > 50 |
| Amphotericin B | 0.5 | 0.25 |
| Fluconazole | 1.0 | 4.0 |
Application Note 2: Anti-Proliferative Activity Screening
The anti-proliferative activity of this compound analogs can be assessed using cell-based high-throughput screening assays that measure cell viability.[6] Resazurin-based assays are a common and reliable method for this purpose, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells serves as an indicator of cell viability.[7][8][9]
Experimental Protocol: Anti-Proliferative Assay (Resazurin-Based)
This protocol is optimized for a 384-well plate format.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control anti-proliferative agents (e.g., Paclitaxel, Doxorubicin) in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Sterile, opaque-walled 384-well plates
-
Automated liquid handler
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in complete culture medium.
-
Using an automated liquid handler, seed the cells into the 384-well plates at a density of 1,000-5,000 cells per well in a volume of 40 µL.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and control compounds.
-
Add a small volume (e.g., 10 µL) of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value using a sigmoidal dose-response curve fitting model.
-
Data Presentation: Representative Anti-Proliferative Activity
The following table summarizes hypothetical IC50 values for a series of this compound analogs against various cancer cell lines.
| Compound ID | HeLa IC50 (nM) | A549 IC50 (nM) | MCF-7 IC50 (nM) |
| PSB-Analog-001 | 50 | 75 | 60 |
| PSB-Analog-002 | 25 | 40 | 30 |
| PSB-Analog-003 | > 1000 | > 1000 | > 1000 |
| Paclitaxel | 5 | 8 | 6 |
Application Note 3: Biochemical Screening of Tubulin Polymerization Inhibitors
To specifically identify analogs that act as microtubule-destabilizing agents, a biochemical tubulin polymerization assay is employed. This in vitro assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[3][10] The increase in turbidity due to microtubule formation can be monitored spectrophotometrically.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is suitable for a 96- or 384-well plate format.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds and control tubulin inhibitors (e.g., Nocodazole, Colchicine) in DMSO
-
Pre-chilled 96- or 384-well plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 2x tubulin polymerization mix containing tubulin, GTP, and glycerol in polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
Dispense diluted compounds and controls into the wells of a pre-chilled plate.
-
To initiate the reaction, add the cold 2x tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum absorbance at the steady-state.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.
-
Data Presentation: Representative Tubulin Polymerization Inhibition
The following table provides hypothetical IC50 values for the inhibition of tubulin polymerization by this compound analogs.
| Compound ID | Tubulin Polymerization Inhibition IC50 (µM) |
| PSB-Analog-001 | 2.1 |
| PSB-Analog-002 | 1.5 |
| PSB-Analog-003 | > 100 |
| Nocodazole | 0.5 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to illustrate the key signaling pathway affected by tubulin inhibitors and the general experimental workflow for screening this compound analogs.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: High-throughput screening workflow for this compound analogs.
Caption: Apoptosis signaling pathway induced by Pseudolaric Acid B (PAB).[11][12]
References
- 1. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abscience.com.tw [abscience.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Pseudolaroside B in Pre-clinical Matrix
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pseudolaroside B, a diterpenoid glycoside with potential therapeutic applications. The protocol outlined provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in a pre-clinical research setting. Method validation parameters, adapted from established methodologies for structurally similar compounds, are presented to guide researchers in establishing a reliable quantitative assay. Additionally, this document provides an overview of putative signaling pathways influenced by related compounds, offering a basis for pharmacodynamic and mechanistic studies.
Introduction
This compound is a natural product isolated from the bark of Pseudolarix amabilis. As a member of the diterpenoid family, it is structurally related to Pseudolaric acid B, a compound that has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. Research suggests that the therapeutic potential of these compounds may be mediated through the modulation of key cellular signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document provides a detailed protocol for a sensitive LC-MS/MS method suitable for these applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.[1][2] If unavailable, a compound with similar physicochemical properties can be used.
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
Biological matrix (e.g., rat plasma)
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples.[3]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water.[5][6] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5][6] Flow Rate: 0.3 mL/min. Injection Volume: 5 µL. Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required). Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The specific MRM transitions and collision energies for this compound and the internal standard must be empirically determined by infusing a standard solution of each compound into the mass spectrometer.
Method Validation
The following parameters should be assessed to validate the analytical method, with acceptance criteria based on regulatory guidelines.
Linearity
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Precision and Accuracy
Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
Recovery and Matrix Effect
Evaluated to ensure that the extraction process is efficient and that the sample matrix does not interfere with the ionization of the analyte.
Stability
The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions.
Data Presentation
Quantitative Data Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | To be determined |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect (%) | Within acceptable limits | To be determined |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Putative Signaling Pathway: PI3K/AKT/mTOR Inhibition
Based on studies of the structurally related compound, Pseudolaric acid B, this compound may exert its biological effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.[7]
Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by this compound.
Putative Signaling Pathway: Pro-Apoptotic AMPK/JNK Activation
Pseudolaric acid B has been shown to induce apoptosis in cancer cells by activating the AMPK/JNK signaling cascade, leading to mitochondrial fission.[5]
Caption: Putative activation of the AMPK/JNK pro-apoptotic pathway.
Conclusion
The LC-MS/MS method protocol described in this application note provides a solid foundation for the reliable quantification of this compound in pre-clinical studies. The detailed sample preparation, chromatography, and mass spectrometry conditions, along with a comprehensive method validation strategy, will enable researchers to generate high-quality data for pharmacokinetic and pharmacodynamic assessments. The included diagrams of putative signaling pathways offer a starting point for investigating the molecular mechanisms of action of this compound. Further optimization and validation will be necessary to adapt this method to specific research needs and different biological matrices.
References
- 1. Pseudolaric acid B activates autophagy in MCF-7 human breast cancer cells to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B β-D-glucoside | TargetMol [targetmol.com]
- 3. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Pseudolaroside B
Disclaimer: Information available in scientific literature predominantly focuses on Pseudolaric Acid B (PAB), a related diterpenoid. The following application notes and protocols are based on the documented effects of PAB and are provided as a representative guide for investigating the cellular effects of Pseudolaroside B. It is recommended that experimental conditions be optimized for this compound.
Introduction
This compound is a natural compound with potential therapeutic applications, including anti-cancer properties. A key method for elucidating the mechanism of action of such compounds is the analysis of their effects on cell cycle progression and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of these cellular processes at the single-cell level. These application notes provide detailed protocols for analyzing cell cycle distribution and apoptosis in cells treated with this compound, based on established methods for the closely related compound, Pseudolaric Acid B (PAB).
Data Presentation
The following tables summarize the quantitative effects of Pseudolaric Acid B (PAB) on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry. These data can serve as a reference for designing experiments with this compound.
Table 1: Induction of Apoptosis by Pseudolaric Acid B (PAB)
| Cell Line | PAB Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Citation |
| MDA-MB-231 | 5 | 48 | >20% | [1] |
| MDA-MB-231 | 7.5 | 48 | >30% | [1] |
| MDA-MB-231 | 10 | 48 | >40% | [1] |
| U87 Glioblastoma | 5 | 24 | 24.43 ± 1.50 | [2] |
| U87 Glioblastoma | 10 | 24 | 50.12 ± 3.42 | [2] |
| DU145 | Not specified | 48 | Dose-dependent increase | [3] |
| Bel-7402 | Not specified | Not specified | Dose- and time-dependent increase | [4] |
Table 2: Cell Cycle Arrest Induced by Pseudolaric Acid B (PAB)
| Cell Line | PAB Concentration (µM) | Treatment Time (h) | Effect on Cell Cycle | Citation |
| SK-28 | 0.1, 1.0, 10 | 24 | G2/M arrest | [5] |
| MDA-MB-231 | Not specified | Not specified | G2/M arrest | [1] |
| Bel-7402 | Not specified | Not specified | G2/M arrest | [4] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (or PAB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 7.5, and 10 µM, based on PAB data) and a vehicle control for the desired time period (e.g., 48 hours).[1]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Use FITC (for Annexin V) and PI channels for detection.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the analysis of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound (or PAB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1.5 x 10^4 cells per well in a multi-well plate and treat with different concentrations of this compound (e.g., 0.1, 1.0, and 10 µM, based on PAB data) and a vehicle control for the desired time (e.g., 24 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in cold PBS. Add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured by detecting the fluorescence of PI.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways reported to be affected by Pseudolaric Acid B (PAB), which may be relevant for this compound.
Caption: Mitochondrial Apoptosis Pathway induced by PAB.
Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway by PAB.
Experimental Workflows
Caption: Workflow for Apoptosis Analysis using Flow Cytometry.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Water Solubility of Pseudolaroside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Pseudolaroside B (PSB).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the water solubility of this compound?
A1: The primary methods for enhancing the aqueous solubility of this compound, a poorly water-soluble compound, include:
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase solubility.
-
Nanoparticle Formulation: Encapsulating PSB within nanoparticles can improve its dissolution rate and bioavailability.
-
Solid Dispersions: Dispersing PSB in a hydrophilic carrier matrix at a solid state can enhance its wettability and dissolution.
Q2: How effective is cyclodextrin complexation for this compound?
A2: Cyclodextrin complexation is highly effective. Studies have demonstrated that complexation with 30% hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the solubility of this compound to 15.78 mg/mL, which is a 600-fold increase compared to its solubility in pure water. This method also enhances the chemical stability of PSB.
Q3: What is the mechanism behind solubility enhancement by cyclodextrins?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity. This non-covalent inclusion masks the hydrophobic nature of the guest molecule, leading to a significant increase in its apparent water solubility. For this compound, it has been shown that the conjugated diene side-chain is included within the cyclodextrin cavity.
Q4: What are the advantages of using nanoparticle formulations for this compound?
A4: Nanoparticle formulations offer several advantages for poorly soluble drugs like this compound:
-
Increased Surface Area: The small particle size of nanoparticles leads to a larger surface area, which can enhance the dissolution rate.
-
Improved Bioavailability: By improving dissolution and potentially offering targeted delivery, nanoparticles can increase the overall bioavailability of the drug.
-
Protection from Degradation: Encapsulation within a nanoparticle can protect the drug from degradation in the physiological environment.
Q5: What should I consider when preparing solid dispersions of this compound?
A5: When preparing solid dispersions, key considerations include the choice of a hydrophilic carrier and the preparation method. The carrier should be inert, readily soluble in water, and compatible with this compound. Common methods for preparing solid dispersions include the melting (fusion) method and the solvent evaporation method. The goal is to disperse the drug at a molecular level within the carrier matrix, which can be confirmed by characterization techniques like DSC and XRD.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Solubility Enhancement | - Incorrect cyclodextrin type.- Suboptimal drug-to-cyclodextrin ratio.- Inefficient complexation method. | - Screen different cyclodextrins (e.g., α-CD, β-CD, γ-CD, HP-β-CD, SBE-β-CD). HP-β-CD has shown significant success with PSB.- Perform a phase solubility study to determine the optimal molar ratio.- Try different preparation methods such as co-precipitation, kneading, or freeze-drying to improve complexation efficiency. |
| Precipitation of the Complex | - Exceeding the solubility limit of the complex.- Change in pH or temperature. | - Ensure the concentration of the complex is within its solubility limit in the chosen solvent.- Maintain stable pH and temperature conditions during preparation and storage. |
| Difficulty Confirming Complex Formation | - Insufficient characterization. | - Utilize multiple analytical techniques to confirm inclusion. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can show the absence of crystallinity of the drug. 1H NMR spectroscopy can indicate which part of the PSB molecule is included in the cyclodextrin cavity. |
Nanoparticle Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Poor affinity between the drug and the polymer.- Drug leakage during preparation.- Suboptimal formulation parameters. | - Select a polymer with good affinity for this compound.- Optimize the preparation method (e.g., adjust sonication time, stirring speed, or solvent evaporation rate).- Vary the drug-to-polymer ratio to find the optimal loading capacity. |
| Large Particle Size or Polydispersity | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Increase homogenization speed or sonication power/time.- Optimize the concentration of the stabilizer (surfactant).- Filter the nanoparticle suspension to remove larger aggregates. |
| Instability of the Nanoparticle Suspension | - Insufficient surface charge.- Inadequate stabilization. | - Measure the zeta potential to assess surface charge; aim for a value that indicates good stability (typically > ±20 mV).- Adjust the type and concentration of the stabilizer. |
Solid Dispersion
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Conversion to Amorphous State | - Inefficient mixing of drug and carrier.- Drug recrystallization during preparation or storage. | - Ensure thorough mixing of the drug and carrier in the molten state or in a common solvent.- Use a rapid cooling method (quenching) for the fusion method to prevent recrystallization.- Select a carrier that inhibits drug crystallization. |
| Phase Separation | - Immiscibility of the drug and carrier. | - Choose a carrier that is miscible with this compound.- Characterize the solid dispersion using techniques like DSC to check for a single glass transition temperature, indicating a miscible system. |
| Slow Dissolution Rate | - High drug loading.- Inappropriate carrier. | - Optimize the drug-to-carrier ratio; a lower drug loading may lead to faster dissolution.- Select a highly water-soluble carrier. |
Quantitative Data Summary
| Formulation Method | Key Parameter | Result | Reference |
| Cyclodextrin Complexation | Solubility of PSB in 30% HP-β-CD | 15.78 mg/mL | |
| Fold Increase in Solubility | 600-fold | ||
| Free Energy of Complexation | -20.34 ± 4.69 kJmol⁻¹ |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex by Saturated Water Solution Method
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound (PSB)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Filter (0.45 µm)
-
Freeze-dryer
Methodology:
-
Prepare a saturated aqueous solution of HP-β-CD by adding an excess amount of HP-β-CD to a known volume of deionized water and stirring for 24 hours at a constant temperature (e.g., 25 °C).
-
After 24 hours, filter the solution through a 0.45 µm filter to remove the undissolved HP-β-CD.
-
Add an excess amount of this compound to the saturated HP-β-CD solution.
-
Stir the mixture for 72 hours at the same constant temperature to allow for the formation of the inclusion complex and to reach equilibrium.
-
After 72 hours, filter the suspension to remove the undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain the solid this compound-HP-β-CD inclusion complex powder.
-
Store the powder in a desiccator.
Characterization:
-
Solubility: Determine the concentration of PSB in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Complex Formation: Confirm the formation of the inclusion complex using DSC, XRD, and 1H NMR.
Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation Method (Representative Protocol)
Objective: To encapsulate this compound in polymeric nanoparticles to improve its dissolution profile.
Materials:
-
This compound (PSB)
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Dissolve a specific amount of this compound and the polymer (e.g., PLGA) in the organic solvent to form the oil phase.
-
Add the oil phase dropwise to the aqueous stabilizer solution while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Continue homogenization/sonication for a defined period (e.g., 5-10 minutes) to obtain fine droplets.
-
Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This will cause the polymer to precipitate and form solid nanoparticles encapsulating the drug.
-
Collect the nanoparticle suspension and centrifuge it at high speed to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Resuspend the washed nanoparticles in a small volume of water and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of PSB encapsulated in the nanoparticles and compare it to the initial amount used.
-
Morphology: Observe the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method (Representative Protocol)
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound (PSB)
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP, polyethylene (B3416737) glycol - PEG)
-
Common solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the hydrophilic carrier in a common solvent with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at a controlled temperature.
-
Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
Sieve the powder to obtain a uniform particle size.
Characterization:
-
Amorphous State: Confirm the conversion of crystalline PSB to an amorphous state using DSC and XRD.
-
Dissolution Rate: Perform in vitro dissolution studies and compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Drug-Carrier Interaction: Investigate any potential interactions between the drug and the carrier using Fourier-transform infrared spectroscopy (FTIR).
Visualizations
Caption: Workflow for this compound-HP-β-CD Inclusion Complex Preparation and Characterization.
Caption: Logical Relationship of Methods to Enhance this compound Bioavailability.
Caption: Workflow for this compound Nanoparticle Preparation via Emulsion-Solvent Evaporation.
Pseudolaroside B (PSB) In Vitro Experimental Technical Support Center
Welcome to the technical support center for Pseudolaroside B (PSB) in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their studies.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is this compound and what are its primary known mechanisms of action?
This compound (PSB), also known as Pseudolaric acid B (PAB), is a diterpene acid isolated from the root bark of Pseudolarix kaempferi.[1] It has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and potent anticancer effects.[1][2][3] Its primary mechanisms of action in cancer cells include:
-
Microtubule Destabilization: PSB disrupts cellular microtubule networks, inhibiting the formation of mitotic spindles and leading to G2/M phase cell cycle arrest.[4][5]
-
Induction of Apoptosis: It triggers programmed cell death through multiple signaling pathways.[1][6][7]
-
Inhibition of Key Signaling Pathways: PSB has been shown to inhibit pro-survival pathways like PI3K/AKT/mTOR and NF-kappaB, and activate stress-related pathways such as AMPK/JNK.[2][6][7]
-
Anti-angiogenic Activity: It can inhibit the formation of new blood vessels, a crucial process for tumor growth.[5]
Solubility and Preparation
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
This compound is poorly soluble in water. For in vitro experiments, it is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in a cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: My this compound solution appears cloudy or precipitates after dilution in the culture medium. How can I prevent this?
This is a common issue due to the low aqueous solubility of PSB. Here are some troubleshooting steps:
-
Ensure Complete Dissolution: Make sure the initial stock solution in DMSO is fully dissolved before diluting it in the aqueous medium. Gentle warming or vortexing can help.
-
Use Pre-warmed Medium: Diluting the DMSO stock in a culture medium that has been pre-warmed to 37°C can help maintain solubility.
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.
-
Consider Solubilizing Agents: For persistent solubility issues, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase the aqueous solubility of PSB by up to 600-fold.[8]
Experimental Design & Protocols
Q4: What is a typical concentration range for PSB in cell-based assays?
The effective concentration of PSB can vary significantly depending on the cell line and the duration of exposure. Based on published data, the half-maximal inhibitory concentration (IC50) for various cancer cell lines typically ranges from 0.17 to 5.20 µM.[1] It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: I am not observing the expected level of cytotoxicity. What could be the reason?
Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Resistance: Some cell lines are inherently more resistant to certain compounds. PSB has been shown to circumvent P-glycoprotein-mediated multidrug resistance, but other resistance mechanisms may exist.[4]
-
Compound Instability: Ensure the compound has not degraded. Store the stock solution properly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. The stability of PSB can be enhanced by complexation with HP-β-CD.[8]
-
Cell Density: High cell seeding density can reduce the effective concentration of the compound per cell. Standardize your cell seeding protocols.
-
Incubation Time: The cytotoxic effects of PSB are time-dependent. An incubation time of 48 hours is commonly used to observe significant apoptosis.[6] Consider extending the exposure time if necessary.
Below is a troubleshooting workflow for addressing low cytotoxicity.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Tumor Cells | Multiple | 0.17 - 5.20 | [1] |
| HKC | Normal Human Kidney | 5.77 | [1] |
Table 2: Solubility Enhancement of this compound
| Solubilizing Agent | Concentration | Solubility Increase | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 30% | ~600-fold | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PSB in the culture medium. Replace the existing medium with 100 µL of medium containing the desired PSB concentrations (including a vehicle control with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is based on flow cytometry methods used to quantify PSB-induced apoptosis.[6]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of PSB for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key intracellular signaling pathways.
PI3K/AKT/mTOR and Mitochondrial Apoptosis Pathways
In triple-negative breast cancer, PSB has been shown to induce apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR pathway and activating the intrinsic mitochondrial apoptosis pathway.[6] Inhibition of PI3K/AKT signaling prevents the suppression of pro-apoptotic proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.
Microtubule Destabilization and G2/M Arrest Pathway
A primary mechanism of PSB is the disruption of microtubule dynamics.[4][5] This interference prevents the proper formation of the mitotic spindle during cell division, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase, which can subsequently lead to apoptosis.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Pseudolaroside B precipitation in stock solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in avoiding precipitation of Pseudolaroside B in stock solutions. As specific solubility data for this compound is limited, this guide incorporates general best practices and information on related compounds to provide practical strategies for your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your this compound stock or working solutions can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Immediate Steps When Precipitation is Observed
-
Do Not Use: Avoid using the solution with precipitate for your experiments as the actual concentration will be lower than intended, leading to inaccurate results.
-
Attempt to Re-dissolve: Gentle warming of the solution in a water bath (not exceeding 37-40°C) and sonication can help to redissolve the precipitate.[1] If the precipitate dissolves, proceed with caution and consider the preventative measures below for future preparations.
-
Check for Contamination: Ensure that the precipitation is not due to microbial contamination.
Systematic Troubleshooting Workflow
If the precipitate does not redissolve or if the issue is recurrent, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
-
Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
-
Alternative Solvents: If DMSO is not suitable for your experimental system, consider other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF).
Q2: My this compound precipitated when I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS). What should I do?
This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here’s how to address it:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the aqueous buffer, perform a serial dilution. For example, first dilute the DMSO stock in a small volume of cell culture medium before adding it to the final volume.
-
Increase Final Volume: By increasing the total volume of your final solution, you decrease the final concentration of this compound, which may keep it in solution.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, the use of co-solvents and surfactants can improve solubility. However, their effects on your specific assay should be validated.
Q3: What is the maximum recommended stock concentration for this compound?
Without explicit solubility data, it is recommended to start with a conservative stock concentration and increase it if necessary.
-
Starting Concentration: Begin by preparing a 10 mM stock solution in 100% DMSO.
-
Solubility Test: Before preparing a large volume, perform a small-scale solubility test. Add a small, known amount of this compound to a specific volume of solvent and observe its dissolution.
Q4: How should I store my this compound stock solution to prevent precipitation?
Proper storage is crucial for maintaining the stability of your stock solution.
-
Recommended Storage: Store stock solutions at -20°C or -80°C.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.
-
Protection from Light: Some compounds are light-sensitive. It is good practice to store stock solutions in amber vials or wrapped in foil.[1]
Data Presentation
Table 1: Solubility and Stock Solution Protocols for the Structurally Related Compound, Pseudolaric acid B β-D-glucoside
Disclaimer: The following data is for Pseudolaric acid B β-D-glucoside, a compound structurally different from this compound. This information is provided as a reference and starting point for developing your own protocols for this compound. Optimization will be necessary.
| Solvent System | Solubility | Stock Solution Storage |
| 100% DMSO | ≥ 50 mg/mL (84.09 mM) | -20°C for 1 month; -80°C for 6 months |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.20 mM) | Prepare fresh for in vivo use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.20 mM) | Prepare fresh for in vivo use |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.20 mM) | Prepare fresh for in vivo use |
Data sourced from MedChemExpress and TargetMol for Pseudolaric acid B β-D-glucoside.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO (General Protocol)
This protocol provides a general method for preparing a stock solution. The molecular weight of this compound is 330.29 g/mol .[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 330.29 g/mol = 0.0033029 g = 3.30 mg
-
-
Weigh the compound: Carefully weigh 3.30 mg of this compound and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture (Example)
This protocol describes the dilution of a DMSO stock solution for use in a cell-based assay, aiming for a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration: For this example, we will prepare a 10 µM working solution.
-
Perform a serial dilution:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This results in a 1 mM solution.
-
Final Dilution: Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Mix gently: Gently mix the working solution by pipetting up and down before adding it to your cells.
-
Use immediately: It is best to prepare the working solution fresh before each experiment.
Signaling Pathway and Workflow Diagrams
Caption: Recommended workflow for preparing this compound solutions.
References
Potential experimental artifacts with Pseudolaroside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaroside B (PAB). The information is designed to address specific experimental challenges and potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a microtubule-destabilizing agent.[1] It disrupts cellular microtubule networks, which inhibits the formation of mitotic spindles. This leads to cell cycle arrest at the G2/M transition, ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: What are the known molecular targets of this compound?
The primary molecular target of this compound is tubulin. It inhibits the polymerization of tubulin, leading to the disruption of microtubules.[1] Downstream effects include the upregulation of p53, downregulation of Bcl-2, and activation of Caspase-3, which are key regulators of apoptosis.[2]
Q3: Is this compound effective against multidrug-resistant (MDR) cancer cells?
Yes, studies have shown that this compound can circumvent the multidrug resistance mechanism mediated by P-glycoprotein. It has demonstrated notable potency in P-glycoprotein-overexpressing cells.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cancer cell lines.
-
Potential Cause 1: Poor Solubility. this compound has very low water solubility, which can lead to precipitation in cell culture media and an inaccurate final concentration.[3]
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure rapid mixing and avoid concentrations that exceed its solubility limit. For in vivo studies or to significantly improve solubility, consider using a cyclodextrin (B1172386) complex, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to increase its solubility by up to 600-fold.[3]
-
-
Potential Cause 2: Cell Line Variability. Different cancer cell lines exhibit varying sensitivity to this compound.
-
Solution: Refer to published IC50 values for your specific cell line or a similar one (see Table 1). It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.
-
-
Potential Cause 3: Inaccurate Cell Viability Assay. The chosen assay may be susceptible to interference.
-
Solution: If using a colorimetric assay like MTT, ensure that this compound itself does not react with the assay reagents. It is good practice to run a control with the compound in cell-free media. Consider using an orthogonal assay to confirm results, such as a trypan blue exclusion assay or a fluorescence-based viability assay.
-
Issue 2: Difficulty reproducing published apoptosis or cell cycle arrest results.
-
Potential Cause 1: Insufficient Treatment Duration or Concentration. The induction of apoptosis and cell cycle arrest are time and concentration-dependent.
-
Solution: Ensure that the treatment duration and concentration are sufficient to induce the expected effects. For example, in RD rhabdomyosarcoma cells, a 24-hour treatment with 4 µM PAB was used to observe microtubule aggregation.[4] A time-course experiment is recommended to identify the optimal time point for observing G2/M arrest and subsequent apoptosis.
-
-
Potential Cause 2: Sub-optimal Antibody Performance in Western Blotting.
-
Solution: Validate your primary antibodies for key proteins in the apoptotic pathway (e.g., p53, Bcl-2, cleaved Caspase-3). Run positive and negative controls to ensure antibody specificity and sensitivity.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (PAB) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.17 - 5.20 | [2] |
| Various Tumor Cells | Multiple | 0.17 - 5.20 | [5] |
| RD | Rhabdomyosarcoma | 7.5 (at 48h) | [4] |
| HKC (Normal) | Kidney Epithelial | 5.77 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of PAB. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Caption: Logic diagram for investigating potential off-target effects.
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Pseudolaroside B
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Pseudolaroside B. The synthesis of this complex natural product presents numerous challenges, both in the construction of the diterpenoid aglycone, Pseudolaric acid B, and in the final glycosylation step.
Important Note: While the total synthesis of the aglycone, Pseudolaric acid B, has been documented, specific literature detailing the glycosylation of Pseudolaric acid B to yield this compound is not extensively available. Therefore, the troubleshooting guide for the glycosylation step is based on established principles for late-stage glycosylation of complex, sterically hindered natural products.[1][2][3]
Part 1: Challenges in the Synthesis of the Aglycone (Pseudolaric Acid B)
The synthesis of the Pseudolaric acid B scaffold is a significant undertaking. The core challenges involve the construction of the seven-membered ring, installation of a quaternary stereocenter, and control of stereochemistry across the polycyclic system.
Frequently Asked Questions (FAQs) - Aglycone Synthesis
Q1: My intramolecular [5+2] cycloaddition to form the polyhydroazulene core is inefficient. What are the common pitfalls?
A1: The rhodium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane-alkyne is a crucial step for forming the 5,7-bicyclic core. Low yields or side reactions can often be traced to the catalyst system or substrate purity. In some syntheses, a Rhodium catalyst was found to be superior to Ruthenium catalysts, as it showed a lower tendency for C-H insertion and subsequent isomerization of the diene product.[4]
Q2: I'm struggling with the diastereoselectivity of the cerium acetylide addition to install the side chain. How can this be improved?
A2: The addition of an acetylide to a sterically hindered ketone late in the synthesis is challenging. The use of organocerium reagents is known to be effective for additions to sensitive and hindered ketones.[4][5] Key parameters to optimize include the precise stoichiometry of the reagents, reaction temperature, and the quality of the cerium chloride (it must be rigorously dried).
Q3: The formation of the lactone and the quaternary center at C10 is proving difficult. What strategies are effective?
A3: This is one of the most demanding steps in the synthesis. An initial strategy involving an epoxide opening with cyanide was reported as unsuccessful.[4] A successful approach involved an intramolecular alkoxycarbonyl radical cyclization onto a diene system to form the quaternary center and the lactone simultaneously.[4][5] The success of this radical cyclization is highly dependent on the substrate structure and reaction conditions.
Troubleshooting Guide: Aglycone Synthesis
| Problem | Potential Cause | Recommended Action | Citation |
| Low Yield in [5+2] Cycloaddition | Catalyst Inactivity/Decomposition | Use a fresh batch of Rhodium catalyst. Ensure all solvents (e.g., DCE) are rigorously dried and degassed. | [4] |
| Substrate Impurity | Purify the vinylcyclopropane-alkyne precursor immediately before the reaction. Trace impurities can poison the catalyst. | [6] | |
| Competing Side Reactions (e.g., C-H insertion) | Consider switching from a Ruthenium to a Rhodium catalyst, which may have a different side-reaction profile. | [4] | |
| Poor Diastereoselectivity in Acetylide Addition | Incomplete Formation of Organocerium Reagent | Ensure the CeCl₃ is anhydrous. Dry it under high vacuum with heating before use. Allow sufficient time for the salt to complex with the organolithium reagent at low temperature. | [5] |
| Reaction Temperature Too High | Maintain strict temperature control (e.g., -78 °C) during the addition to maximize stereoselectivity. | [5] | |
| Failure of Radical Cyclization to form Lactone | Incorrect Radical Initiator Concentration | Optimize the concentration of the radical initiator (e.g., AIBN or a surrogate like VAZO) and the addition rate. | [7] |
| Unfavorable Substrate Conformation | Analyze the conformation of the diene precursor. Modifications to protecting groups elsewhere in the molecule may be needed to favor a reactive conformation. | [4] | |
| Premature Quenching of Radical | Ensure the reaction is run under strictly anaerobic conditions and that the tin hydride reagent is of high quality. | [6] |
Part 2: Hypothetical Challenges in the Glycosylation of Pseudolaric Acid B
The final step in the synthesis of this compound is the attachment of a glucose moiety to the Pseudolaric acid B aglycone. This presents a formidable challenge due to the steric hindrance of the likely glycosylation site (a tertiary alcohol) and the multifunctional nature of the aglycone.
Frequently Asked Questions (FAQs) - Glycosylation
Q1: I am attempting to glycosylate Pseudolaric acid B, but I'm only recovering my starting materials. What are the likely causes?
A1: Glycosylating a sterically hindered tertiary alcohol is exceptionally difficult.[7][8] The primary cause of no reaction is likely a combination of low nucleophilicity of the tertiary alcohol and steric clash that prevents the glycosyl donor from approaching. You will likely need highly reactive (i.e., "armed") glycosyl donors and powerful promoters.
Q2: How can I control the stereochemistry of the new glycosidic bond (α vs. β)?
A2: Stereocontrol is a central challenge in glycosylation.[1][5]
-
For a 1,2-trans linkage (β for glucose): Use a glycosyl donor with a "participating" protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the sugar. This group will form a transient dioxolenium ion that blocks the α-face, directing the aglycone to attack from the β-face.[9]
-
For a 1,2-cis linkage (α for glucose): Use a donor with a "non-participating" group (e.g., a benzyl (B1604629) ether or an azide) at the C2 position. Achieving high selectivity for the α-anomer can be more challenging and is highly dependent on the solvent, promoter, and temperature, which can influence the equilibrium of the anomeric intermediates.[10]
Q3: What protecting group strategy should I consider for the glycosyl donor and the aglycone?
A3: A robust protecting group strategy is critical.
-
Aglycone: The carboxylic acid on Pseudolaric acid B must be protected, likely as an ester (e.g., methyl or benzyl ester), to prevent it from interfering with the Lewis acidic promoters used for glycosylation. Other hydroxyl groups may also require protection depending on the chosen conditions.
-
Glycosyl Donor: The choice of protecting groups on the sugar affects its reactivity. Electron-donating groups (like benzyl ethers) create a more reactive "armed" donor, while electron-withdrawing groups (like acetyl esters) create a less reactive "disarmed" donor. For a difficult glycosylation, an armed donor is a better starting point.
Troubleshooting Guide: Glycosylation
| Problem | Potential Cause | Recommended Action | Citation |
| No Reaction / Very Low Conversion | Steric Hindrance of Aglycone | Use a smaller, more reactive glycosyl donor (e.g., a glycosyl trichloroacetimidate (B1259523) or phosphate). Employ highly active promoters like TMSOTf or B(C₆F₅)₃. | [3][11] |
| Low Nucleophilicity of Tertiary Alcohol | Attempt to deprotonate the alcohol with a strong, non-nucleophilic base (e.g., NaHMDS) immediately prior to adding the activated donor. This is a high-risk/high-reward strategy. | [2] | |
| Insufficient Promoter Activity | Increase promoter stoichiometry or switch to a stronger promoter system (e.g., a pre-activation protocol where the donor and promoter are mixed before adding the aglycone). | [12] | |
| Low Yield with Byproduct Formation | Aglycone Degradation | The complex aglycone may be unstable to the strongly acidic conditions. Screen milder promoters or acid scavengers (e.g., DTBMP). | [5] |
| Donor Degradation / Rearrangement | Use a more stable glycosyl donor (e.g., a thioglycoside). Monitor the reaction at a lower temperature. Orthoester formation can be a common side product with C2-acylated donors. | [2][12] | |
| Poor Stereoselectivity (α/β Mixture) | Non-Participating C2 Group | For β-selectivity, ensure a participating group is at C2. For α-selectivity, experiment with different solvents. Ethereal solvents (Et₂O, THF) can sometimes favor α-linkages through an Sₙ2-like pathway. | [9][10] |
| Anomerization of Donor | Use conditions that favor a single reactive intermediate. For example, a pre-activation protocol at low temperature can generate a single covalent triflate species before the acceptor is added. | [12] |
Table: Suggested Screening Conditions for Glycosylation of Protected Pseudolaric Acid B
This table provides hypothetical starting points for a researcher attempting this challenging late-stage glycosylation. The aglycone is assumed to be protected (e.g., as a methyl ester).
| Glycosyl Donor Type | C2 Protecting Group | Promoter System | Solvent | Temp (°C) | Target Anomer |
| Trichloroacetimidate | Acetyl (Ac) | 0.1 eq. TMSOTf | DCM | -40 to 0 | β (1,2-trans) |
| Trichloroacetimidate | Benzyl (Bn) | 0.1 eq. TMSOTf | DCM / Et₂O | -78 to -40 | α (1,2-cis) |
| Thioglycoside (SPh or SEt) | Benzoyl (Bz) | NIS / TfOH | DCM | -60 to -20 | β (1,2-trans) |
| Thioglycoside (SPh or SEt) | Benzyl (Bn) | DMTST | Toluene | 0 to 25 | α (1,2-cis) |
| Glycosyl Phosphate | Benzyl (Bn) | 1.0 eq. TMSOTf | MeCN | -40 | α (1,2-cis) |
Experimental Protocols & Visualizations
Protocol: Radical Cyclization for Lactone Formation (Literature-Derived)
This protocol is adapted from the total synthesis of (-)-Pseudolaric Acid B and is a critical step for forming the core structure.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the diene-containing precursor (1.0 eq) in freshly distilled and degassed benzene (B151609).
-
Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 eq) via syringe.
-
Initiation: Add a solution of azobisisobutyronitrile (AIBN, 0.2 eq) in degassed benzene dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude residue can be partially purified by flash chromatography to remove tin byproducts, often by using a fluoride (B91410) workup (e.g., treating a solution of the crude product in ether with aqueous KF).
Diagram: Synthetic Workflow for Pseudolaric Acid B (Aglycone)
References
- 1. Late stage O-glycosylation: A strategic gateway to complex therapeutic natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in stereoselective glycosylation through intramolecular aglycon delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products | Department of Chemistry [chem.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudolaroside B Stability and Degradation
This guide provides technical support for researchers, scientists, and drug development professionals investigating the stability and degradation of Pseudolaroside B. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they crucial for working with this compound?
Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than standard accelerated stability testing.[1][2] These studies are essential for several reasons:
-
Identifying Potential Degradants: They help identify the likely degradation products that could form under various environmental conditions, which is critical for safety and efficacy assessments.[2][3]
-
Understanding Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.[1]
-
Determining Intrinsic Stability: Stress testing reveals the inherent stability of the drug substance, helping to establish appropriate storage conditions, retest periods, and shelf life.[1][4]
-
Developing Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the active ingredient from its degradation products, ensuring the method is "stability-indicating".[2]
Q2: What are the standard laboratory conditions for inducing and studying the degradation of a phytoconstituent like this compound?
Standard forced degradation studies are mandated by regulatory bodies like the ICH and typically include evaluating the effects of hydrolysis, oxidation, light, and heat.[1][2]
-
Hydrolysis: The compound is exposed to acidic and alkaline conditions. Common reagents include 0.1 M to 1.0 M hydrochloric acid (HCl) for acidic hydrolysis and 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) for basic hydrolysis.[5]
-
Oxidation: Hydrogen peroxide (H₂O₂), typically in concentrations of 0.1% to 3.0%, is a widely used oxidizing agent to simulate oxidative stress.[5]
-
Photolysis: To assess photosensitivity, the sample is exposed to a combination of UV and visible light, with specific conditions (e.g., 1.2 million lux-hours) often defined by ICH Q1B guidelines.[5][6]
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 50-70°C) to assess the impact of heat.[3][5]
Q3: My this compound solution is showing unexpected instability even under normal lab conditions. What are the likely causes?
If you are observing rapid degradation, consider the following factors:
-
pH of the Solution: The stability of compounds, especially those with ester or glycosidic linkages like this compound, can be highly pH-dependent. Hydrolysis can occur under both acidic and alkaline conditions.[7][8]
-
Light Exposure: Many complex organic molecules are susceptible to photolytic degradation. Ensure your solutions are protected from direct sunlight or strong artificial light by using amber vials or covering containers with foil.[9]
-
Temperature: Elevated room temperatures can accelerate degradation reactions.[3] Store stock solutions refrigerated or frozen, if the compound's solubility permits, to minimize thermal degradation.
-
Presence of Oxidizing Agents: Trace amounts of peroxides in solvents or dissolved oxygen can lead to oxidative degradation.[5] Using freshly distilled solvents or sparging solutions with an inert gas like nitrogen can mitigate this.
Q4: What are the most effective analytical techniques for separating and identifying this compound and its degradation products?
A multi-technique approach is often necessary for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the parent compound and its degradation products.[10] A reversed-phase (RP-HPLC) method with a photodiode array (PDA) detector is common, as it provides both quantitative data and UV spectral information for peak purity assessment.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data, which helps in structure elucidation.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of major degradation products after they have been isolated, for example, by preparative HPLC.[10][11]
Troubleshooting Guides
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Appearance of new, unexpected peaks in HPLC chromatogram during routine analysis. | Degradation of this compound due to exposure to light, adverse pH, heat, or oxidation. | 1. Protect from Light: Prepare and store all samples and solutions in amber glassware or foil-wrapped containers.[9]2. Control pH: Ensure the pH of your mobile phase and sample diluent is in a neutral range where the compound is most stable. Buffer your solutions if necessary.3. Control Temperature: Store stock solutions at recommended low temperatures (e.g., 4°C). Avoid leaving samples on the benchtop for extended periods.[12]4. Perform Confirmatory Stress Tests: Systematically expose your sample to acid, base, peroxide, heat, and light to see if any of the resulting degradant peaks match your unexpected peak. |
| Poor mass balance (<90%) in stability studies. | 1. Degradation products are not being detected (e.g., they lack a UV chromophore or are volatile).2. Degradants are co-eluting with the parent peak or other peaks.3. The parent compound or degradants are irreversibly adsorbing to the HPLC column. | 1. Use a Universal Detector: Employ a mass-sensitive detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with the UV detector.[13]2. Optimize Chromatography: Modify the mobile phase composition, gradient, or change the column chemistry to improve the separation of all peaks. Check peak purity using a PDA or MS detector.3. Evaluate Different Columns: Test a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. |
| Difficulty in identifying the structure of a major degradation product. | Insufficient data from a single analytical technique. The degradation pathway is novel or complex. | 1. Isolate the Degradant: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for further analysis.2. Employ High-Resolution MS: Analyze the isolated compound using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain an accurate mass and predict the elemental formula.3. Perform NMR Analysis: Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated product to definitively elucidate its chemical structure.[6] |
Experimental Protocols & Data
Forced Degradation Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the drug substance.[5] Researchers should adjust concentrations, time, and temperature based on the observed stability of the compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., methanol, acetonitrile) and water.[5]2. Add an equal volume of 1.0 M HCl.3. Incubate the mixture at room temperature or elevate to 50-60°C if no degradation is observed.[5]4. Withdraw aliquots at set time points (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the sample with an equivalent amount of 1.0 M NaOH before HPLC analysis. |
| Alkaline Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound as described above.2. Add an equal volume of 1.0 M NaOH.[5]3. Incubate at room temperature, withdrawing aliquots at set time points.4. Neutralize the sample with an equivalent amount of 1.0 M HCl before analysis.[5] |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 3% hydrogen peroxide (H₂O₂).[5]3. Store the mixture at room temperature, protected from light.4. Monitor the reaction over time (e.g., up to 7 days) and analyze aliquots directly via HPLC.[5] |
| Photolytic Degradation | 1. Prepare both a solid sample and a 1 mg/mL solution of this compound.2. Place the samples in a photostability chamber.3. Expose the samples to a light source compliant with ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[5]4. Simultaneously, keep control samples (wrapped in aluminum foil) under the same temperature conditions.5. Analyze samples after a specified exposure (e.g., 1.2 million lux-hours).[6] |
| Thermal Degradation | 1. Place the solid this compound powder in a controlled-temperature oven (e.g., 60°C).2. Prepare a 1 mg/mL solution and store it in the same oven.3. Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).4. For the solid sample, dissolve in a suitable solvent before analysis. Analyze the solution sample directly. |
Data Presentation: Example Degradation Summary
Note: The following data is illustrative and serves as a template for reporting experimental findings. Actual degradation rates and products for this compound must be determined experimentally.
| Stress Condition | Time (hours) | Temperature | % this compound Degraded | Major Degradation Products (Hypothetical) |
| 0.5 M HCl | 24 | 60°C | 15.2% | DP-H1 (Aglycone), DP-H2 (Sugar Moiety) |
| 0.5 M NaOH | 8 | 25°C | 18.5% | DP-H1 (Aglycone), DP-H2 (Sugar Moiety) |
| 1.5% H₂O₂ | 48 | 25°C | 9.8% | DP-O1, DP-O2 |
| Thermal (Solid) | 168 | 70°C | 5.5% | DP-T1 |
| Photolytic (Solution) | - | 25°C | 12.1% | DP-P1, DP-P2 |
Visualizations: Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.
Hypothetical Hydrolytic Degradation Pathway
This compound is a glycoside, containing a sugar moiety linked to a benzoic acid derivative via a glycosidic bond.[14] Under hydrolytic (acidic or alkaline) conditions, this bond is susceptible to cleavage, which is a common degradation pathway for such molecules.[8][13]
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. japsonline.com [japsonline.com]
- 9. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. mdpi.com [mdpi.com]
- 12. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pseudolaroside B Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to Pseudolaroside B (PSTB) treatment.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound over time. What is the likely mechanism?
A1: A common mechanism of acquired resistance to this compound (PSTB) is the induction of autophagy as a pro-survival response. In some cell lines, such as MCF-7 human breast cancer cells, PSTB treatment can trigger autophagy, which prevents the cells from undergoing apoptosis.[1] This is characterized by the increased expression of autophagy markers like Beclin-1 and the conversion of LC3-I to LC3-II.[1]
Q2: Can this compound be effective against cell lines that are already resistant to other chemotherapy drugs?
A2: Yes, studies have shown that PSTB can be effective in cell lines with pre-existing multidrug resistance. For instance, it has been demonstrated to circumvent P-glycoprotein overexpression-induced drug resistance.[2] Additionally, PSTB has shown efficacy in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells, as well as in imatinib-sensitive and -resistant chronic myeloid leukemia cells.[3][4]
Q3: What is the primary mechanism of action for this compound in sensitive cell lines?
A3: this compound is a microtubule-destabilizing agent.[2] Its primary mechanism of action involves inducing cell cycle arrest at the G2/M transition phase, which subsequently leads to apoptosis.[2][5][6] This is often accompanied by the disruption of cellular microtubule networks and the inhibition of mitotic spindle formation.[2]
Q4: Are there other signaling pathways involved in the cellular response to this compound?
A4: Yes, beyond its effect on microtubules, PSTB has been shown to influence several signaling pathways. In triple-negative breast cancer cells, for example, it can induce apoptosis via the mitochondrial pathway and inhibit the PI3K/AKT/mTOR signaling pathway.[7] In some contexts, it can also down-regulate the Cox-2-PKC-α-P-gp/MDR1 signaling pathway, which may contribute to its ability to reverse multidrug resistance.[8]
Troubleshooting Guide
Problem 1: Decreased Cell Death and Increased IC50 Value Upon Repeated PSTB Treatment
This is a classic sign of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Experimental Workflow for Troubleshooting Acquired Resistance
Caption: Troubleshooting workflow for suspected autophagy-mediated resistance to PSTB.
Step 1: Assess for Autophagy
-
Rationale: As autophagy is a known resistance mechanism, the first step is to determine if it is upregulated in your resistant cell line.
-
Method: Perform Western blotting to check for increased levels of autophagy markers such as Beclin-1 and the conversion of LC3-I to LC3-II.[1] You can also use fluorescence microscopy to visualize autophagic vesicles with dyes like monodansylcadaverine (MDC) or acridine (B1665455) orange.[1]
Step 2: Inhibit Autophagy to Restore Sensitivity
-
Rationale: If autophagy is confirmed, inhibiting this process should re-sensitize the cells to PSTB-induced apoptosis.
-
Method: Co-treat the resistant cells with PSTB and an autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA).
-
Expected Outcome: A significant increase in the inhibitory effect of PSTB on cell viability, as measured by an MTT assay, would indicate that autophagy is a key resistance mechanism.[1]
Problem 2: My Cell Line Shows Intrinsic Resistance to this compound
If your cell line is resistant to PSTB from the initial treatment, consider the following possibilities.
Potential Mechanisms of Intrinsic Resistance
Caption: Potential mechanisms for intrinsic resistance to this compound.
-
High Basal Levels of Autophagy: Some cell lines may have a higher basal level of autophagy, allowing them to counteract the effects of PSTB from the outset.
-
Altered Microtubule Dynamics: Although PSTB can circumvent P-glycoprotein-mediated resistance, mutations or alterations in tubulin itself could potentially confer resistance.
-
Dysregulation of Apoptotic Pathways: Cells with high endogenous levels of anti-apoptotic proteins, such as Bcl-2, may be less susceptible to PSTB-induced apoptosis.[1]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Reference |
| RD | Rhabdomyosarcoma | 41 | 36 | [5] |
| RD | Rhabdomyosarcoma | 7.5 | 48 | [5] |
| SW579 | Thyroid Squamous Cell Carcinoma | 4.26 | 48 | [9] |
| HeLa | Cervical Cancer | 10 | 48 | [8] |
Note: This table includes IC50 values from various studies to provide a general reference. Direct comparison between cell lines should be made with caution due to differing experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of PSTB and to calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Autophagy Markers
This protocol is used to detect changes in the expression of key autophagy-related proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, Beclin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells from treated and control plates.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Signaling Pathways
This compound-Induced Apoptosis and Autophagy-Mediated Resistance
Caption: Simplified signaling pathway of PSTB action and resistance.
References
- 1. Pseudolaric acid B activates autophagy in MCF-7 human breast cancer cells to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 9. Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Pseudolaroside B assays
Important Note for Researchers: This technical support guide focuses on Pseudolaric acid B (PAB) . It has come to our attention that there may be confusion between Pseudolaric acid B and Pseudolaroside B, both of which are derived from Pseudolarix kaempferi. The vast majority of published research focuses on the anti-cancer and other biological activities of Pseudolaric acid B. Information regarding the specific biological activities and assay results for this compound is limited in current scientific literature. Therefore, this guide addresses the compound for which extensive experimental data is available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pseudolaric acid B (PAB)?
A1: Pseudolaric acid B is a diterpene acid that exhibits multi-target anti-cancer effects.[1] Its primary mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, primarily at the G2/M phase.[1][2][3] PAB has been shown to disrupt microtubule networks and inhibit the formation of mitotic spindles.[3]
Q2: What are the key signaling pathways modulated by PAB?
A2: PAB has been demonstrated to modulate several critical signaling pathways involved in cancer cell proliferation and survival. These include:
-
Inhibition of the PI3K/AKT/mTOR pathway: PAB treatment has been shown to decrease the phosphorylation of key proteins in this pathway, such as PI3K, AKT, and mTOR, leading to reduced cell survival and proliferation.[1]
-
Activation of the mitochondrial apoptosis pathway: PAB can induce apoptosis by causing the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[1] This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1][4]
-
Induction of the death receptor pathway: In some cell lines, PAB can induce apoptosis through the activation of caspase-8.[2]
-
Generation of Reactive Oxygen Species (ROS): PAB can elevate intracellular ROS levels, which in turn can trigger apoptosis through mechanisms such as the degradation of Bcl-2 via the ubiquitin-proteasome pathway.[5]
Q3: Does PAB always induce apoptosis?
A3: No, the cellular response to PAB can be cell-type dependent. While PAB induces apoptosis in many cancer cell lines, such as triple-negative breast cancer and glioblastoma, it has been observed to induce only autophagy in other cell lines, like MRC5 human lung fibroblast cells.[1][2][5] In some cases, such as in MCF-7 breast cancer cells, autophagy may act as a survival mechanism against PAB-induced stress.[6]
Troubleshooting Unexpected Results
Q4: My assay shows PAB is inducing autophagy, but I expected to see apoptosis. Why might this be happening?
A4: This is a documented phenomenon and can be attributed to several factors:
-
Cell Line Specificity: The cellular context is critical. Some cell lines are primed to undergo autophagy as a primary stress response, while others are more prone to apoptosis.[5][7] For example, in certain cancer cells, autophagy can be a pro-survival mechanism that prevents cell death.[6]
-
Concentration and Treatment Duration: The dose and duration of PAB treatment can influence the cellular outcome. Lower concentrations or shorter incubation times might trigger autophagy as an initial survival response, while higher concentrations or prolonged exposure may lead to apoptosis.
-
Cross-talk Between Apoptosis and Autophagy: These two pathways are intricately linked. In some instances, inhibiting autophagy (e.g., with 3-methyladenine (B1666300) or 3-MA) in PAB-treated cells can lead to an increase in apoptosis.[7] This suggests that in these cells, autophagy may be suppressing the apoptotic pathway.
Q5: I am not observing significant cell cycle arrest at the G2/M phase. What could be the issue?
A5: If you are not observing the expected G2/M arrest, consider the following:
-
Cell Synchronization: For a more pronounced effect on the cell cycle, you may need to synchronize your cells before PAB treatment.
-
Timing of Analysis: The peak of G2/M arrest may occur at a specific time point after treatment. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing this effect.[1]
-
Assay Sensitivity: Ensure your flow cytometry protocol is optimized for cell cycle analysis, including proper fixation and staining with a DNA-intercalating dye like propidium (B1200493) iodide (PI), along with RNase treatment to avoid staining of double-stranded RNA.[1][8]
Q6: The IC50 value I'm getting for PAB in my cell line is different from published values. What could be the reason?
A6: Variations in IC50 values are common in cell-based assays. Several factors can contribute to these differences:
-
Cell Culture Conditions: Differences in cell passage number, confluency, and media formulation can all impact cellular response to a compound.
-
Assay Method: The type of viability assay used (e.g., MTT, CCK-8, trypan blue exclusion) can yield slightly different IC50 values.[2][9]
-
Purity and Handling of PAB: Ensure the purity of your PAB stock and that it is properly dissolved and stored to maintain its activity.
Data Presentation
Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | CCK-8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | CCK-8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | CCK-8 |
| U87 | Glioblastoma | ~10 | 24 | MTT |
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 | 48 | CCK-8 |
| DU145 | Hormone-Refractory Prostate Cancer | 0.76 ± 0.15 | 48 | Colony Formation |
| HN22 | Head and Neck Cancer | < 1 | 24 | Trypan Blue |
| U27 | Canine Mammary Tumor | Dose-dependent reduction in viability | - | CCK-8 |
This table summarizes data from multiple sources.[1][2][4][9][10] Experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of PAB (e.g., 5, 7.5, 10 µM) and appropriate controls for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells using trypsin (EDTA-free) and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed and treat cells with PAB as described in the apoptosis assay protocol.
-
Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing and fix overnight at 4°C.[1][11]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[1][12]
-
Incubation: Incubate for 20-30 minutes at 37°C in the dark.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with PAB for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Visualizations
Caption: PAB-induced apoptosis signaling pathways.
Caption: Troubleshooting unexpected autophagy in PAB assays.
Caption: General workflow for PAB experiments.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Induced Cell Cycle Arrest, Autophagy and Senescence in Murine Fibrosarcoma L929 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudolaric acid B activates autophagy in MCF-7 human breast cancer cells to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pseudolaroside B for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudolaroside B (PSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this promising compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the physicochemical properties of this compound and its in vivo delivery.
Q1: My this compound (PSB) won't dissolve for my in vivo study. What are the recommended solvents?
A1: this compound, often referred to as Pseudolaric Acid B (PAB) in its aglycone form, is a diterpene acid known for its poor water solubility. This is a primary reason for its low oral bioavailability.
For in vitro studies, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used. However, for in vivo administration, especially orally, these solvents must be used in carefully controlled, low concentrations as part of a larger, biocompatible formulation. For instance, a common starting point for an in vivo formulation could be a mixture of DMSO, PEG300, Tween 80, and saline.
Troubleshooting Poor Solubility:
-
Problem: PSB precipitates when I try to dilute my stock solution in an aqueous vehicle for oral gavage.
-
Solution: This is expected due to the hydrophobic nature of the compound. Direct dilution is unlikely to be successful. You will need to employ a formulation strategy to enhance its aqueous dispersibility. Consider the formulation strategies outlined in the sections below, such as cyclodextrin (B1172386) complexation, liposomes, nanoparticles, or a self-emulsifying drug delivery system (SEDDS).
-
-
Problem: I'm seeing precipitation of PSB in my formulation even before administration.
-
Solution: This indicates that the drug concentration exceeds the saturation solubility in your chosen vehicle. You may need to decrease the concentration of PSB or optimize the ratios of your formulation components (e.g., increase the surfactant or co-solvent concentration in a SEDDS).
-
Q2: I'm not observing the expected therapeutic effect in my animal model after oral administration of PSB. Could this be a bioavailability issue?
A2: Yes, a lack of in vivo efficacy after oral administration is very likely linked to poor bioavailability. The effectiveness of many diterpenes is limited by factors such as poor water solubility, slow dissolution rates in the gastrointestinal tract, low absorption, and susceptibility to metabolic instability and rapid excretion.
Troubleshooting Low Efficacy:
-
Problem: High doses of PSB are required to see a minimal effect.
-
Solution: This is a classic sign of low bioavailability. Instead of further increasing the dose, which could lead to toxicity, focus on enhancing the drug's absorption. Review the "Formulation Strategies for Enhanced Bioavailability" section to select an appropriate delivery system.
-
-
Problem: I see good in vitro activity, but it doesn't translate to my in vivo model.
-
Solution: This common "in vitro-in vivo" discrepancy often points to pharmacokinetic challenges. The compound may not be reaching the target tissue in sufficient concentrations. You will need to develop a formulation that improves the absorption and systemic exposure of PSB.
-
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the poor water solubility of PSB and improve its oral bioavailability. These include:
-
Cyclodextrin Complexation: This involves encapsulating the PSB molecule within the hydrophobic cavity of a cyclodextrin, forming an inclusion complex with enhanced aqueous solubility.
-
Lipid-Based Formulations:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like PSB, protecting them in the gastrointestinal tract and facilitating absorption.
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can be used to encapsulate PSB, increasing its surface area for dissolution and improving absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gut, enhancing the solubilization and absorption of the drug.
-
Quantitative Data on Bioavailability Enhancement
Table 1: Solubility Enhancement of Pseudolaric Acid B (PAB) with Cyclodextrins
| Cyclodextrin (30% w/v) | Solubility of PAB (mg/mL) | Fold Increase in Solubility |
| None (Pure Water) | ~0.026 | 1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 15.78 | ~600 |
Data extracted from a study on cyclodextrin complexation of PAB.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the formulation of this compound.
Protocol 1: Preparation of Pseudolaric Acid B-Loaded Liposomes (Thin-Film Hydration Method)
This protocol provides a general procedure for preparing liposomes, a common method for encapsulating hydrophobic drugs like PAB.
Materials:
-
Pseudolaric Acid B (PAB)
-
Phospholipids (B1166683) (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Methanol
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Preparation:
-
Dissolve PAB, phospholipids (e.g., DPPC), and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipids will need to be optimized for your specific application.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure. This will form a thin lipid film on the inner surface of the flask.
-
Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs, or large unilamellar vesicles - LUVs), the MLV suspension must be downsized.
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times. This method provides better control over the final liposome (B1194612) size.
-
-
Purification:
-
Remove any unencapsulated PAB by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of Pseudolaric Acid B Nanoparticles (Solvent Evaporation Method)
This protocol outlines a common method for preparing polymeric nanoparticles to encapsulate hydrophobic compounds.
Materials:
-
Pseudolaric Acid B (PAB)
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PAB and the polymer (e.g., PLGA) in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of this step will influence the final particle size.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will cause the polymer to precipitate, forming solid nanoparticles with encapsulated PAB.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and any unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before lyophilization to prevent aggregation.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes for enhancing PSB bioavailability and the signaling pathways it influences.
References
Technical Support Center: Pseudolaroside B Purity Assessment
Welcome to the technical support center for researchers working with Pseudolaroside B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of assessing the purity of this isolated natural product.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question: Why am I seeing unexpected peaks or a noisy baseline in my HPLC chromatogram?
Answer: Unexpected peaks and baseline noise are common issues in HPLC analysis, often stemming from the mobile phase, the sample, or the HPLC system itself.
-
Ghost Peaks: These can appear if you reuse vials or if there are late-eluting components from a previous injection.[1] Ensure thorough cleaning of all glassware and use a sufficient equilibration time between runs.
-
Baseline Noise/Drift: This is frequently caused by contaminated solvents, air bubbles in the system, or temperature fluctuations.[2] Using HPLC-grade solvents, properly degassing the mobile phase, and employing a column oven can mitigate these problems.[1] A contaminated detector cell can also lead to a drifting baseline; flushing the cell with a strong solvent like isopropanol (B130326) is recommended.[2]
-
System Contamination: Impurities can accumulate in the mobile phase over time, especially in gradient elution, leading to spurious peaks. Always use freshly prepared mobile phase.[1]
Troubleshooting Summary for HPLC Baseline Issues
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Baseline Noise (Regular) | Air bubbles in the pump or detector | Degas the mobile phase; purge the system.[1][2] |
| Leaks in the system | Check and tighten all fittings; replace worn seals.[2][3] | |
| Baseline Drift | Column temperature fluctuation | Use a column oven for stable temperature control.[1][2] |
| Contaminated mobile phase or detector cell | Prepare fresh mobile phase; flush the detector cell.[2] | |
| Ghost Peaks | Late elution from a previous injection | Increase the run time or flush the column with a strong solvent.[1] |
| | Sample contamination or vial reuse | Use fresh, clean vials and high-purity sample solvent. |
Question: My HPLC peak for this compound is broad or tailing. What's the cause?
Answer: Poor peak shape can compromise resolution and quantification. The primary causes are often related to the column, mobile phase, or sample overload.
-
Column Issues: Column degradation or contamination can cause uneven flow and lead to broad peaks. A void at the head of the column is another common cause; this can be prevented by avoiding sudden pressure shocks.[3]
-
Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your this compound sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing and broadening.[1] Try reducing the injection volume or sample concentration.
Frequently Asked Questions (FAQs)
Q1: What is the most effective combination of methods for assessing the purity of this compound?
A1: A single method is insufficient for a comprehensive purity assessment. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is recommended. The combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust and reliable purity profile.[4][5] HPLC is excellent for quantifying purity and separating impurities, LC-MS confirms the molecular weight of the target compound and identifies impurities, and NMR confirms the chemical structure and detects structurally similar impurities.[5][6]
Q2: How can I confirm the identity of impurities detected during purity analysis?
A2: LC-MS/MS is a powerful tool for identifying impurities. By coupling liquid chromatography with tandem mass spectrometry, you can separate the impurity from this compound and then fragment its molecular ion to obtain structural information.[4] This fragmentation pattern, along with the accurate mass measurement, can be used to propose a structure for the unknown compound, which may be a related glycoside, an aglycone fragment, or a degradation product.
Q3: this compound is a glycoside. Are there specific challenges related to its stability during analysis?
A3: Yes, glycosides can be susceptible to degradation, primarily through hydrolysis or oxidation.[7] Acidic conditions in the mobile phase or sample preparation can potentially cleave the glycosidic bond, leading to the formation of the aglycone and free sugar. It is crucial to control the pH of your solutions and use high-purity solvents to minimize contaminants that could catalyze degradation.[7] Store the isolated compound and prepared samples at low temperatures and protected from light to maintain stability.
Q4: What are typical sources of impurities for a natural product like this compound?
A4: Impurities can originate from several stages:
-
Biosynthesis: The source plant (e.g., Pseudolarix amabilis) may produce structurally similar compounds that are co-extracted.[8]
-
Isolation & Purification: The solvents and reagents used during extraction and chromatography can introduce contaminants.[9] Incomplete separation from other plant metabolites is also a common issue.[10]
-
Degradation: As mentioned, this compound can degrade if exposed to harsh pH, light, or temperature, creating new impurities.[7][11]
Experimental Protocols & Methodologies
Protocol 1: HPLC-UV Purity Analysis of this compound
This protocol outlines a standard reversed-phase HPLC method for quantitative purity assessment.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[4]
-
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in methanol (B129727) or the initial mobile phase composition to a concentration of approximately 1 mg/mL.[4] Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 5-10 µL.[4]
-
Detection: UV detector set to an appropriate wavelength for this compound (e.g., 254 nm).
-
Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Typical HPLC Gradient Program
| Time (minutes) | % Solvent A (Water/FA) | % Solvent B (Acetonitrile/FA) |
|---|---|---|
| 0.0 | 90% | 10% |
| 20.0 | 60% | 40% |
| 25.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 30.1 | 90% | 10% |
| 35.0 | 90% | 10% |
Protocol 2: LC-MS Identity Confirmation
This protocol is for confirming the molecular weight of this compound and identifying potential impurities.
-
LC System: Use the same column and gradient conditions as the HPLC-UV method.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Operate in both positive and negative ion modes to maximize information. This compound (C₁₄H₁₈O₉, MW: 330.29 g/mol ) is expected to form adducts.[8]
-
Data Acquisition: Acquire full scan data over a mass range of m/z 100-1000.[4]
-
Data Analysis: Extract the ion chromatogram for the expected m/z of this compound. Analyze the mass spectra of any impurity peaks to determine their molecular weights.
Commonly Observed Adducts for this compound (MW ≈ 330.1) in ESI-MS
| Ionization Mode | Adduct | Expected m/z |
|---|---|---|
| Positive | [M+H]⁺ | 331.1 |
| [M+Na]⁺ | 353.1 | |
| [M+K]⁺ | 369.0 | |
| Negative | [M-H]⁻ | 329.1 |
| | [M+HCOO]⁻ | 375.1 |
Protocol 3: ¹H NMR for Structural Confirmation
This protocol is used to confirm the identity and structural integrity of the isolated compound.
-
Sample Preparation: Dissolve 5-10 mg of highly purified this compound in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Experiment: Acquire a standard 1D proton (¹H) NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Check for the presence of signals that do not correspond to the target molecule. The relative integration of impurity signals to the product signals can provide a semi-quantitative estimate of purity.[5]
Visualized Workflows and Logic
Caption: Workflow for comprehensive purity assessment of this compound.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. lcms.cz [lcms.cz]
- 4. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas Isolation and Identification: An Introduction to the Challenges of Polyphasic Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. light.utoronto.ca [light.utoronto.ca]
Validation & Comparative
A Comparative Analysis of Pseudolaric Acid B and Pseudolaroside B: Unveiling a Potent Bioactive Compound and its Elusive Glycoside
In the realm of natural product research, compounds derived from traditional medicines offer a rich pipeline for novel therapeutic agents. Among these, Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention for its diverse and potent biological activities. In contrast, its glycosylated form, Pseudolaroside B, remains largely uncharacterized, presenting a knowledge gap in understanding the structure-activity relationship of this class of compounds. This guide provides a comprehensive comparison of the known biological activities of Pseudolaric Acid B and the limited available data for this compound, supported by experimental data and detailed methodologies.
Overview of Biological Activities
Pseudolaric Acid B has been extensively studied and demonstrated to possess a broad spectrum of pharmacological effects, including robust anticancer, antifungal, and anti-inflammatory properties.[1][2] Its mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest in cancer cells.[3][4] Conversely, the biological profile of this compound is significantly less understood. The primary available evidence of its activity comes from a study on its antifungal properties.
Quantitative Comparison of Bioactivity
To facilitate a clear comparison, the following tables summarize the quantitative data for the bioactivities of Pseudolaric Acid B. Due to the scarcity of research on this compound, a direct quantitative comparison is not possible at this time.
Table 1: Anticancer Activity of Pseudolaric Acid B
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 0.17 - 5.20 | [4] |
| HepG2 | Hepatocellular Carcinoma | SRB | 1.58 | [5] |
| SK-Hep-1 | Hepatocellular Carcinoma | SRB | 1.90 | [5] |
| Huh-7 | Hepatocellular Carcinoma | SRB | 2.06 | [5] |
| RD | Rhabdomyosarcoma | MTT | 7.5 (48h) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 8.3 (48h) | [1] |
IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. SRB: Sulforhodamine B assay. CCK-8: Cell Counting Kit-8 assay.
Table 2: Antifungal Activity of Pseudolaric Acid B and this compound
| Fungal Species | Compound | Assay | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Candida albicans | Pseudolaric Acid B | Microdilution | Comparable to Amphotericin B | - | [6] |
| Candida tropicalis | Pseudolaric Acid B | Microdilution | 8 - 16 | - | [7] |
| Colletotrichum gloeosporioides | Pseudolaric Acid B | Mycelial Growth Inhibition | - | 1.07 | [8] |
| Colletotrichum gloeosporioides | This compound (as pseudolaric acid B-O-β-d-glucoside) | Mycelial Growth Inhibition | >5 (inhibited at 5 µg/mL) | - | [8] |
MIC: Minimum Inhibitory Concentration. EC50: Half-maximal effective concentration.
Key Signaling Pathways Modulated by Pseudolaric Acid B
Pseudolaric Acid B exerts its anticancer effects by modulating several critical signaling pathways. The diagrams below illustrate some of the key mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the bioactivity of Pseudolaric Acid B.
Cell Proliferation Assays (MTT, SRB, CCK-8)
These colorimetric assays are used to assess cell viability and proliferation.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Pseudolaric Acid B and a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan crystals are then solubilized.
-
SRB: Cells are fixed, and SRB dye is added to bind to total cellular protein.
-
CCK-8: CCK-8 solution is added, which produces a colored formazan dye upon reduction by dehydrogenases in living cells.
-
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation: A serial dilution of Pseudolaric Acid B is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal species.
-
Incubation: The plate is incubated under conditions suitable for fungal growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
The available scientific literature paints a clear picture of Pseudolaric Acid B as a natural compound with significant therapeutic potential, particularly in oncology and infectious diseases. Its potent anticancer and antifungal activities are well-documented and supported by a growing understanding of its molecular mechanisms. In stark contrast, this compound remains a scientific enigma. While its single reported instance of antifungal activity suggests it may share some biological properties with its aglycone parent, the lack of comprehensive studies prevents any meaningful comparison. The presence of the glycoside moiety could significantly alter its pharmacokinetic and pharmacodynamic properties, potentially affecting its solubility, cell permeability, and interaction with molecular targets. Further research is imperative to elucidate the bioactivity profile of this compound and to understand the role of glycosylation in the biological effects of this class of compounds. Such studies will be crucial in determining whether this compound holds any therapeutic promise, either in its own right or as a pro-drug of Pseudolaric Acid B.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth | MDPI [mdpi.com]
- 3. Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pseudolaric Acid B and Other Microtubule Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pseudolaric Acid B (PAB), a natural product with potent anticancer properties, and other well-established microtubule inhibitors. The objective is to offer a clear, data-driven overview to inform research and drug development in oncology.
Introduction to Microtubule Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by rapid polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. Consequently, compounds that interfere with microtubule dynamics are potent anticancer agents.
Microtubule inhibitors are broadly classified into two categories:
-
Microtubule Stabilizing Agents: These compounds, such as Paclitaxel (B517696) (Taxol®), bind to polymerized microtubules and prevent their disassembly. This leads to the formation of abnormal, hyper-stable microtubule bundles, mitotic arrest, and ultimately, apoptosis.
-
Microtubule Destabilizing Agents: This class of inhibitors, which includes Pseudolaric Acid B, Vinca (B1221190) alkaloids (e.g., Vincristine), and Colchicine (B1669291), binds to tubulin dimers and inhibits their polymerization into microtubules. The disruption of microtubule formation leads to the disassembly of the mitotic spindle, cell cycle arrest in the M phase, and subsequent cell death.
Pseudolaric Acid B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a promising microtubule-destabilizing agent. It has been shown to inhibit the proliferation of a wide range of cancer cells, including those that have developed resistance to other chemotherapeutic agents.[1][2]
Mechanism of Action: A Comparative Overview
The primary mechanism of action for all the compared inhibitors involves the disruption of microtubule dynamics. However, they achieve this through binding to different sites on the tubulin protein, leading to distinct cellular effects.
-
Pseudolaric Acid B (PAB): PAB functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction prevents the polymerization of tubulin dimers, leading to the disruption of the microtubule network, mitotic arrest, and apoptosis.[1] Some studies suggest PAB may interact with a novel binding site on tubulin, distinct from those of colchicine and vinblastine.[4]
-
Paclitaxel (Taxol®): In contrast to PAB, paclitaxel is a microtubule-stabilizing agent. It binds to a site on the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and stabilizing the microtubule structure.[5][6] This leads to the formation of non-functional microtubule bundles and cell cycle arrest.
-
Vinca Alkaloids (Vincristine): Vincristine and other vinca alkaloids are microtubule-destabilizing agents that bind to a distinct site on β-tubulin, known as the Vinca domain. This binding inhibits tubulin polymerization and leads to the disassembly of microtubules.
-
Colchicine: Colchicine is a classic microtubule-destabilizing agent that binds to a specific site on β-tubulin, preventing its polymerization.[7] Its clinical use in cancer is limited due to significant toxicity.[8]
The following diagram illustrates the distinct mechanisms of microtubule stabilizing and destabilizing agents.
Caption: Mechanisms of microtubule stabilizing and destabilizing agents.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity (IC50 values) and tubulin polymerization inhibitory activity of Pseudolaric Acid B, Paclitaxel, Vincristine, and Colchicine across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions (e.g., cell lines, incubation times).
Table 1: In Vitro Cytotoxicity (IC50) of Microtubule Inhibitors in Human Cancer Cell Lines
| Cell Line | Pseudolaric Acid B (PAB) | Paclitaxel | Vincristine | Colchicine | Reference |
| Breast Cancer | |||||
| MCF-7 | ~10 µM | 3.5 µM | - | 7.40 µM | |
| MDA-MB-231 | 5.76 µM (72h) | 0.3 µM | - | - | |
| Cervical Cancer | |||||
| HeLa | 10 µM | ~2.5-7.5 nM | ~1.8-6.5 ng/ml | - | [5] |
| Glioblastoma | |||||
| U87 | ~10 µM | - | - | - | |
| Ovarian Cancer | |||||
| OVCAR-3 | - | ~2.5-7.5 nM | - | - | [5] |
| Lung Cancer | |||||
| A549 | - | ~2.5-7.5 nM | - | - | [5] |
| Colon Cancer | |||||
| HCT-116 | - | - | - | 9.32 µM | |
| Leukemia | |||||
| K562 | - | ~2.5-7.5 nM | - | - | [5] |
Table 2: Inhibition of in vitro Tubulin Polymerization
| Compound | IC50 | Reference |
| Pseudolaric Acid B (PAB) | 1.1 µM | [3] |
| Colchicine | ~2.68 µM | |
| Vincristine | - | |
| Paclitaxel | (Promotes polymerization) |
Note: Paclitaxel promotes tubulin polymerization, so an IC50 for inhibition is not applicable.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of microtubule inhibitors.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the microtubule inhibitors (Pseudolaric Acid B, Paclitaxel, Vincristine, Colchicine) and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds and controls (DMSO, Colchicine)
-
Temperature-controlled spectrophotometer or plate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the test compounds or controls.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves and calculate the IC50 for inhibition of polymerization.
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitors on cell cycle progression.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the microtubule inhibitors.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
-
4. Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the microtubule network within cells.
-
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the microtubule inhibitors.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the evaluation and comparison of microtubule inhibitors.
Caption: A typical experimental workflow for evaluating microtubule inhibitors.
Conclusion
Pseudolaric Acid B is a potent microtubule-destabilizing agent with a mechanism of action that involves binding to the colchicine-binding site of tubulin and inhibiting its polymerization. Its efficacy against a range of cancer cell lines, including some with multidrug resistance, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational comparison with established microtubule inhibitors, offering researchers a valuable resource for designing and interpreting studies aimed at developing novel anticancer therapeutics. Further head-to-head comparative studies under standardized conditions will be crucial for definitively positioning PAB in the landscape of microtubule-targeting agents.
References
- 1. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential in vitro sensitivity to patupilone versus paclitaxel in uterine and ovarian carcinosarcomas cell lines is linked to tubulin-beta-III expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Pseudolaroside B vs. Paclitaxel: A Comparative Oncology Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent anti-cancer compounds: Pseudolaroside B and paclitaxel (B517696). While both agents exhibit significant cytotoxic effects against various cancer cell lines, their mechanisms of action, particularly concerning microtubule dynamics, are diametrically opposed. This report synthesizes experimental data on their efficacy, outlines the methodologies used for their evaluation, and visualizes their distinct signaling pathways.
I. Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and paclitaxel across various cancer cell lines as determined by MTT or similar cell viability assays.
Table 1: IC50 Values of this compound (PAB) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 3.4 | 36 | [1] |
| MCF-7 | Breast Cancer | 1.35 | 48 | [1] |
| MDA-MB-231 | Breast Cancer | ~5.0 (approx.) | 48 | [2] |
| SW1990 | Pancreatic Cancer | Dose-dependent inhibition | 24, 48, 72 | [3] |
| HN22 | Head and Neck Cancer | Significant inhibition | Not specified | [4] |
| HeLa | Cervical Cancer | 0.17 - 5.20 | Not specified | |
| HepG2 | Liver Cancer | 0.17 - 5.20 | Not specified | |
| A549 | Lung Cancer | 0.17 - 5.20 | Not specified |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 3500 (3.5 µM) | Not specified | [3] |
| MCF-7/Pac 64 nM (resistant) | Breast Cancer | 1000 | 48 | [5] |
| MDA-MB-231 | Breast Cancer | 300 (0.3 µM) | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | 8 | Not specified | [6] |
| SK-BR-3 | Breast Cancer | Not specified | 72 | |
| T-47D | Breast Cancer | Not specified | 72 | |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 27 | 120 | |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 5000 | 120 |
II. Mechanisms of Action: A Tale of Two Microtubule Agents
The primary mechanistic distinction between this compound and paclitaxel lies in their interaction with microtubules, essential components of the cellular cytoskeleton.
This compound: The Microtubule Destabilizer
This compound (PAB), also known as Pseudolaric Acid B, functions as a microtubule-destabilizing agent .[7][8][9] It inhibits the polymerization of tubulin, the protein subunit of microtubules.[7][8] This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M transition phase and subsequently induces apoptosis (programmed cell death).[7][8]
Paclitaxel: The Microtubule Stabilizer
In stark contrast, paclitaxel is a well-established microtubule-stabilizing agent .[10][11][12][13][14] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[10] This hyper-stabilization of microtubules also leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[10][11]
III. Impact on Cell Cycle and Apoptosis
Both compounds ultimately lead to cell cycle arrest and apoptosis, albeit through opposing effects on microtubule dynamics.
-
Cell Cycle Arrest: Both this compound and paclitaxel cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1][7][8][10]
-
Apoptosis Induction: The induction of apoptosis by both agents is a key component of their anti-cancer activity. This is often characterized by the activation of caspases, cleavage of PARP, and changes in the expression of Bcl-2 family proteins.[1][2][15][16]
IV. Signaling Pathways
Both this compound and paclitaxel have been shown to modulate the PI3K/AKT signaling pathway , a critical pathway involved in cell survival, proliferation, and apoptosis.
This compound Signaling Pathway
Caption: this compound inhibits tubulin polymerization and the PI3K/AKT/mTOR pathway.
Paclitaxel Signaling Pathway
Caption: Paclitaxel promotes microtubule stabilization and inhibits the PI3K/AKT pathway.
Studies have shown that this compound inhibits the PI3K/AKT/mTOR signaling pathway.[2] Similarly, paclitaxel has been demonstrated to inhibit the PI3K/AKT pathway, and upregulation of PI3K can reverse the effects of paclitaxel.[15][17] This convergence on a key survival pathway, despite their opposing primary mechanisms, highlights a crucial aspect of their anti-cancer effects.
V. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or paclitaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or paclitaxel for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
VI. Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with potent anti-cancer properties. While paclitaxel stabilizes microtubules, this compound acts as a destabilizing agent. Despite these opposing primary mechanisms, both compounds effectively induce G2/M cell cycle arrest and apoptosis, and importantly, both have been shown to impinge on the critical PI3K/AKT cell survival pathway. The comparative data presented in this guide provides a foundation for researchers to further explore the therapeutic potential of these compounds, either as single agents or in combination therapies, and to understand their nuanced effects on cancer cell biology. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. m.youtube.com [m.youtube.com]
- 11. Treatment of lung cancer - Wikipedia [en.wikipedia.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Anticancer Activity of Pseudolaroside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Pseudolaroside B (PLB) against established chemotherapeutic agents, paclitaxel (B517696) and doxorubicin (B1662922). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.
Comparative Anticancer Activity
This compound, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated potent cytotoxic effects across a range of cancer cell lines. This section compares its in vitro efficacy, primarily through half-maximal inhibitory concentration (IC50) values, with that of paclitaxel and doxorubicin, two widely used anticancer drugs.
In Vitro Cytotoxicity
The following table summarizes the IC50 values of this compound, paclitaxel, and doxorubicin in various breast cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound (PLB) IC50 (µM) | Paclitaxel IC50 (µM) | Doxorubicin IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 (72h)[1] | ~0.003-0.3[2] | ~1-6.6[3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not explicitly found | ~0.0035-3.5[2] | ~0.8-8.3[3][4] |
| SK-BR-3 | HER2-Positive Breast Cancer | Not explicitly found | ~0.004-0.019[2][5] | Not explicitly found |
| T-47D | Luminal A Breast Cancer | Not explicitly found | ~0.001-0.005[5] | Not explicitly found |
Note: The IC50 values for PLB, paclitaxel, and doxorubicin are compiled from different studies and are presented for comparative purposes. Experimental conditions such as incubation time and assay type may vary between studies.
Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting microtubule dynamics.
Induction of Apoptosis
PLB has been shown to induce apoptosis in various cancer cells, including triple-negative breast cancer.[6] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.[6]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[6]
-
Activation of caspases: Activation of caspase-9 and caspase-3, leading to the cleavage of PARP.[6]
Disruption of Microtubule Polymerization
Similar to taxanes like paclitaxel, this compound targets the microtubule network, a critical component of the cytoskeleton involved in cell division. PLB has been identified as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[7][8][9][10] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.
Signaling Pathways Modulated by this compound
The anticancer activity of this compound is mediated by its influence on key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR Pathway
In triple-negative breast cancer cells, PLB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting this pathway, PLB promotes apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Mitochondrial Apoptosis Pathway
This compound activates the intrinsic pathway of apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (PLB)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PLB in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the PLB dilutions. Include a vehicle-treated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Unraveling the Anticancer Potential of Pseudolaroside B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudolaroside B, a natural diterpenoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. While research on its direct analogs is still emerging, extensive studies on the structurally related aglycone, Pseudolaric Acid B (PAB), provide a valuable framework for understanding the structure-activity relationships (SAR) that likely govern the efficacy of this class of compounds. This guide offers a comparative analysis of PAB analogs, presenting available experimental data to inform the rational design of novel and more potent anticancer agents based on the this compound scaffold.
Comparative Analysis of Biological Activity
The primary focus of research into PAB and its derivatives has been their cytotoxic effects against various cancer cell lines. Modifications to the PAB structure have been explored to enhance potency and selectivity.
Cytotoxicity of Pseudolaric Acid B (PAB) Analogs
Another study on PAB demonstrated its dose-dependent inhibitory effect on the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231)[2]. Furthermore, a series of hydrazineyl amide derivatives of PAB were synthesized and evaluated for their ability to reprogram tumor-associated macrophages. Among these, hydrazineyl amide 12 was identified as a potent modulator[3].
The table below summarizes the available IC50 values for PAB and some of its notable derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pseudolaric Acid B (PAB) | HCT-116 | 1.11 | [1] |
| Compound D3 | HCT-116 | 0.21 | [1] |
| Pseudolaric Acid B (PAB) | DU145 (Prostate) | 0.89 ± 0.18 (CCK-8) | [4] |
| 0.76 ± 0.15 (Clone formation) | [4] | ||
| Pseudolaric Acid B (PAB) | SW579 (Thyroid) | 4.26 | [5] |
Note: Direct comparative data for this compound and its analogs is currently limited in published research. The data presented for PAB derivatives serves as a valuable surrogate for understanding potential SAR.
Key Structure-Activity Relationship Insights
Based on the available data for PAB analogs, several key structural features appear to be critical for cytotoxic activity:
-
Modifications at the Carboxylic Acid Moiety: The synthesis of amide and hydrazineyl amide derivatives at the carboxylic acid position of PAB has been shown to modulate biological activity, including the ability to reprogram immune cells in the tumor microenvironment[3].
-
The Importance of the Diterpenoid Core: The core structure of PAB is essential for its biological effects. However, specific substitutions on this core can significantly impact potency and selectivity.
-
Glycosylation: The role of the sugar moiety in this compound's activity is an area requiring further investigation. Studies on other natural product glycosides suggest that the nature and position of the sugar can influence pharmacokinetic properties and target interactions[6].
Experimental Protocols
Standard methodologies are employed to evaluate the cytotoxic and mechanistic properties of this compound analogs.
Cell Viability and Cytotoxicity Assays (MTT Assay)
A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
For a more detailed protocol, refer to standard cell biology resources and specific publications in the field.[7][8][9][10]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compounds.
General Workflow:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins in the PI3K/AKT/mTOR pathway), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Research on PAB has shed light on several signaling pathways that are likely relevant to the action of this compound and its analogs.
PI3K/AKT/mTOR Signaling Pathway
PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer cells. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its inhibition can lead to apoptosis[2].
Caption: PAB inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.
Apoptosis Induction
PAB induces apoptosis in various cancer cell lines. In hormone-refractory prostate cancer cells (DU145), PAB-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the proteasome-mediated degradation of the anti-apoptotic protein Bcl-2[4].
Caption: PAB induces apoptosis through ROS-mediated degradation of Bcl-2 via the ubiquitin-proteasome pathway.
Future Directions
The promising anticancer activities of PAB derivatives highlight the potential of the this compound scaffold for the development of novel therapeutics. Future research should focus on:
-
Systematic Synthesis of this compound Analogs: A focused effort to synthesize a library of this compound analogs with diverse sugar moieties and substitutions on the diterpenoid core is crucial.
-
Comprehensive SAR Studies: Detailed in vitro evaluation of these analogs against a panel of cancer cell lines will be essential to establish clear structure-activity relationships.
-
Mechanistic Investigations: Elucidating the specific signaling pathways modulated by this compound and its potent analogs will provide a deeper understanding of their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to assess their antitumor efficacy, safety, and pharmacokinetic profiles.
By building upon the knowledge gained from PAB research and embarking on a systematic exploration of this compound analogs, the scientific community can unlock the full therapeutic potential of this intriguing class of natural products.
References
- 1. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth [mdpi.com]
- 4. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of synthetic cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
Pseudolaroside B's Antifungal Effects: A Comparative Analysis
Note: Initial literature searches for "Pseudolaroside B" yielded limited results pertaining to antifungal activity. However, a significant body of research exists for "Pseudolaric Acid B" (PAB), a major bioactive component isolated from the same source, the root bark of Pseudolarix kaempferi. This guide therefore focuses on the antifungal properties of Pseudolaric Acid B, assuming it to be the compound of interest for the user.
This guide provides a comparative analysis of the in vitro antifungal efficacy of Pseudolaric Acid B (PAB) against key fungal pathogens, Candida albicans and Aspergillus fumigatus. Its performance is benchmarked against established antifungal agents: fluconazole (B54011), amphotericin B, and caspofungin. The information presented is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of PAB's antifungal potential, supported by experimental data and detailed protocols.
Comparative In Vitro Efficacy
The in vitro activity of Pseudolaric Acid B and comparator antifungal agents was evaluated against Candida albicans and Aspergillus fumigatus. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, representing the lowest concentration of the drug that inhibits visible growth and the lowest concentration that results in fungal death, respectively.
Table 1: Antifungal Activity against Candida albicans
| Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action |
| Pseudolaric Acid B | 8 - 16[1] | Data not consistently reported | Disrupts cell membrane and wall integrity; inhibits (1,3)-β-D-glucan synthesis via Rho1 pathway.[2][3] |
| Fluconazole | 0.25 - 8[4] | >64 | Inhibits ergosterol (B1671047) biosynthesis. |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | Binds to ergosterol, leading to pore formation and cell leakage. |
| Caspofungin | 0.25 - 0.5 | 0.5 - 1 | Inhibits (1,3)-β-D-glucan synthesis. |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action |
| Pseudolaric Acid B | MIC assay conducted, specific values not detailed in reviewed literature.[2][3] | Data not available | Disrupts cell membrane and wall integrity; inhibits (1,3)-β-D-glucan synthesis via Rho1 pathway.[2][3] |
| Fluconazole | 16 - >64 | >64 | Inhibits ergosterol biosynthesis. |
| Amphotericin B | 0.5 - 2 | 1 - 4 | Binds to ergosterol, leading to pore formation and cell leakage.[5][6] |
| Caspofungin | 0.125 - 0.5 | >8 | Inhibits (1,3)-β-D-glucan synthesis. |
Biofilm Inhibition
Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. Pseudolaric Acid B has demonstrated the ability to inhibit biofilm formation in a dose-dependent manner.[2][3] When used in combination with fluconazole, PAB exhibited a strong synergistic effect, leading to the elimination of over 80% of biofilm formation in Candida tropicalis.[7] For Aspergillus fumigatus, PAB has also been shown to inhibit biofilm formation.[2][3]
Table 3: Biofilm Inhibition Potential
| Antifungal Agent | Biofilm Inhibition Activity |
| Pseudolaric Acid B | Dose-dependent inhibition of C. albicans and A. fumigatus biofilms. Synergistic with fluconazole.[2][3][7] |
| Fluconazole | Limited activity against mature biofilms. |
| Amphotericin B | Effective, but higher concentrations are often required compared to planktonic cells. |
| Caspofungin | Potent activity against Candida biofilms; less effective against Aspergillus biofilms. |
Mechanism of Action: Targeting the Fungal Cell Wall
Pseudolaric Acid B exhibits a multifaceted mechanism of action against fungal pathogens. A key target is the integrity of the fungal cell wall, a structure essential for viability and not present in human cells. PAB has been shown to inhibit the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[2][3] This inhibition is achieved through the targeting of Rho1, a small GTPase that is a key regulator of the (1,3)-β-D-glucan synthase complex. By disrupting the Rho1 signaling pathway, PAB effectively compromises cell wall integrity, leading to fungal cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Minimum Fungicidal Concentration (MFC) Assay
This assay is performed after the MIC assay to determine the lowest concentration of an antifungal agent that kills the microorganism.
-
Subculturing: Following MIC determination, an aliquot (typically 10-20 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥99.9%) in colony-forming units (CFUs) compared to the initial inoculum.
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of fungal biofilms to assess the efficacy of antifungal agents in inhibiting their formation.
References
- 1. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Antifungal Susceptibility Testing of Aspergillus fumigatus and Comparison of Mode of Action of Voriconazole vis-à-vis Amphotericin B and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Head-to-head comparison of Pseudolaroside B and vinblastine
Head-to-Head Comparison: Pseudolaroside B vs. Vinblastine
A Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive, data-driven comparison of this compound (PAB) and Vinblastine (VBL), two potent microtubule-targeting agents with significant anti-cancer properties. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their respective mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction and Overview
This compound (PAB) is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for fungal skin diseases, PAB has demonstrated a wide spectrum of biological activities, including potent cytotoxic and anti-tumor effects against various cancer cell lines.[3][4] Its mechanism primarily involves the disruption of microtubule networks, leading to cell cycle arrest and apoptosis.[1][5]
Vinblastine (VBL) is a well-established vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus.[6][7] As a cornerstone of several chemotherapy regimens, it is used to treat cancers such as lymphomas, testicular cancer, and breast cancer.[7][8] Vinblastine exerts its anti-tumor activity by binding to tubulin and inhibiting the assembly of microtubules, which is critical for the formation of the mitotic spindle during cell division.[6][9] This action leads to mitotic arrest, primarily at the M-phase, and subsequent apoptosis.[6][10]
Mechanism of Action: A Comparative Analysis
Both this compound and Vinblastine target the fundamental process of microtubule dynamics, which is crucial for cell division, making them effective anti-proliferative agents. However, they exhibit distinct molecular interactions and downstream effects.
-
Shared Target: Microtubules: Both compounds disrupt the cellular microtubule network.[5][10] This interference prevents the proper formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis.[5][6] Consequently, cancer cells treated with either drug are arrested in the G2/M phase of the cell cycle.[11][12]
-
Key Difference: Circumventing Multidrug Resistance: A significant advantage of this compound is its ability to circumvent the P-glycoprotein (P-gp) mediated multidrug resistance (MDR) phenotype.[5] P-gp is a transmembrane pump that actively effluxes many standard chemotherapeutic drugs, including Vinblastine, from cancer cells, thereby reducing their efficacy. PAB's effectiveness in P-gp-overexpressing cells suggests it may be a valuable candidate for treating resistant tumors.[5]
-
Downstream Signaling:
-
Vinblastine: Treatment with Vinblastine is known to activate the SAPK/JNK signaling pathway, which leads to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately contributing to apoptosis.[10][13] It can also induce the pro-apoptotic protein NOXA, which sensitizes cells to apoptosis.[14]
-
This compound: PAB-induced apoptosis is associated with multiple pathways. It activates the mitochondrial apoptosis pathway by modulating Bcl-2 family proteins (downregulating Bcl-2, upregulating Bax), causing the release of cytochrome c and activating caspases.[15][16] Furthermore, PAB has been shown to inhibit the pro-survival PI3K/AKT/mTOR signaling pathway.[15] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and by up-regulating Death Receptor 5 (DR5).[17][18]
-
Quantitative Data Presentation
The following tables summarize the comparative efficacy of this compound and Vinblastine across various experimental assays.
Table 1: Cytotoxicity (IC₅₀) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting cell growth. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Citation |
| This compound | DU145 | Prostate Cancer | 0.89 ± 0.18 µM | 48 h | [17] |
| HeLa | Cervical Cancer | 0.17 µM | Not Specified | [3] | |
| MDA-MB-231 | Breast Cancer | ~7.5 µM | 24 h | [15] | |
| SK-28 | Melanoma | ~1.0 µM | Not Specified | [11] | |
| Vinblastine | HeLa | Cervical Cancer | 1.4 nM | Continuous | [19] |
| HL-60 | Leukemia | 4.1 nM | Continuous | [19] | |
| L1210 | Mouse Leukemia | 4.4 nM | Continuous | [19] | |
| ACHN | Kidney Cancer | 1.05 µM | 48 h | [20] | |
| T98G | Glioblastoma | ~1.56 nM | 48 h | [21] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as exposure time and specific cell line sensitivities.
Table 2: Cell Cycle Arrest
Both agents induce a significant arrest of cells in the G2/M phase of the cell cycle.
| Compound | Cell Line | Concentration | Duration | % Cells in G₂/M | Citation |
| This compound | SK-28 | 10 µmol/L | 24 h | > 40% | [11] |
| MDA-MB-231 | 10 µM | 24 h | Significantly Increased | [15] | |
| Vinblastine | ML-1 | 2.2 µM | 24 h | Marked G₂/M arrest | [13] |
| L1210 | Equitoxic Conc. | 21 h | Significant Accumulation | [12] |
Table 3: Apoptosis Induction
The percentage of apoptotic cells increases significantly following treatment with either compound.
| Compound | Cell Line | Concentration | Duration | % Apoptotic Cells | Citation |
| This compound | U87 | 10 µM | 24 h | 50.12 ± 3.42% | [16] |
| DU145 | Not Specified | 48 h | Significant Increase | [17] | |
| Vinblastine | HeLa | 10 µM | 24 h | 39.2% | [22] |
| ML-1 (with PD98059) | 2.2 µM | 4 h | 70% | [13] |
Signaling Pathways and Visualizations
Diagrams generated using Graphviz illustrate the primary mechanisms of action.
Caption: Vinblastine inhibits tubulin polymerization, leading to G2/M arrest and JNK-mediated apoptosis.
Caption: this compound induces apoptosis via multiple pathways, including microtubule and PI3K/AKT inhibition.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate overnight.[15][23]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Vinblastine. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24] Cell viability is proportional to the absorbance.
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][25]
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or Vinblastine for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[24]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[24]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[11][24]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice (or at -20°C overnight) to fix and permeabilize the cells.[24]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[24]
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content, proportional to PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.[11]
General Experimental Workflow
Caption: Workflow for the comparative evaluation of this compound and Vinblastine efficacy in vitro.
Summary and Conclusion
Both this compound and Vinblastine are potent anti-cancer agents that function by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
-
Vinblastine remains a clinically important drug with a well-understood mechanism of action centered on the inhibition of tubulin polymerization.[6][8] Its efficacy, however, can be limited by P-glycoprotein-mediated multidrug resistance.
-
This compound emerges as a promising therapeutic candidate with a multi-faceted mechanism.[4] Its primary advantage is its demonstrated ability to circumvent P-gp-mediated resistance, making it a potential option for treating tumors that have become refractory to conventional microtubule inhibitors.[5] Furthermore, its ability to modulate key survival pathways like PI3K/AKT/mTOR provides additional avenues for its anti-cancer activity.[15]
Future research should focus on preclinical and clinical evaluations of this compound, particularly in tumor models known to overexpress P-glycoprotein, to fully ascertain its therapeutic potential as a next-generation microtubule-targeting agent.
References
- 1. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinblastine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 10. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 11. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Identification of Chemosensitivity Nodes for Vinblastine through Small Interfering RNA High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Confirming the Molecular Target of Pseudolaroside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pseudolaroside B (PAB) with other compounds, supported by experimental data, to elucidate its molecular target. PAB is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. While traditionally recognized for its interaction with tubulin, recent evidence suggests a multi-targeted mechanism of action. This guide will delve into the established and novel molecular targets of PAB, offering a comparative analysis with alternative compounds and detailing the experimental protocols for target validation.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data for this compound and comparator compounds, highlighting their effects on cancer cell lines and specific molecular targets.
Table 1: Antiproliferative Activity (IC50) of this compound and Comparator Tubulin Inhibitors
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Inhibitor | HeLa, HL-60, MCF-7, HT-29 | < 1 nM - 7 nM | [1] |
| MCF-7 | 38.37 nM | [2] | ||
| Colchicine | Tubulin Polymerization Inhibitor | Varies | 1.6 nM - 62 nM | [3] |
| Paclitaxel (B517696) | Microtubule Stabilizer | Burkitt lymphoma CA46 | 40 nM | [4] |
Table 2: Effect on Tubulin Polymerization
| Compound | Effect | IC50 / EC50 (µM) | Assay System | Reference |
| This compound | Inhibition | Not explicitly found | - | - |
| Colchicine | Inhibition | 0.44 - 10.6 | Purified Tubulin | [1][3] |
| Paclitaxel | Promotion | 23 | Purified Tubulin | [4] |
Table 3: Comparison with CD147 Inhibitor
| Compound | Primary Target | Cell Line | IC50 (µM) | Reference |
| This compound | CD147 | Acute Myeloid Leukemia (AML) | 1.59 ± 0.47 | [5][6] |
| AC-73 | CD147 | Acute Myeloid Leukemia (AML) | 32.79 ± 4.18 | [5] |
| Hepatocellular Carcinoma | > 20 (no effect on viability) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
-
Materials : Purified tubulin (e.g., from porcine brain), General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂), GTP, test compounds, temperature-controlled microplate reader.
-
Procedure :
-
Prepare a tubulin polymerization mix on ice containing tubulin (3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add 10 µL of 10x concentrated test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis : Plot absorbance versus time. For inhibitors like this compound and colchicine, calculate the IC₅₀ value, which is the concentration that inhibits the rate or extent of polymerization by 50%. For stabilizers like paclitaxel, an increase in the polymerization rate and extent will be observed.[8][9]
Immunofluorescence for Microtubule Disruption
This technique visualizes the integrity of the cellular microtubule network following compound treatment.
-
Materials : Mammalian cells, glass coverslips, cell culture medium, test compounds, 4% paraformaldehyde (PFA) or ice-cold methanol (B129727), PBS, permeabilization buffer (0.1% Triton X-100 in PBS), blocking buffer (1% BSA in PBS), primary antibody (e.g., anti-α-tubulin), fluorescently labeled secondary antibody, DAPI for nuclear staining, antifade mounting medium, fluorescence microscope.
-
Procedure :
-
Seed cells on sterile glass coverslips and allow them to adhere.
-
Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[10][11]
-
Wash cells three times with PBS.
-
If PFA-fixed, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the network will be apparent in treated cells.[10][11]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials : Mammalian cells, cell culture medium, test compounds, PBS, ice-cold 70% ethanol (B145695), Propidium Iodide (PI) staining solution (containing PI and RNase A), flow cytometer.
-
Procedure :
-
Culture cells and treat with the test compound or vehicle for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Cells can be stored at -20°C.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis : Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by microtubule-targeting agents.[12]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Pseudolaroside B from Diverse Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pseudolaroside B, a bioactive diterpenoid with significant anti-tumor and anti-fungal properties. The performance of this compound can vary depending on its source and the extraction and purification methods employed. This document outlines the key parameters for comparing this compound from different sources and provides the necessary experimental protocols to empower researchers in making informed decisions for their studies.
Sources of this compound
This compound is a natural product primarily isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. While this remains the most common and commercially viable source, scientific literature also reports its presence in other plant species, including Larix kaempferi and Ziziphus jujuba var. spinosa. Furthermore, advancements in synthetic chemistry have made the laboratory synthesis of this compound and its analogues possible. For this comparative analysis, we will consider three primary source categories:
-
Source A: Pseudolarix kaempferi (Golden Larch) - The traditional and most widely used natural source.
-
Source B: Alternative Natural Sources (e.g., Larix kaempferi, Ziziphus jujuba) - Less common, with potentially different impurity profiles.
-
Source C: Synthetic this compound - Produced through chemical synthesis, offering high purity but potentially different stereoisomer profiles.
Comparative Data on Yield and Purity
The efficiency of extraction and the resulting purity of this compound are critical factors for its use in research and drug development. The choice of extraction method significantly impacts both yield and purity. Below is a summary of expected yields and purities from different extraction techniques applied to Pseudolarix kaempferi.
| Extraction Method | Source Material | Yield (%) | Purity (%) | Extraction Time (hours) | Solvent Consumption |
| Maceration | P. kaempferi bark | 1.5 | 85 | 72 | High |
| Soxhlet Extraction | P. kaempferi bark | 2.8 | 90 | 24 | Moderate |
| Ultrasound-Assisted Extraction (UAE) | P. kaempferi bark | 4.2 | 95 | 2 | Low |
| Supercritical Fluid Extraction (SFE) | P. kaempferi bark | 3.5 | 98 | 4 | Low (CO2) |
Note: The data presented in this table is illustrative and based on general principles of natural product extraction. Actual results may vary depending on the specific conditions and the quality of the source material.
Comparative Biological Activity: In Vitro Cytotoxicity
The anti-tumor activity of this compound is a key performance indicator. The following table presents hypothetical IC50 values for this compound from different sources against a human cervical cancer cell line (HeLa), demonstrating how the source can influence biological potency.
| Source of this compound | Purity (%) | HeLa Cell Line IC50 (µM) |
| Source A (P. kaempferi - UAE) | 95 | 0.8 |
| Source B (Alternative Natural) | 92 | 1.2 |
| Source C (Synthetic) | >99 | 0.6 |
Note: This data is illustrative. IC50 values can vary between cell lines and experimental conditions. It is crucial to perform in-house assays for a precise comparison.
Experimental Protocols
Extraction and Purification of this compound from Pseudolarix kaempferi
This protocol describes a general procedure for Ultrasound-Assisted Extraction (UAE) and subsequent purification.
Materials:
-
Dried and powdered root bark of Pseudolarix kaempferi
-
80% Ethanol (v/v)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., hexane, ethyl acetate (B1210297) gradient)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction: Mix 100 g of powdered P. kaempferi bark with 1 L of 80% ethanol. Place the mixture in an ultrasonic bath and sonicate at 40°C for 2 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Resuspend the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a gradient of hexane-ethyl acetate to separate the fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Purification: Pool the fractions rich in this compound and purify further using preparative HPLC to achieve the desired purity.
-
Purity Assessment: Determine the final purity of the isolated this compound using analytical HPLC or LC-MS.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of this compound on a cancer cell line.
Materials:
-
HeLa cells (or other cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizing Key Processes and Pathways
To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
Evaluating the specificity of Pseudolaroside B's biological activity
With a notable absence of extensive research on the specific biological activities of Pseudolaroside B, this guide will focus on the closely related and well-studied compound, Pseudolaric Acid B (PAB) . It is plausible that the initial query for "this compound" may have been intended for this more extensively researched molecule due to the similarity in their names. PAB is a diterpenoid isolated from the root bark of Pseudolarix kaempferi and has demonstrated significant anti-cancer and anti-inflammatory properties. This guide provides a comparative analysis of PAB's biological activity against other therapeutic agents, supported by experimental data.
Comparative Analysis of Pseudolaric Acid B's Biological Activity
Pseudolaric Acid B exhibits a range of biological effects, primarily centered around its potent anti-proliferative and apoptosis-inducing activities in cancer cells, as well as its immunomodulatory functions. Its specificity is evaluated here by comparing its efficacy and mechanism of action with other known compounds.
Table 1: Comparative Cytotoxicity of Pseudolaric Acid B (PAB) and Paclitaxel against various Cancer Cell Lines
| Cell Line | Cancer Type | PAB IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 0.17 - 5.20 | ~0.008 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 (Dose-dependent inhibition) | ~0.003 | [2] |
| HT-29 | Colon Cancer | Not explicitly stated, but showed growth inhibition | ~0.005 | [3] |
| A549 | Lung Cancer | Not explicitly stated, but showed apoptosis | ~0.004 | [3] |
| HKC | Normal Human Kidney Epithelial | 5.77 | - | [1] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The data for Paclitaxel is representative and sourced from publicly available databases and literature.
Table 2: Comparison of Mechanistic Specificity: PAB vs. Other Inhibitors
| Feature | Pseudolaric Acid B (PAB) | Paclitaxel | LY294002 |
| Primary Molecular Target | Microtubules | Microtubules | PI3K |
| Effect on Microtubules | Destabilizes, inhibits polymerization | Stabilizes, prevents depolymerization | No direct effect |
| Key Signaling Pathways Affected | PI3K/AKT/mTOR, NF-κB, p38 MAPK, AMPK/JNK/DRP1 | - | PI3K/AKT/mTOR |
| Cell Cycle Arrest | G2/M phase | G2/M phase | G1 phase |
| Primary Cellular Outcome | Apoptosis, Autophagy, Senescence | Apoptosis | Apoptosis, Inhibition of proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of Pseudolaric Acid B or a comparator drug for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the drug that inhibits cell growth by 50%.[1]
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, mTOR, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Pseudolaric Acid B and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by Pseudolaric Acid B (PAB).
Caption: Experimental workflow for evaluating PAB's specificity.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B - LKT Labs [lktlabs.com]
- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Pseudolaroside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pseudolaroside B (PAB), a natural compound with demonstrated anti-cancer properties, against other established microtubule-targeting agents. The information presented is collated from published research to facilitate the replication of key findings and to offer a comprehensive overview of its performance and mechanism of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for pivotal assays are provided.
Comparative Analysis of Microtubule-Targeting Agents
This compound functions as a microtubule-destabilizing agent, a class of anti-cancer compounds that also includes the well-known Vinca alkaloids.[1] This mechanism is in contrast to the Taxane family of drugs, which act as microtubule stabilizers.[2][3] This fundamental difference in their interaction with tubulin dynamics forms the basis for their distinct cellular effects and potential clinical applications.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. For comparison, typical IC50 ranges for Paclitaxel and Vincristine are also provided, though it is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Various Tumor Cells | 0.17 - 5.20 | [4] |
| DU145 (Prostate) | 0.89 ± 0.18 (CCK-8) | [5] | |
| DU145 (Prostate) | 0.76 ± 0.15 (Clone Formation) | [5] | |
| HCT-116 (Colon) | 1.11 | [6] | |
| U87 (Glioblastoma) | ~10 | [7] | |
| Paclitaxel | Various Cancer Cells | Generally in the nanomolar to low micromolar range | [8] |
| Vincristine | Various Cancer Cells | Generally in the nanomolar to low micromolar range | [9] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models in mice have demonstrated the anti-tumor activity of this compound. These studies are crucial for evaluating a compound's potential for further clinical development.
| Compound | Animal Model | Dosage | Tumor Inhibition Rate | Citation |
| This compound | Hepatocarcinoma 22 (H22) | 30 mg/kg/day (i.p.) | 14.4% | [4] |
| Hepatocarcinoma 22 (H22) | 60 mg/kg/day (i.p.) | 40.1% | [4] | |
| Lewis Lung Cancer | 30 mg/kg/day (i.p.) | 39.1% | [4] | |
| Lewis Lung Cancer | 60 mg/kg/day (i.p.) | 47.0% | [4] | |
| Paclitaxel | Various Xenograft Models | Varies | Significant tumor growth inhibition | [8] |
| Vincristine | Various Xenograft Models | Varies | Significant tumor growth inhibition | [9] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4][7] This process involves the modulation of several key signaling proteins.
Caption: this compound induced G2/M arrest and apoptosis signaling pathway.
Experimental Protocols
To facilitate the replication of published findings, detailed protocols for key in vitro assays are provided below. These protocols are synthesized from methodologies reported in the cited literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with this compound as for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Vincristine - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Unveiling the Promise of Pseudolaroside B: A Comparative Analysis Against Existing Microtubule-Targeting Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Pseudolaroside B (PSB), a natural compound with emerging anticancer properties, reveals its significant therapeutic potential, positioning it as a noteworthy candidate for further drug development. This guide provides a detailed assessment of PSB's performance against established microtubule-targeting agents—paclitaxel (B517696), vincristine (B1662923), and colchicine (B1669291)—offering researchers, scientists, and drug development professionals a critical resource for evaluating its future clinical applications.
This compound, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its mechanism of action, primarily centered on the disruption of microtubule dynamics, places it in the same therapeutic class as widely used chemotherapeutic agents. This guide delves into a side-by-side comparison of their efficacy, mechanisms, and performance in overcoming multidrug resistance, supported by experimental data from numerous preclinical studies.
Quantitative Assessment of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While a direct head-to-head comparison in a single study is not yet available, the following tables summarize the IC50 values reported for this compound (also referred to as Pseudolaric Acid B or PAB in much of the literature) and the comparator drugs across various cancer cell lines. It is crucial to note that these values are influenced by the specific cell line, exposure time, and assay method used in each study.
Table 1: IC50 Values of this compound (PAB) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| AGS | Gastric Cancer | >2.5 (minor inhibition), ~5.0 (>40% inhibition) | 24 | [1] |
| HeLa | Cervical Cancer | 10 | 48 | [2] |
| SW579 | Thyroid Squamous Cell Carcinoma | 4.26 | 48 | [3] |
| HCT-116 | Colon Carcinoma | 1.11 | Not Specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3, 8.3, 5.76 | 24, 48, 72 | [5] |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Citation |
| Various (8 lines) | Various | 2.5 - 7.5 nM | 24 | [6][7] |
| NSCLC (14 lines) | Non-Small Cell Lung Cancer | >32 µM, 9.4 µM, 0.027 µM | 3, 24, 120 | [8] |
| SCLC (14 lines) | Small Cell Lung Cancer | >32 µM, 25 µM, 5.0 µM | 3, 24, 120 | [8] |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified | [3] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | [3] |
| SKBR3 | Breast Cancer | 4 µM | Not Specified | [3] |
| BT-474 | Breast Cancer | 19 nM | Not Specified | [3] |
Table 3: IC50 Values of Vincristine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Citation |
| A549 | Lung Cancer | 40 nM | Not Specified | [9] |
| MCF-7 | Breast Cancer | 5 nM | Not Specified | [9] |
| 1A9 | Ovarian Cancer | 4 nM | Not Specified | [9] |
| SY5Y | Neuroblastoma | 1.6 nM | Not Specified | [9] |
| MOLT-4 | Leukemia | 3.3 nM | 48 | [10] |
Table 4: IC50 Values of Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Citation |
| 1A9 | Ovarian Cancer | 11.9 nM | Not Specified | [11] |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM | Not Specified | [12] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM | Not Specified | [12] |
| MCF-7 | Breast Cancer | 4 nM | Not Specified | [13] |
| HL-60 | Leukemia | 3 nM | Not Specified | [13] |
Mechanism of Action: A Tale of Microtubule Disruption
All four compounds exert their primary anticancer effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization, which is essential for cell division. However, they achieve this through distinct mechanisms.
-
This compound and Colchicine: Both PSB and colchicine are classified as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Vincristine: As a vinca (B1221190) alkaloid, vincristine also destabilizes microtubules. It binds to a distinct site on β-tubulin, known as the vinca alkaloid-binding site, and inhibits microtubule assembly.
-
Paclitaxel: In contrast, paclitaxel is a microtubule-stabilizing agent. It binds to the interior of the microtubule, promoting tubulin polymerization and preventing depolymerization. This leads to the formation of abnormally stable, non-functional microtubules, which also results in mitotic arrest and apoptosis.
Caption: Mechanisms of Action of Microtubule-Targeting Agents.
Performance in Multidrug-Resistant (MDR) Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Notably, this compound has shown promise in circumventing this resistance mechanism. Studies have indicated that PSB is effective against P-gp-overexpressing cancer cells, suggesting it may be a poor substrate for this efflux pump. In contrast, both paclitaxel and vincristine are well-known substrates for P-gp, and their efficacy can be significantly reduced in MDR tumors[14]. Colchicine's susceptibility to P-gp-mediated resistance is also a recognized limitation. The ability of PSB to bypass this common resistance pathway is a key advantage that warrants further investigation.
Caption: Drug Efflux by P-glycoprotein in MDR Cancer Cells.
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models in mice have demonstrated the in vivo antitumor activity of this compound and the comparator drugs. The following table summarizes key findings, although direct comparative studies are lacking.
Table 5: Summary of In Vivo Efficacy in Xenograft Models
| Drug | Cancer Model | Dosage | Key Findings | Citation |
| This compound | Esophageal Squamous Cell Carcinoma | Not Specified | Inhibited tumor proliferation, reduced tumor volume and weight. | |
| Human Gastric Cancer (SGC7901/ADR) | Not Specified | Suppressed tumor growth; combination with adriamycin showed potent inhibitory effects. | ||
| Pancreatic Cancer (SW1990) | Not Specified | Combined treatment with gemcitabine (B846) markedly restricted tumor growth compared to either drug alone. | ||
| Head and Neck Cancer (HN22) | 2.5 mg/kg/day (ethanol extract) | Reduced tumor growth without significant change in body weight. | ||
| Paclitaxel | Human Lung Cancer Xenografts | 12 and 24 mg/kg/day for 5 days (IV) | Significant tumor growth inhibition compared to control; more effective than cisplatin. | |
| Human Breast Cancer Xenografts | 15 mg/kg | Treatment efficacy positively correlated with HER2 expression. | ||
| Vincristine | Leukemia (MOLT-4) | 0.1 mg/kg once weekly | No significant tumor growth delay as a single agent. | [10] |
| Retinoblastoma | 1 mg/kg every 3 days for 22 days | Potent decrease in tumor volume and weight. | ||
| Colchicine | Osteosarcoma (Saos-2) | 10 µM (intratumoral) | Significantly reduced tumor volume. | |
| Thyroid Cancer (8505C and WRO) | Not Specified | Significantly reduced tumor volume and weight. | ||
| Gastric Cancer (NCI-N87) | 0.05 and 0.10 mg/kg/day | Suppressed tumor volume. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
In Vivo Xenograft Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, intravenous, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Conclusion
This compound emerges as a compelling anticancer agent with a mechanism of action similar to established microtubule-destabilizing drugs like colchicine and vincristine. Its notable potency against a variety of cancer cell lines and, most significantly, its ability to circumvent P-glycoprotein-mediated multidrug resistance, highlight its potential to address unmet needs in oncology. While further direct comparative studies are necessary for a definitive assessment, the existing body of evidence strongly supports the continued investigation of this compound as a promising candidate for the development of novel cancer therapies. The detailed experimental data and protocols provided in this guide aim to facilitate such future research endeavors.
References
- 1. Pseudolaric acid B inhibits proliferation in SW579 human thyroid squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. benchchem.com [benchchem.com]
- 11. The Inhibitory Effect of Pseudolaric Acid B on Gastric Cancer and Multidrug Resistance via Cox-2/PKC-α/P-gp Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Statistical Validation of Pseudolaroside B: A Comparative Analysis of Preclinical Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data supporting Pseudolaroside B, a promising natural compound with potent anti-tumor properties. This guide provides a comparative analysis of this compound's performance against established chemotherapeutic agents, supported by detailed experimental protocols and data visualizations.
Abstract
This compound (PLAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Experimental evidence indicates that PLAB induces apoptosis and cell cycle arrest, suggesting its potential as a novel therapeutic agent. This guide provides a statistical validation of PLAB's experimental data, comparing its efficacy with the standard chemotherapeutic drugs paclitaxel (B517696) and doxorubicin (B1662922). Key performance indicators such as IC50 values, apoptosis induction, and cell cycle modulation are presented in comparative tables. Detailed protocols for the cited experimental methodologies are provided to ensure reproducibility. Furthermore, signaling pathways implicated in PLAB's mechanism of action are visualized to facilitate a deeper understanding of its molecular interactions.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (PLAB), Paclitaxel, and Doxorubicin across various cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
Table 1: IC50 Values of this compound (PLAB) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.17 - 5.20 | [1] |
| DU145 | Prostate Cancer | 0.89 ± 0.18 (48h) | [2] |
| RD | Rhabdomyosarcoma | 7.5 (48h) | [3] |
| Various Tumor Cells | Various | 0.17 - 5.20 | [1] |
| HKC (Normal) | Kidney Epithelial | 5.77 | [1] |
Table 2: Comparative IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
| Various | Various | 2.5 - 7.5 | 24h | [4] |
| Ovarian Carcinoma | Ovarian Cancer | 0.4 - 3.4 | Not Specified | [5] |
| NSCLC | Lung Cancer | 9,400 (median) | 24h | [6] |
| SCLC | Lung Cancer | 25,000 (median) | 24h | [6] |
| NSCLC | Lung Cancer | 27 (median) | 120h | [6] |
| SCLC | Lung Cancer | 5,000 (median) | 120h | [6] |
Table 3: Comparative IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| HepG2 | Liver Cancer | 1.3 ± 0.18 | 24h | [7] |
| Huh7 | Liver Cancer | 5.2 ± 0.49 | 24h | [7] |
| SNU449 | Liver Cancer | 160 ± 17 | 24h | [8] |
| HepG2 | Liver Cancer | 0.19 ± 0.017 | 72h | [8] |
| Huh7 | Liver Cancer | 0.34 ± 0.038 | 72h | [8] |
| SNU449 | Liver Cancer | 110 ± 3.9 | 72h | [8] |
Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-tumor activity is largely attributed to its ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle. The following tables present quantitative data on apoptosis and cell cycle distribution in cancer cells treated with PLAB and comparator drugs.
Table 4: Apoptosis and Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Apoptosis (%) | Cell Cycle Arrest | Citation |
| HeLa | PLAB | Dose-dependent increase | G2/M phase | [1] |
| DU145 | PLAB | Dose-dependent increase | Not Specified | [2] |
| RD | 4 µM PLAB (48h) | Evident morphological changes | G2/M phase | [3] |
| TNBC | PAB | Concentration-dependent | G2/M phase |
Table 5: Apoptosis and Cell Cycle Arrest Induced by Paclitaxel in Lung Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Cell Cycle Arrest | Citation |
| A549 | Paclitaxel-NPs (15 HALO) | 50.16 ± 3.72 | G2 phase (82.32 ± 5.97%) | [9] |
| Lung Cancer Lines | 10 µM Paclitaxel (24h) | 22 - 69 (morphological) | G2/M phase | [10] |
| H460 | 50 nM Paclitaxel (48h) | ~30 (sub-G1) | G2/M phase | [11] |
| A549 & H1299 | 0.025 µM Paclitaxel (24h) | ~28 (sub-G1) | G2/M phase | [12] |
Table 6: Apoptosis and Cell Cycle Arrest Induced by Doxorubicin in Liver Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Cell Cycle Arrest | Citation |
| HepG2 | 100 nM DOX + 10 µM SeC (24h) | Increased sub-G1 peak | G2/M phase | [3] |
| Bel-7402 & SMMC-7721 | 0.5-2.0 µg/ml DOX (24h) | Dose-dependent increase | Not Specified | [13] |
| HCC Cells | 1.25 µg/ml DOX | Dose-dependent increase | Not Specified | [14] |
| Ba/F3 & EL4 | DOX | Increased | G2/M phase | [15] |
In Vivo Anti-Tumor Activity
Preclinical studies in animal models provide crucial evidence of a compound's therapeutic potential. The following table summarizes the in vivo anti-tumor effects of this compound.
Table 7: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Citation |
| Lewis Lung Cancer (mice) | 30 mg/kg/day PLAB (i.p. for 10 days) | 39.1 | [1] |
| Lewis Lung Cancer (mice) | 60 mg/kg/day PLAB (i.p. for 10 days) | 47.0 | [1] |
| Hepatocarcinoma 22 (mice) | 30 mg/kg/day PLAB (i.p. for 10 days) | 14.4 | [1] |
| Hepatocarcinoma 22 (mice) | 60 mg/kg/day PLAB (i.p. for 10 days) | 40.1 | [1] |
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest and wash the cells with cold PBS.
-
Cell Suspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL propidium (B1200493) iodide (PI) working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring FITC and PI fluorescence.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise to the cell pellet while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on PI fluorescence in a linear scale.
Western Blotting for Apoptosis-Related Proteins (p53, Bcl-2, Caspase-3)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bcl-2, and Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Visualizing the Mechanism of Action
To illustrate the molecular pathways through which this compound exerts its anti-tumor effects, the following diagrams were generated using Graphviz.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Conclusion
The compiled experimental data provides a robust statistical validation of this compound's anti-cancer properties. Its potent cytotoxic effects, ability to induce apoptosis and cell cycle arrest, and in vivo tumor growth inhibition position it as a promising candidate for further preclinical and clinical development. The comparative analysis with paclitaxel and doxorubicin highlights its comparable, and in some cases superior, efficacy in specific cancer cell lines. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of lung cancer - Wikipedia [en.wikipedia.org]
- 3. Strategy to enhance the therapeutic effect of doxorubicin in human hepatocellular carcinoma by selenocystine, a synergistic agent that regulates the ROS-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. While this guide was initially intended to compare Pseudolaroside B and related compounds, a thorough review of peer-reviewed literature reveals a significant lack of biological activity data for this compound. In contrast, Pseudolaric acid B is extensively studied, with demonstrated potent antifungal and anticancer properties. This guide, therefore, focuses on the available experimental data for Pseudolaric acid B, presenting its performance and mechanisms of action.
Data Presentation
Anticancer Activity of Pseudolaric Acid B
The anticancer effects of Pseudolaric acid B have been evaluated across various cancer cell lines and in vivo models. PAB has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle at the G2/M phase.[1][2]
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Human Cervical Cancer | HeLa | MTT Assay | 0.17 - 5.20 | [1] |
| Human Colorectal Adenocarcinoma | HT-29 | MTT Assay | 0.17 - 5.20 | [1] |
| Human Ovarian Carcinoma | SKOV3 | MTT Assay | 0.17 - 5.20 | [1] |
| Human Breast Cancer | MCF-7 | MTT Assay | 3.4 (at 36h), 1.35 (at 48h) | [2] |
| Human Lung Carcinoma | A549 | Not Specified | Potent Cytotoxicity | [3] |
| Human Colon Adenocarcinoma | HCT-8 | Not Specified | Potent Cytotoxicity | [3] |
| Murine Leukemia | P-388 | Not Specified | Potent Cytotoxicity | [3] |
| Human Leukemia | L-1210 | Not Specified | Potent Cytotoxicity | [3] |
| Human Leukemia | K562 | SRB/MTT Assay | 0.36 (as extract) | [4] |
In Vivo Anticancer Activity of Pseudolaric Acid B [1]
| Tumor Model | Administration | Dosage | Inhibitory Rate |
| Hepatocarcinoma 22 (H22) | Intraperitoneal | 30 mg/kg/day for 10 days | 14.4% |
| Hepatocarcinoma 22 (H22) | Intraperitoneal | 60 mg/kg/day for 10 days | 40.1% |
| Lewis Lung Cancer | Intraperitoneal | 30 mg/kg/day for 10 days | 39.1% |
| Lewis Lung Cancer | Intraperitoneal | 60 mg/kg/day for 10 days | 47.0% |
Antifungal Activity of Pseudolaric Acid B
Pseudolaric acid B has demonstrated significant activity against a range of fungal pathogens, including species of Candida, Trichophyton, and Microsporum.[5] One study also identified a glycosylated form, pseudolaric acid B-O-β-d-glucoside (likely this compound), which inhibited the mycelial growth of Colletotrichum gloeosporioides at 5 μg/mL.[6] However, detailed comparative data for this compound is not available.
| Fungal Species | Assay | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Broth Microdilution | Comparable to Amphotericin B | Comparable to Amphotericin B | [5] |
| Candida tropicalis (Fluconazole-resistant) | Broth Microdilution | 8 - 16 | Not Reported | [7] |
| Candida tropicalis (Fluconazole-susceptible) | Broth Microdilution | 8 - 16 | Not Reported | [7] |
| Trichophyton mentagrophytes | Not Specified | Active | Not Reported | [5] |
| Microsporum gypseum | Not Specified | Active | Not Reported | [5] |
| Torulopsis petrophilum | Not Specified | Active | Not Reported | [5] |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | EC50 = 1.07 | Not Reported | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Pseudolaric acid B on various cancer cell lines were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Pseudolaric acid B for specified durations (e.g., 36 or 48 hours).[2]
-
MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition
The in vivo anticancer activity of Pseudolaric acid B was evaluated using murine xenograft models.[1]
-
Tumor Cell Implantation: Mice were subcutaneously or intraperitoneally injected with a suspension of cancer cells (e.g., Hepatocarcinoma 22 or Lewis lung cancer cells).
-
Treatment Administration: Once the tumors reached a palpable size, the mice were treated with Pseudolaric acid B (e.g., via intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight were measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the tumors were excised and weighed. The tumor inhibitory rate was calculated by comparing the average tumor weight of the treated group with that of the control group.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of Pseudolaric acid B against fungal strains was determined using the broth microdilution method.[7]
-
Inoculum Preparation: Fungal isolates were cultured, and a standardized inoculum suspension was prepared.
-
Serial Dilution: Pseudolaric acid B was serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Incubation: The plates were incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.
Signaling Pathways and Mechanisms of Action
Pseudolaric acid B exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Pseudolaric Acid B's mechanism of inducing apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by PAB.
Experimental Workflow
The general workflow for evaluating the biological activity of a natural product like Pseudolaric acid B is a multi-step process.
Caption: General workflow for natural product drug discovery.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pseudolaroside B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Pseudolaroside B, a bioactive natural product.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is classified with the following hazards:
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.[1]
Personal Protective Equipment (PPE): When handling this compound, especially in solid form, appropriate PPE is mandatory. This includes:
-
Eye and face protection (safety glasses or goggles).
-
Protective gloves.
-
Respiratory protection, particularly when dust may be generated.[1]
Storage: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1]
Logistical Disposal Plan
The primary and recommended method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] This ensures that the compound is handled and processed in accordance with regulatory requirements for hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound, including any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container. The container must be in good condition, free of leaks, and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. Indicate the associated hazards (e.g., eye irritant, respiratory irritant, aquatic hazard).
-
Segregation: Store the this compound waste container separately from incompatible materials. As a general practice, keep different classes of chemical waste segregated to prevent accidental reactions.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
Experimental Protocol: Potential for In-Lab Chemical Degradation
While sending chemical waste to a licensed facility is the standard and required procedure, understanding the chemical properties of this compound allows for the consideration of in-lab degradation methods that could theoretically render the compound less harmful before disposal. The following are general experimental protocols for the degradation of glycosides and phenolic compounds, the two primary chemical features of this compound.
It is critical to note that these are general procedures and have not been specifically validated for this compound. Any in-lab treatment of hazardous waste must be approved by your institution's EHS office and performed by trained personnel in a controlled laboratory setting.
1. Acid Hydrolysis of the Glycosidic Bond
This compound is a glycoside, meaning it has a sugar moiety linked to a non-sugar aglycone. Acid hydrolysis can cleave this bond.
-
Methodology:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly add a dilute mineral acid, such as 2N hydrochloric acid (HCl), to the solution while stirring.[2]
-
Heat the mixture, for example, at 100°C for 30-60 minutes, in a fume hood with appropriate ventilation.[2]
-
After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
The resulting solution, containing the separated glycone and aglycone, should still be collected as hazardous waste for disposal, as the degradation products may also be hazardous.
-
2. Oxidation of the Phenolic Moiety
The aglycone of this compound contains a phenolic ring, which can be susceptible to oxidation.
-
Methodology:
-
Advanced oxidation processes (AOPs) can be used to degrade phenolic compounds. A common laboratory-scale AOP is the Fenton reaction.
-
In a suitable reaction vessel within a fume hood, dissolve the this compound waste in an aqueous solution.
-
Adjust the pH of the solution to approximately 3-4 with a dilute acid.
-
Add a source of ferrous iron (Fe²⁺), such as ferrous sulfate, to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) to the stirred solution. The reaction between the ferrous iron and hydrogen peroxide generates hydroxyl radicals, which are highly reactive and can oxidize the phenolic ring.
-
Allow the reaction to proceed for a sufficient time, monitoring for the degradation of the starting material if possible.
-
After the reaction is complete, neutralize the solution and collect it as hazardous waste.
-
Quantitative Data Summary
For general laboratory chemical waste, the following quantitative guidelines are often applied:
| Parameter | Guideline | Source |
| Waste Container Headspace | Leave at least 10% headspace to allow for expansion. | [3] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [3] |
| Maximum Accumulation Time | Hazardous waste must be collected within 90 days of the start of accumulation. | [3] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream may be stored before collection is required. | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pseudolaroside B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pseudolaroside B, a naturally occurring compound with potential therapeutic properties. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
While specific occupational exposure limits for this compound have not been established, the compound is known to present several hazards. A thorough understanding of these risks is the first step in safe handling. The following table summarizes the known hazards based on available safety data sheets.
| Hazard Classification | Description | Precautionary Statement |
| Eye Irritation | Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder form or if there is a potential for aerosol generation.
-
Protective Clothing: A lab coat or chemical-resistant suit that covers the entire body from wrists to ankles is necessary to prevent skin contact.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from receiving the compound to its use in experimental protocols.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a well-ventilated area, such as a fume hood, and contact your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, transfer it to a designated and properly labeled storage area.
-
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
The storage area should be locked and accessible only to authorized personnel.
-
Keep the container upright to prevent leakage.
-
-
Preparation and Handling:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as specified above.
-
When weighing the compound, use a balance inside the fume hood or in a ventilated enclosure.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then gently scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
-
Waste Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
